9-ING-41
Description
Elraglusib is a maleimide-based, small molecule inhibitor of glycogen synthase kinase-3 (GSK-3; serine/threonine-protein kinase GSK3) with potential antineoplastic activity. Upon intravenous administration, elraglusib binds to and competitively inhibits GSK-3, which may lead to downregulation of nuclear factor kappa B (NF-kappaB) and decreased expression of NF-kappaB target genes including cyclin D1, B-cell lymphoma 2 (Bcl-2), anti-apoptotic protein XIAP, and B-cell lymphoma extra-large (Bcl-XL). This may inhibit NF-kappaB-mediated survival and chemoresistance in certain tumor types. GSK-3, a constitutively active serine/threonine kinase that plays a role in numerous pathways involved in protein synthesis, cellular proliferation, differentiation, and metabolism, is aberrantly overexpressed in certain tumor types and may promote tumor cell survival and resistance to chemotherapy and radiotherapy.
ELRAGLUSIB is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 9 investigational indications.
Properties
IUPAC Name |
3-(5-fluoro-1-benzofuran-3-yl)-4-(5-methyl-[1,3]dioxolo[4,5-f]indol-7-yl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13FN2O5/c1-25-7-13(11-5-17-18(6-15(11)25)30-9-29-17)19-20(22(27)24-21(19)26)14-8-28-16-3-2-10(23)4-12(14)16/h2-8H,9H2,1H3,(H,24,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARXPFGGGGLENU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC3=C(C=C21)OCO3)C4=C(C(=O)NC4=O)C5=COC6=C5C=C(C=C6)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1034895-42-5 | |
| Record name | Elraglusib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1034895425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Elraglusib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16047 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ELRAGLUSIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ND1SOF0DLU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of 9-ING-41: A Technical Guide to a Novel GSK3β Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-ING-41 (also known as Elraglusib) is a potent and selective, ATP-competitive small molecule inhibitor of Glycogen Synthase Kinase 3β (GSK3β). GSK3β is a serine/threonine kinase implicated in a wide array of cellular processes, and its dysregulation is a hallmark of various pathologies, including cancer. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its molecular interactions, downstream signaling effects, and its therapeutic potential as an anti-cancer agent.
Core Mechanism of Action: Inhibition of GSK3β
This compound exerts its biological effects primarily through the direct inhibition of GSK3β. As a maleimide-based compound, it acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the GSK3β enzyme and preventing the phosphorylation of its downstream substrates. This inhibition leads to the modulation of multiple signaling pathways that are critical for cancer cell survival, proliferation, and resistance to therapy.
Key Signaling Pathways Modulated by this compound
The anti-tumor activity of this compound stems from its ability to interfere with several key signaling cascades:
The NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting tumor growth and therapeutic resistance. This compound-mediated inhibition of GSK3β leads to the downregulation of the NF-κB pathway. This results in the decreased expression of several NF-κB target genes that are crucial for cancer cell survival, including:
-
Cyclin D1: A key regulator of cell cycle progression.
-
Bcl-2 and Bcl-xL: Anti-apoptotic proteins that prevent programmed cell death.
-
XIAP (X-linked inhibitor of apoptosis protein): A potent inhibitor of caspases, the key executioners of apoptosis.
The suppression of these pro-survival genes ultimately sensitizes cancer cells to apoptosis.
Figure 1: this compound Inhibition of the NF-κB Signaling Pathway. This diagram illustrates how this compound inhibits GSK3β, preventing the activation of the IKK complex. This leads to the stabilization of IκBα, which sequesters NF-κB in the cytoplasm and prevents the transcription of pro-survival genes.
The DNA Damage Response (DDR) Pathway
Cancer cells often rely on the DNA Damage Response (DDR) pathway to repair DNA damage induced by chemotherapy and radiation, thus promoting their survival. A key player in the DDR is the ATR/Chk1 signaling cascade. This compound has been shown to abrogate the TopBP1/ATR/Chk1-mediated DNA damage response. By inhibiting GSK3β, this compound impairs the activation of ATR, which in turn prevents the phosphorylation and activation of its downstream effector, Chk1. This disruption of the DDR pathway prevents cancer cells from repairing chemotherapy-induced DNA damage, leading to cell cycle arrest and apoptosis. This mechanism underlies the synergistic effect observed when this compound is used in combination with DNA-damaging chemotherapeutic agents.
Figure 2: this compound Disrupts the DNA Damage Response Pathway. This diagram shows how this compound, by inhibiting GSK3β, leads to the destabilization of TopBP1. This prevents the activation of the ATR/Chk1 signaling axis in response to chemotherapy-induced DNA damage, ultimately leading to apoptosis.
Immunomodulation
Recent studies have revealed a novel immunomodulatory role for this compound. By inhibiting GSK3β, this compound can enhance the anti-tumor immune response through several mechanisms:
-
Activation of CD8+ T cells: this compound treatment has been shown to increase the activation and proliferation of cytotoxic CD8+ T cells, which are critical for recognizing and killing cancer cells.
-
Modulation of Immune Checkpoints: GSK3β inhibition can downregulate the expression of immune checkpoint proteins such as PD-1 on T cells. This helps to overcome immune suppression within the tumor microenvironment.
-
Enhanced Cytotoxicity of Immune Cells: this compound can increase the cytotoxic potential of immune cells, including T cells and Natural Killer (NK) cells, against cancer cells.
These immunomodulatory effects suggest that this compound may be particularly effective when used in combination with immunotherapy, such as immune checkpoint inhibitors.
Figure 3: Immunomodulatory Effects of this compound. This diagram depicts how this compound-mediated GSK3β inhibition in CD8+ T cells leads to decreased PD-1 expression and increased T cell activation. This enhances the T cell's ability to recognize and kill tumor cells.
Quantitative Data
The following tables summarize the quantitative data available for this compound, providing a comparative overview of its activity in various cancer cell lines.
Table 1: In Vitro IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| BxPC-3 | Pancreatic Cancer | 1 | |
| HuP-T3 | Pancreatic Cancer | 0.6 | |
| MiaPaCa-2 | Pancreatic Cancer | 5 | |
| SK-N-DZ | Neuroblastoma | 0.05-0.1 | |
| SK-N-BE(2) | Neuroblastoma | 0.05-0.1 |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature on this compound.
Cell Viability and Proliferation Assays
Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.
Method: MTS Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTS Reagent Addition: MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)) is added to each well.
-
Incubation: Plates are incubated for 1-4 hours to allow for the conversion of MTS to formazan by viable cells.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
Western Blot Analysis
Objective: To detect and quantify the expression levels of specific proteins in response to this compound treatment.
Method:
-
Cell Lysis: Cells treated with this compound are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-phospho-GSK3β, anti-XIAP, anti-β-actin).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
T-Cell Activation Assays
Objective: To evaluate the effect of this compound on the activation and function of T cells.
Method: Cytokine Release Assay
-
Co-culture: Cancer cells are co-cultured with isolated T cells (e.g., CD8+ T cells) in the presence or absence of this compound.
-
Incubation: The co-culture is incubated for a specific period to allow for T cell activation and cytokine secretion.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Measurement: The concentration of cytokines (e.g., IFN-γ, TNF-α) in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex). An increase in pro-inflammatory cytokines is indicative of T cell activation.
Conclusion
This compound is a promising anti-cancer agent with a multi-faceted mechanism of action centered on the inhibition of GSK3β. By modulating key signaling pathways involved in cell survival, DNA damage repair, and immune regulation, this compound demonstrates significant therapeutic potential, both as a monotherapy and in combination with other anti-cancer treatments. This technical guide provides a foundational understanding of the core mechanisms of this compound, offering valuable insights for researchers and clinicians working on the development of novel cancer therapies.
Elraglusib in Pancreatic Cancer: A Deep Dive into Preclinical Efficacy and Mechanism of Action
For Immediate Release
[City, State] – [Date] – Elraglusib (formerly 9-ING-41), a first-in-class small molecule inhibitor of Glycogen Synthase Kinase-3 Beta (GSK-3β), has demonstrated significant preclinical anti-tumor activity in pancreatic ductal adenocarcinoma (PDAC). This technical guide provides an in-depth analysis of the available preclinical data, detailing the compound's mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in these foundational studies. This document is intended for researchers, scientists, and drug development professionals in the oncology field.
Executive Summary
Elraglusib has emerged as a promising therapeutic agent for pancreatic cancer, a malignancy with a dire prognosis and limited treatment options. Preclinical investigations have revealed a multi-faceted mechanism of action, primarily centered on the inhibition of GSK-3β, a key regulator of multiple cellular processes implicated in tumorigenesis. Notably, Elraglusib has been shown to not only exert direct cytotoxic effects on pancreatic cancer cells but also to sensitize them to standard-of-care chemotherapies. This chemosensitization is achieved through the abrogation of the DNA damage response, specifically by impairing the TopBP1/ATR/Chk1 signaling cascade. Furthermore, recent evidence suggests that Elraglusib's anti-cancer activity may also be attributed to its ability to induce microtubule destabilization, leading to mitotic arrest and apoptosis. This guide will synthesize the key preclinical findings, presenting quantitative data in a structured format, outlining detailed experimental methodologies, and visualizing the core mechanisms of action.
In Vitro Efficacy of Elraglusib in Pancreatic Cancer Cell Lines
Elraglusib has been evaluated against a panel of pancreatic cancer cell lines, including patient-derived xenograft (PDX) lines, demonstrating a broad range of cytotoxic activity. The following table summarizes the available data on the half-lethal dose (LD50) of Elraglusib.
| Cell Line Type | Number of Cell Lines | LD50 Range (nM) |
| Pancreatic PDX | 10 | 316.9 - 1080 |
Data sourced from a preclinical study by Actuate Therapeutics.
Mechanism of Action: A Dual Threat to Pancreatic Cancer Cells
Elraglusib's preclinical efficacy stems from at least two distinct, yet potentially interconnected, mechanisms of action: the inhibition of GSK-3β and the destabilization of microtubules.
GSK-3β Inhibition and Abrogation of the DNA Damage Response
GSK-3β is a serine/threonine kinase that is overexpressed in a majority of pancreatic tumors and is associated with tumor progression and chemoresistance.[1][2] Elraglusib, as a potent GSK-3β inhibitor, has been shown to sensitize pancreatic cancer cells to chemotherapeutic agents like gemcitabine.[3]
The key mechanism behind this chemosensitization is the disruption of the Ataxia Telangiectasia and Rad3-related (ATR)-mediated DNA damage response (DDR) pathway.[3] Upon DNA damage induced by chemotherapy, cancer cells activate the ATR/Chk1 signaling cascade to arrest the cell cycle and allow for DNA repair, thus promoting cell survival. Preclinical studies have demonstrated that Elraglusib treatment leads to the degradation of TopBP1, a critical protein for ATR activation.[1] This, in turn, prevents the phosphorylation and activation of Chk1, thereby abrogating the S-phase cell cycle arrest and leading to increased cell death in the presence of DNA damaging agents.[1]
References
The Dual Role of GSK-3β in Tumor Progression and Chemoresistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycogen synthase kinase 3 beta (GSK-3β) is a constitutively active serine/threonine kinase that has emerged as a critical, albeit complex, player in the landscape of oncology. Initially identified for its role in glycogen metabolism, GSK-3β is now understood to be a key regulator of a multitude of cellular processes, including cell proliferation, apoptosis, differentiation, and motility.[1][2] Its role in cancer is paradoxical; it can function as both a tumor suppressor and a promoter, depending on the specific cancer type and the cellular context.[3][4] Aberrant GSK-3β activity has been implicated in the progression of numerous malignancies and is increasingly recognized as a pivotal mediator of chemoresistance, making it an attractive target for novel cancer therapies.[2][5] This technical guide provides an in-depth exploration of the multifaceted role of GSK-3β in tumor progression and chemoresistance, detailing its involvement in key signaling pathways, presenting quantitative data on its expression and inhibition, and outlining key experimental protocols for its study.
Introduction to GSK-3β Biology
GSK-3β is a highly conserved kinase with two isoforms, GSK-3α and GSK-3β, that regulate a wide array of cellular functions through the phosphorylation of over 100 substrates.[2] Unlike most kinases, GSK-3β is typically active in resting cells and is regulated through inhibitory phosphorylation, primarily at the Ser9 residue by upstream kinases such as Akt.[4] Conversely, phosphorylation at Tyr216 is required for its full enzymatic activity.[2] This dual regulatory mechanism allows GSK-3β to act as a central node, integrating signals from various pathways to control cellular fate.
GSK-3β's Dichotomous Role in Tumorigenesis
The function of GSK-3β in cancer is highly context-dependent, exhibiting both tumor-suppressive and pro-tumorigenic activities.
2.1. GSK-3β as a Tumor Suppressor
In certain contexts, GSK-3β acts as a tumor suppressor by negatively regulating pro-proliferative and anti-apoptotic signaling pathways. A primary example is its role in the Wnt/β-catenin pathway, where it phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. This prevents the nuclear translocation of β-catenin and subsequent transcription of oncogenes like c-Myc and Cyclin D1.[1] GSK-3β can also phosphorylate and promote the degradation of other oncoproteins, including c-Jun and c-Myc.[1]
2.2. GSK-3β as a Tumor Promoter
Conversely, a growing body of evidence supports a pro-tumorigenic role for GSK-3β in many cancers. Overexpression and increased activity of GSK-3β have been observed in various malignancies, including ovarian, colon, and pancreatic cancers.[1][4] In these tumors, GSK-3β can promote cell survival, proliferation, and invasion.[1] For instance, active GSK-3β is required for the growth of colon cancer cells.[1] Furthermore, nuclear accumulation of active GSK-3β has been correlated with a more dedifferentiated and aggressive phenotype in pancreatic cancer.[1]
Core Signaling Pathways Involving GSK-3β in Cancer
GSK-3β is a critical component of several signaling cascades that are frequently dysregulated in cancer.
3.1. The Wnt/β-catenin Pathway
In the absence of a Wnt ligand, GSK-3β is part of a "destruction complex" that phosphorylates β-catenin, leading to its degradation. Upon Wnt binding to its receptor, this complex is disrupted, leading to the inhibition of GSK-3β, stabilization of β-catenin, and activation of target gene expression that promotes cell proliferation.
References
- 1. The Role of Glycogen Synthase Kinase 3β (GSK3β) in Tumorigenesis and Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycogen Synthase Kinase 3β in Cancer Biology and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 4. Glycogen synthase kinase 3β in tumorigenesis and oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycogen Synthase Kinase-3 Beta Expression Correlates With Worse Overall Survival in Non-Small Cell Lung Cancer—A Clinicopathological Series - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of 9-ING-41 on NF-κB Target Genes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of 9-ING-41, a selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), on the Nuclear Factor-kappa B (NF-κB) signaling pathway and its downstream target genes. The dysregulation of the NF-κB pathway is a hallmark of numerous malignancies, contributing to cell proliferation, survival, and chemoresistance. This compound has emerged as a promising therapeutic agent that modulates this critical pathway.
Core Mechanism of Action
This compound exerts its effects on the NF-κB pathway primarily through the inhibition of GSK-3β. GSK-3β is a serine/threonine kinase that positively regulates NF-κB activity. By inhibiting GSK-3β, this compound leads to the downregulation of the NF-κB signaling cascade. This, in turn, results in the decreased expression of a suite of NF-κB target genes that are crucial for tumor cell survival and proliferation. The key downstream targets affected include anti-apoptotic proteins such as B-cell lymphoma 2 (Bcl-2), B-cell lymphoma-extra large (Bcl-xL), and X-linked inhibitor of apoptosis protein (XIAP), as well as cell cycle regulators like Cyclin D1.[1][2][3]
Quantitative Effects of this compound on NF-κB Target Gene Expression
The following tables summarize the quantitative data on the effects of this compound on the expression of key NF-κB target genes in various cancer cell lines.
Table 1: Effects of this compound on NF-κB Target Protein Expression (Luminex Assay)
| Cell Line | Treatment | Target Protein | Relative Amount* | p-value | Reference |
| Karpas 422 | 1 µM this compound for 48h | c-MYC | 0.25 | <0.05 | [4] |
| TMD8 | 1 µM this compound for 48h | c-MYC | 0.4 | <0.05 | [4] |
| Daudi | 1 µM this compound for 48h | c-MYC | 0.6 | >0.05 | [4] |
| SUDHL-4 | 1 µM this compound for 48h | c-MYC | 0.7 | >0.05 | [4] |
| KPUM-UH1 | 1 µM this compound for 48h | c-MYC | 0.8 | >0.05 | [4] |
*Relative amount compared to vehicle control (set to 1). A value <1 indicates a decrease.
Table 2: Effects of this compound on NF-κB Target Gene and Protein Expression (Western Blot & RT-qPCR)
| Cell Line | Treatment | Target | Method | Observed Effect | Reference |
| Neuroblastoma (SK-N-DZ, SK-N-BE(2)) | 0.1–1 µM this compound | XIAP (protein) | Western Blot | Decreased expression | [5] |
| Renal Cancer (ACHN, Caki-1, KRCY) | 25 µM this compound for 72h | Bcl-2 (mRNA) | RT-qPCR | Significantly decreased | [6] |
| Renal Cancer (ACHN, Caki-1, KRCY) | 25, 50 µM this compound for 96h | Bcl-2 (protein) | Western Blot | Decreased expression | [6] |
| Renal Cancer (ACHN, Caki-1, KRCY) | 25, 50 µM this compound for 96h | XIAP (protein) | Western Blot | Decreased expression | [6] |
| Renal Cancer (ACHN, KRCY) | 25, 50 µM this compound for 96h | Cyclin D1 (protein) | Western Blot | Decreased expression | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess the effects of this compound on NF-κB target genes.
Western Blot Analysis of NF-κB Target Proteins
This protocol outlines the steps for detecting changes in the protein expression of NF-κB targets such as Bcl-2, XIAP, and Cyclin D1.
1. Cell Lysis and Protein Extraction:
-
Culture cancer cells to 70-80% confluency and treat with desired concentrations of this compound or vehicle control (DMSO) for the specified duration.
-
Aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (total protein extract) to a new tube.
2. Protein Quantification:
-
Determine the protein concentration of each sample using a Bradford protein assay or a BCA protein assay, following the manufacturer's instructions.
3. SDS-PAGE and Protein Transfer:
-
Mix 20-40 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load the samples onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-XIAP, anti-Cyclin D1) and a loading control (e.g., anti-β-actin, anti-GAPDH) overnight at 4°C with gentle agitation. Antibody dilutions should be optimized as per the manufacturer's recommendations.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
5. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Real-Time Quantitative PCR (RT-qPCR) for NF-κB Target Gene Expression
This protocol describes the measurement of mRNA levels of NF-κB target genes.
1. RNA Extraction and Quantification:
-
Treat cells with this compound as described for the Western blot protocol.
-
Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Determine the RNA concentration and purity using a spectrophotometer.
2. Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.
3. Quantitative PCR:
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target gene (e.g., CCND1, BCL2, XIAP) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green-based qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR detection system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).
-
Generate a melt curve at the end of the amplification to verify the specificity of the PCR product.
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the target gene expression to the reference gene and comparing the treated samples to the vehicle control.
Conclusion
The available data strongly indicate that this compound effectively downregulates the expression of key NF-κB target genes involved in cell survival and proliferation. This mechanism of action underscores the therapeutic potential of this compound in cancers characterized by aberrant NF-κB signaling. The provided protocols offer a framework for researchers to further investigate the molecular effects of this promising GSK-3β inhibitor.
References
- 1. Radioimmunoprecipitation assay buffer - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. Single-Step SYBR® Green RT-qPCR - Protocol - OneLab [onelab.andrewalliance.com]
- 5. Buffers Formulations and Protocols | RIPA Buffer Recipe & Preparation | Bio-Techne [bio-techne.com]
- 6. Clinically relevant GSK-3β inhibitor this compound is active as a single agent and in combination with other antitumor therapies in human renal cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Immunomodulatory Landscape of 9-ING-41 (Elraglusib): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-ING-41 (also known as elraglusib) is a potent and selective small-molecule inhibitor of Glycogen Synthase Kinase-3 Beta (GSK-3β), a serine/threonine kinase implicated in a wide array of cellular processes, including tumorigenesis and immune regulation.[1][2] Emerging preclinical and clinical evidence has illuminated the significant immunomodulatory properties of this compound, positioning it as a promising agent in the landscape of cancer immunotherapy. This technical guide provides an in-depth overview of the core immunomodulatory functions of this compound, detailing its mechanism of action, effects on various immune cell populations, and impact on key signaling pathways. Quantitative data from pivotal studies are summarized, and detailed experimental protocols are provided to facilitate further research and development.
Core Mechanism of Action: GSK-3β Inhibition
This compound exerts its biological effects primarily through the competitive inhibition of GSK-3β, a constitutively active kinase that plays a critical role in numerous signaling pathways.[3] By inhibiting GSK-3β, this compound modulates the activity of downstream effectors, leading to a cascade of events that collectively enhance anti-tumor immunity. The primary pathways influenced by this compound-mediated GSK-3β inhibition include the NF-κB and T-cell activation pathways.[2][4]
Regulation of the NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation and cell survival. In many cancer cells, constitutive activation of NF-κB promotes survival and resistance to therapy. GSK-3β can positively regulate NF-κB signaling.[5][6] By inhibiting GSK-3β, this compound can suppress NF-κB activity, leading to decreased expression of anti-apoptotic proteins and increased tumor cell susceptibility to immune-mediated killing.[3][7]
Immunomodulatory Effects on T Cells
This compound has been shown to significantly enhance the effector functions of T cells, a critical component of the adaptive immune response against tumors. This is achieved through multiple mechanisms, including the downregulation of inhibitory immune checkpoints and the promotion of T-cell activation and cytotoxicity.
Downregulation of Immune Checkpoint Molecules
A key mechanism by which tumors evade immune surveillance is through the upregulation of immune checkpoint proteins on T cells, which leads to T-cell exhaustion. Preclinical studies have demonstrated that this compound can downregulate the expression of several key immune checkpoint molecules on CD8+ T cells, including PD-1, TIGIT, and LAG-3.[1][8][9] This reduction in inhibitory signaling can reinvigorate exhausted T cells and enhance their anti-tumor activity.
Enhancement of T-Cell Cytotoxicity
In addition to checkpoint downregulation, this compound directly enhances the cytotoxic capacity of T cells. Co-culture experiments have shown that this compound increases the ability of TALL-104 cytotoxic T cells to kill colorectal cancer cells.[10] Furthermore, treatment of patient-derived CD8+ T cells with this compound leads to increased secretion of the key effector molecules IFN-γ, granzyme B, and TRAIL.[4][11]
Table 1: Effect of this compound on T-Cell Effector Molecule Secretion
| Cell Type | Treatment | Cytokine/Effector Molecule | Outcome | Reference |
| Patient-derived CD8+ T cells | 1 µM this compound for 48 hours | IFN-γ | Increased secretion | [11] |
| Patient-derived CD8+ T cells | 1 µM this compound for 48 hours | Granzyme B | Increased secretion | [11] |
| Patient-derived CD8+ T cells | 1 µM this compound for 48 hours | TRAIL | Increased secretion | [11] |
Modulation of Natural Killer (NK) Cell Function
NK cells are a vital component of the innate immune system, capable of recognizing and killing tumor cells without prior sensitization. This compound has been shown to augment the anti-tumor functions of NK cells. Co-culture assays demonstrated that this compound enhances the killing of colorectal tumor cells by the NK-92 cell line.[10]
Cytokine Profile Modulation
The tumor microenvironment is often characterized by an immunosuppressive cytokine milieu. This compound can modulate the production of various cytokines, shifting the balance towards a more pro-inflammatory and anti-tumor environment. In preclinical models, this compound treatment has been associated with changes in the levels of several cytokines, as detailed in Table 2.
Table 2: Modulation of Cytokine Levels by this compound in Preclinical Models
| Model System | Cytokine | Effect of this compound | Reference |
| Murine colorectal cancer model (responders) | IL-12p70 | Higher serum concentrations | [10] |
| Murine colorectal cancer model (responders) | GM-CSF | Higher serum concentrations | [10] |
| Murine colorectal cancer model (responders) | CCL4 | Higher serum concentrations | [10] |
| Murine colorectal cancer model (responders) | CCL22 | Higher serum concentrations | [10] |
| Murine colorectal cancer model (responders) | TWEAK | Higher serum concentrations | [10] |
| Murine colorectal cancer model (responders) | VEGF | Lower serum concentrations | [10] |
| Murine colorectal cancer model (responders) | BAFF | Lower serum concentrations | [10] |
| Murine colorectal cancer model (responders) | CCL7 | Lower serum concentrations | [10] |
| Murine colorectal cancer model (responders) | CCL12 | Lower serum concentrations | [10] |
| Murine colorectal cancer model (responders) | CCL21 | Lower serum concentrations | [10] |
| Murine colorectal cancer model (responders) | VEGFR2 | Lower serum concentrations | [10] |
Experimental Protocols
In Vivo Murine Melanoma Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound alone and in combination with anti-PD-1 therapy.
-
Animal Model: C57/BL6J mice.[12]
-
Tumor Implantation: Subcutaneous injection of B16 tumor cells.[12]
-
Treatment: Intraperitoneal injections of this compound, anti-PD-1 antibody, or a combination, administered as single agents or in a sequential manner.[1][12]
-
Endpoint: Tumor growth is monitored over time, and survival is assessed using Kaplan-Meier analysis.[1][12]
Flow Cytometry for Immune Checkpoint Expression
-
Objective: To quantify the expression of PD-1, TIGIT, and LAG-3 on T cells.
-
Sample: Tumor-infiltrating lymphocytes or splenocytes from treated and control mice.[12]
-
Protocol:
T-Cell and NK-Cell Cytotoxicity Assay
-
Objective: To measure the ability of this compound to enhance T-cell and NK-cell-mediated killing of tumor cells.
-
Effector Cells: TALL-104 (T cells) and NK-92 (NK cells).[10]
-
Target Cells: Fluorescently labeled tumor cells (e.g., SW480 colorectal cancer cells).[10]
-
Protocol:
-
Co-culture effector and target cells at various effector-to-target ratios in the presence or absence of this compound.[13][14]
-
After a defined incubation period (e.g., 24 hours), assess target cell viability using a method that distinguishes between live and dead target cells (e.g., flow cytometry based on fluorescence or a lactate dehydrogenase (LDH) release assay).[13][14]
-
Cytokine Profiling
-
Objective: To determine the effect of this compound on the secretion of a panel of cytokines.
-
Sample: Plasma from treated patients or supernatant from cell culture experiments.[15][16]
-
Method: Use a multiplex immunoassay, such as Luminex, to simultaneously quantify the concentrations of multiple cytokines in each sample.[15][16]
Clinical Evidence from NCT03678883
The Actuate 1801 Phase 1/2 clinical trial (NCT03678883) has provided valuable insights into the immunomodulatory effects of this compound in patients with advanced cancers.[7][16][17][18] Analysis of peripheral blood mononuclear cells (PBMCs) from patients treated with this compound monotherapy revealed reduced T-cell receptor (TCR) clonality and the expansion of specific TCR clonotypes, indicative of T-cell activation.[16] Furthermore, cytokine profiling of patient plasma samples has shown that changes in the levels of certain cytokines correlate with clinical outcomes.[19]
Conclusion
This compound (elraglusib) is a promising immunomodulatory agent with a multifaceted mechanism of action centered on the inhibition of GSK-3β. By downregulating immune checkpoints, enhancing the cytotoxicity of T and NK cells, and modulating the cytokine milieu, this compound can potentiate anti-tumor immune responses. The data presented in this technical guide underscore the rationale for the continued investigation of this compound, both as a monotherapy and in combination with other immunotherapies, for the treatment of various cancers. The provided experimental frameworks offer a foundation for researchers to further explore and harness the immunomodulatory properties of this novel therapeutic agent.
References
- 1. Elraglusib (this compound), a selective small-molecule inhibitor of glycogen synthase kinase-3 beta, reduces expression of immune checkpoint molecules PD-1, TIGIT and LAG-3 and enhances CD8+ T cell cytolytic killing of melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. actuatetherapeutics.com [actuatetherapeutics.com]
- 3. mdpi.com [mdpi.com]
- 4. Clinical activity of this compound, a small molecule selective glycogen synthase kinase-3 beta (GSK-3β) inhibitor, in refractory adult T-Cell leukemia/lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glycogen Synthase Kinase-3β, NF-κB Signaling, and Tumorigenesis of Human Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 9. researchgate.net [researchgate.net]
- 10. GSK-3 Inhibitor Elraglusib Enhances Tumor-Infiltrating Immune Cell Activation in Tumor Biopsies and Synergizes with Anti-PD-L1 in a Murine Model of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical activity of this compound, a small molecule selective glycogen synthase kinase-3 beta (GSK-3β) inhibitor, in refractory adult T-Cell leukemia/lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Elraglusib (this compound), a selective small-molecule inhibitor of glycogen synthase kinase-3 beta, reduces expression of immune checkpoint molecules PD-1, TIGIT and LAG-3 and enhances CD8+ T cell cytolytic killing of melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mesoscale.com [mesoscale.com]
- 14. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 15. Identification of immune biomarkers in treatment-naive patients with metastatic pancreatic cancer treated with the GSK-3 inhibitor elraglusib (this compound) in combination with gemcitabine/nab-paclitaxel in the 1801 phase 2 study. - ASCO [asco.org]
- 16. actuatetherapeutics.com [actuatetherapeutics.com]
- 17. Phase II study of elraglusib (this compound), a GSK-3β inhibitor, in combination with gemcitabine plus nab-paclitaxel in previously untreated metastatic pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NCT03678883 : Clinical Trial Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 19. researchgate.net [researchgate.net]
The Impact of 9-ING-41 on the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
9-ING-41, also known as elraglusib, is a first-in-class, selective small-molecule inhibitor of glycogen synthase kinase-3 beta (GSK-3β), a serine/threonine kinase implicated in numerous oncogenic processes.[1][2] Preclinical and clinical studies have demonstrated its broad-spectrum anti-tumor activity, both as a monotherapy and in combination with chemotherapy and immunotherapy.[1][3] This technical guide provides an in-depth overview of the core mechanisms of this compound and its multifaceted impact on the tumor microenvironment (TME). It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of key signaling pathways.
Core Mechanism of Action: GSK-3β Inhibition
GSK-3β is a key regulator of a wide array of cellular processes, including cell proliferation, apoptosis, and inflammation. Its overexpression is associated with aggressive tumor growth and resistance to therapy in various cancers.[4][5] this compound exerts its anti-tumor effects by directly inhibiting GSK-3β, leading to the modulation of critical downstream signaling pathways.[1][5]
Modulation of Key Oncogenic Signaling Pathways
Downregulation of the NF-κB Pathway
A primary mechanism of this compound is the downregulation of the pro-survival NF-κB signaling pathway.[5][6] This leads to a decrease in the expression of several NF-κB target genes that promote tumor cell survival and proliferation.[2]
Table 1: Effect of this compound on NF-κB Pathway Components and Target Genes
| Target | Effect | Cell Line/Model | Quantitative Change | Citation |
| NF-κB p65 | Decreased Expression | Colorectal Cancer Cells | Not specified | [7] |
| c-MYC | Reduced Levels | Karpas 422, TMD8 | Not specified | [4] |
| Cyclin D1 | Decreased Expression | Not specified | Not specified | [2] |
| Bcl-2 | Decreased Expression | Colorectal Cancer Cells | Not specified | [7] |
| XIAP | Decreased Expression | Not specified | Not specified | [2] |
| Bcl-XL | Decreased Expression | Not specified | Not specified | [2] |
| Survivin | Reduction | KPUM-UH1 | Not specified | [4] |
Abrogation of the DNA Damage Response
This compound has been shown to sensitize cancer cells to chemotherapy by impairing the DNA damage response (DDR) pathway. Specifically, it prevents the activation of the ATR/Chk1 signaling cascade, which is crucial for cell cycle arrest and DNA repair following chemotherapy-induced DNA damage.[8][9]
Table 2: Impact of this compound on the DNA Damage Response Pathway
| Component | Effect | Cell Line/Model | Quantitative Change | Citation |
| ATR Activation | Impaired | Pancreatic Cancer Cells | Not specified | [8] |
| Chk1 Phosphorylation | Impaired | Pancreatic Cancer Cells | Not specified | [8] |
| TopBP1 | Degradation | Pancreatic Cancer Cells | Not specified | [8] |
| Gemcitabine-induced S-phase arrest | Prevented | Pancreatic Cancer Cells | Not specified | [8] |
Remodeling the Tumor Microenvironment: Immunomodulatory Effects
A critical aspect of this compound's anti-tumor activity is its ability to modulate the immune landscape within the TME, transforming it from an immunosuppressive to an immuno-active state.
Regulation of Immune Checkpoint Molecules
Preclinical studies have demonstrated that elraglusib can downregulate the expression of key immune checkpoint molecules on T cells, thereby enhancing anti-tumor immunity.[10]
Table 3: Effect of this compound on Immune Checkpoint Molecules
| Checkpoint | Effect | Model | Citation |
| PD-1 | Reduced Expression | B16 Melanoma Mouse Model | [10] |
| TIGIT | Reduced Expression | B16 Melanoma Mouse Model | [10] |
| LAG-3 | Reduced Expression | B16 Melanoma Mouse Model | [10] |
Enhancement of Antigen Presentation
This compound has been shown to increase the surface expression of MHC-I molecules on neuroblastoma cells, which is crucial for their recognition by cytotoxic T lymphocytes (CTLs).[11] This effect is mediated, in part, through the activation of the IFNγ/JAK/STAT signaling pathway.[11]
Activation of Immune Effector Cells and Cytokine Production
This compound promotes the activation and effector function of immune cells, such as T cells and NK cells. This is accompanied by an increase in the secretion of pro-inflammatory and cytotoxic cytokines.
Table 4: this compound-Induced Cytokine Secretion from Immune Cells
| Cytokine | Cell Type | Effect | Quantitative Change (pg/mL) | Citation |
| IFN-γ | Patient-derived CD8+ T cells | Increased Secretion | ~150 (control) to ~250 (1 µM this compound) | [10] |
| Granzyme B | Patient-derived CD8+ T cells | Increased Secretion | ~1500 (control) to ~2500 (1 µM this compound) | [10] |
| TRAIL | Patient-derived CD8+ T cells | Increased Secretion | ~7 (control) to ~12 (1 µM this compound) | [10] |
| IFN-γ | TALL-104 cells | Increased Secretion | Not specified | [7] |
| Granzyme B | TALL-104 cells | Increased Secretion | Not specified | [7] |
| TRAIL | TALL-104 cells | Increased Secretion | Not specified | [7] |
Experimental Protocols
This section provides an overview of key experimental methodologies cited in the literature for evaluating the effects of this compound.
Cell Viability and Proliferation Assays
-
Objective: To determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.
-
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HT-29, RKO, SW480 colorectal cancer cells; neuroblastoma cell lines) are cultured in appropriate media and conditions.[12]
-
Treatment: Cells are treated with a dose range of this compound (e.g., 0.1 µM–1 µM) or vehicle control (DMSO) for various time points (e.g., 24, 48, 72, 96 hours).[12][13]
-
Viability/Proliferation Measurement:
-
MTS Assay: MTS reagent is added to the cells, and absorbance is measured to determine the relative number of viable cells.[4]
-
BrdU Assay: A colorimetric assay is used to measure DNA synthesis as an indicator of cell proliferation.[14]
-
CellTiter 96 Aqueous One Solution Cell Proliferation Assay: Used to determine the relative number of viable cells by measuring optical density.[13]
-
-
-
Data Analysis: IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated from dose-response curves.
Western Blotting
-
Objective: To analyze the expression levels of specific proteins in key signaling pathways.
-
Methodology:
-
Cell Lysis: Cancer cells treated with this compound are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies against target proteins (e.g., NF-κB p65, Bcl-2, Survivin, cyclins) and a loading control (e.g., actin).[7][14]
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
-
-
Data Analysis: Band intensities are quantified and normalized to the loading control to determine relative protein expression.
Co-culture and Cytotoxicity Assays
-
Objective: To assess the ability of this compound to enhance immune cell-mediated killing of tumor cells.
-
Methodology:
-
Cell Labeling: Target tumor cells (e.g., SW480) are labeled with a fluorescent dye.[15]
-
Co-culture: Labeled tumor cells are co-cultured with immune effector cells (e.g., TALL-104 CD8+ T cells) at various effector-to-target ratios (e.g., 10:1, 25:1, 50:1).[3][15]
-
Treatment: The co-culture is treated with this compound at concentrations below the IC50 for the tumor cells to ensure that cell death is primarily immune-mediated.[15]
-
Cytotoxicity Measurement:
-
LDH Release Assay: The release of lactate dehydrogenase (LDH) from damaged cells into the supernatant is measured as an indicator of cytotoxicity.[3]
-
Flow Cytometry: The percentage of dead (e.g., propidium iodide-positive) fluorescently labeled tumor cells is quantified.
-
-
-
Data Analysis: The percentage of specific cell lysis is calculated and compared between treated and untreated conditions.
Cytokine Profiling (Luminex Assay)
-
Objective: To quantify the secretion of multiple cytokines and chemokines from immune cells following this compound treatment.
-
Methodology:
-
Cell Culture and Treatment: Immune cells (e.g., patient-derived CD8+ T cells) are treated with this compound (e.g., 1 µM) or vehicle control for a specified time (e.g., 48 hours).[10][16]
-
Supernatant Collection: The cell culture supernatant is collected.
-
Luminex Assay: A multiplex immunoassay is performed using a Luminex instrument and a custom cytokine panel to simultaneously measure the concentrations of various cytokines (e.g., IFN-γ, granzyme B, TRAIL).[10][16]
-
-
Data Analysis: Cytokine concentrations (pg/mL) are determined from standard curves and compared between treated and untreated groups.
Conclusion and Future Directions
This compound is a promising therapeutic agent that targets the tumor microenvironment through multiple, interconnected mechanisms. Its ability to inhibit key pro-survival pathways in tumor cells while simultaneously enhancing anti-tumor immunity provides a strong rationale for its continued clinical development, both as a single agent and in combination with other anti-cancer therapies. Future research should focus on further elucidating the precise molecular interactions underlying its immunomodulatory effects, identifying predictive biomarkers of response, and optimizing combination strategies to maximize its therapeutic potential in a broader range of malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Elraglusib (this compound), a selective small-molecule inhibitor of glycogen synthase kinase-3 beta, reduces expression of immune checkpoint molecules PD-1, TIGIT and LAG-3 and enhances CD8+ T cell cytolytic killing of melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK-3β inhibitor, this compound, reduces cell viability and halts proliferation of B-cell lymphoma cell lines as a single agent and in combination with novel agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeted inhibition of glycogen synthase kinase-3 using this compound (elraglusib) enhances CD8 T-cell-reactivity against neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSK-3 inhibitor elraglusib enhances tumor-infiltrating immune cell activation in tumor biopsies and synergizes with anti-PD-L1 in a murine model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycogen Synthase Kinase-3 Inhibition Sensitizes Pancreatic Cancer Cells to Chemotherapy by Abrogating the TopBP1/ATR-Mediated DNA Damage Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GSK-3β in Pancreatic Cancer: Spotlight on this compound, Its Therapeutic Potential and Immune Modulatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical activity of this compound, a small molecule selective glycogen synthase kinase-3 beta (GSK-3β) inhibitor, in refractory adult T-Cell leukemia/lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. This compound, a Small Molecule Inhibitor of GSK-3β, Potentiates the Effects of Chemotherapy on Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Clinically relevant GSK-3β inhibitor this compound is active as a single agent and in combination with other antitumor therapies in human renal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GSK-3 Inhibitor Elraglusib Enhances Tumor-Infiltrating Immune Cell Activation in Tumor Biopsies and Synergizes with Anti-PD-L1 in a Murine Model of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
Elraglusib (9-ING-41): A Glycogen Synthase Kinase-3β Inhibitor for Neurodegenerative Disorders
An In-depth Technical Guide
This document provides a comprehensive technical overview of Elraglusib (9-ING-41), a potent small-molecule inhibitor of Glycogen Synthase Kinase-3β (GSK-3β). It is intended for researchers, scientists, and drug development professionals interested in its therapeutic potential for treating neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and other tauopathies. This guide details the mechanism of action, summarizes key preclinical and clinical data, outlines relevant experimental protocols, and visualizes critical pathways and workflows.
Introduction: Targeting a Master Kinase in Neurodegeneration
Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. A key pathological feature in many of these disorders, including Alzheimer's disease (AD), is the accumulation of hyperphosphorylated tau protein, which forms neurofibrillary tangles (NFTs) that disrupt neuronal function and lead to cell death.[1][2][3] Glycogen Synthase Kinase-3β (GSK-3β) is a constitutively active serine/threonine kinase that plays a pivotal role in this process, acting as a major kinase for tau protein.[1][2]
Hyperactivity of GSK-3β has been strongly implicated in the pathogenesis of AD, not only by promoting tau hyperphosphorylation but also by contributing to neuroinflammation and impairment of neuronal survival pathways.[1][4] This makes GSK-3β a prime therapeutic target. Elraglusib (formerly this compound) is a novel, ATP-competitive small-molecule inhibitor of GSK-3β that has demonstrated promising preclinical anti-tumor activity and is now being explored for its potential in neurodegeneration.[5][6][7][8] This guide synthesizes the current knowledge on Elraglusib, focusing on the scientific rationale and available data supporting its development for neurological indications.
Mechanism of Action
Elraglusib's primary mechanism of action is the direct inhibition of GSK-3β.[8][9] GSK-3 is a critical downstream regulator in numerous signaling pathways essential for cell fate, metabolism, and inflammation. In the context of neurodegeneration, its inhibition by Elraglusib is expected to confer therapeutic benefits through several key pathways.
Inhibition of Tau Hyperphosphorylation
In a healthy neuron, tau protein binds to and stabilizes microtubules, which are essential for axonal transport and structural integrity. In tauopathies like AD, GSK-3β becomes hyperactive and excessively phosphorylates tau. This hyperphosphorylated tau detaches from microtubules, leading to their destabilization, and aggregates into the toxic NFTs that are a hallmark of the disease.[1][2] By inhibiting GSK-3β, Elraglusib directly intervenes in this pathological cascade, aiming to reduce tau phosphorylation, prevent NFT formation, and restore microtubule stability.
// Connections Insulin -> Akt [label="Activates"]; Wnt -> GSK3b_inactive [label="Inhibits via\nβ-catenin complex", dir=T, lhead=cluster_pathway]; Akt -> GSK3b_inactive [label="Phosphorylates\n(Inhibits)"];
GSK3b_active -> Tau [label="Phosphorylates"]; Tau -> pTau [style=invis]; pTau -> NFT [label="Aggregates to form"]; pTau -> Microtubule [label="Leads to"];
Elraglusib -> GSK3b_active [label="Inhibits", color="#34A853", fontcolor="#34A853", arrowhead=tee, penwidth=2];
{rank=same; GSK3b_active; Elraglusib} {rank=same; Insulin; Wnt} } caption: "Elraglusib inhibits active GSK-3β, preventing tau hyperphosphorylation."
Modulation of Neuroinflammation
Neuroinflammation, driven by the activation of glial cells like microglia and astrocytes, is a critical component of AD and other neurodegenerative diseases.[10] GSK-3β activity is linked to the production of pro-inflammatory cytokines.[2] Furthermore, studies on Elraglusib in cancer have shown it modulates key inflammatory and immune signaling pathways, including NF-κB, which is also relevant in neuroinflammation.[5][6][11][12] By inhibiting GSK-3β, Elraglusib may reduce the inflammatory environment in the brain, protecting neurons from further damage.
Alternative Mechanisms
Recent studies, primarily in oncology, suggest that Elraglusib may exert cytotoxic effects through mechanisms independent of GSK-3 inhibition. One prominent alternative mechanism proposed is the direct destabilization of microtubules.[7] This action leads to mitotic arrest and apoptosis in cancer cells.[7] While this has been studied in the context of rapidly dividing cancer cells, its implications for post-mitotic neurons in the central nervous system (CNS) require further investigation. It could potentially impact neuronal plasticity or other microtubule-dependent processes.
Preclinical and Clinical Evidence
While much of the clinical development of Elraglusib has focused on oncology, emerging preclinical data support its potential for neurodegenerative disorders.
Preclinical Data in Neurodegenerative Models
A key study demonstrated that inhibition of GSK-3β by Elraglusib (this compound) effectively ameliorated AD-like pathologies and cognitive deficits in an ApoE4-T2DM mouse model.[4] Mice with both the ApoE4 allele and type 2 diabetes exhibit heightened GSK-3β activation and more severe cognitive deficits, providing a relevant model for sporadic AD risk factors.[4] The study reported that Elraglusib treatment led to a reduction in hyperphosphorylated tau, neuroinflammation, and synaptic loss, which correlated with improvements in cognitive impairments.[4]
| Model | Compound | Key Findings | Reference |
| ApoE4-T2DM Mice | Elraglusib (this compound) | Ameliorated AD-like pathologies (reduced p-tau, neuroinflammation, synaptic loss) and cognitive deficits. | [4] |
| Melanoma Cells (in vitro) | Elraglusib (10µM) | Optimal concentration for increasing CTL-mediated target cell killing from 32% to 64% at a 25:1 E:T ratio. | [8] |
Clinical Data and Safety Profile
To date, Elraglusib has been evaluated in Phase I and II clinical trials for advanced malignancies, both as a monotherapy and in combination with chemotherapy.[9][13][14] These trials provide crucial safety, tolerability, and pharmacokinetic data that can inform future studies in neurodegenerative diseases. The drug has demonstrated an acceptable safety profile.[9][14] Common drug-related adverse events include transient visual changes (a known GSK-3 inhibitor class effect) and fatigue.[9][14]
| Study Phase | Indication | Dosing | Key Outcomes & Observations | Reference |
| Phase I | Advanced Malignancies (Monotherapy) | 1 to 15 mg/kg IV twice weekly | Favorable toxicity profile. A complete response was observed in one patient with melanoma. Median PFS: 1.6 months. | [9][13][14] |
| Phase I | Advanced Malignancies (Combination) | 1 to 15 mg/kg IV twice weekly | Favorable toxicity profile. Seven partial responses were observed. Median PFS: 2.1 months; Median OS: 6.9 months. | [9][14] |
| Case Study | Refractory Melanoma with Brain Metastases | 5 mg/kg IV twice weekly | >30% reduction in brain lesions after 6 weeks of single-agent therapy. | [8] |
The observation of a response in brain metastases is particularly noteworthy, as it suggests that Elraglusib is CNS-penetrant, a critical requirement for treating neurodegenerative disorders.[9]
Experimental Protocols and Methodologies
Detailed protocols are essential for the replication and extension of scientific findings. Below are representative methodologies for key assays relevant to the study of Elraglusib.
In Vitro GSK-3β Kinase Inhibition Assay
This protocol describes a method to determine the inhibitory potency (e.g., IC50) of a compound against GSK-3β. Luminescence-based assays are common due to their high throughput and sensitivity.
Principle: The assay measures the amount of ATP remaining after a kinase reaction. A decrease in ATP corresponds to higher kinase activity. Inhibitors will result in less ATP consumption and a higher luminescent signal.
Materials:
-
Recombinant human GSK-3β enzyme.
-
GSK-3 substrate peptide (e.g., ULight-GS peptide).
-
ATP.
-
Assay Buffer (e.g., HEPES, MgCl₂, DTT).
-
Kinase-Glo® Luminescent Kinase Assay Reagent.
-
Elraglusib or other test compounds, serially diluted.
-
384-well white microplates.
Procedure:
-
Prepare serial dilutions of Elraglusib in assay buffer with a constant, low percentage of DMSO.
-
In a 384-well plate, add 5 µL of the test compound dilution.
-
Add 5 µL of ATP (at or near its Km for the enzyme) and 5 µL of the substrate peptide.
-
Initiate the reaction by adding 5 µL of GSK-3β enzyme solution.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction and detect ATP levels by adding 20 µL of Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate percent inhibition relative to controls (no inhibitor for 0% inhibition, no enzyme for 100% inhibition) and plot the data to determine the IC50 value.
Western Blot for Tau Phosphorylation in Animal Models
This protocol is used to quantify changes in the phosphorylation of specific tau epitopes in brain tissue from animal models treated with Elraglusib.
Principle: Proteins from brain lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to total tau and various phosphorylated tau (p-tau) sites.
Procedure:
-
Tissue Homogenization: Euthanize animals and rapidly dissect brain regions of interest (e.g., hippocampus, cortex). Homogenize the tissue on ice in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein lysates and load equal amounts (e.g., 20-30 µg) onto a polyacrylamide gel. Run the gel to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies for AD research include:
-
p-Tau Ser202/Thr205 (AT8)
-
p-Tau Thr231 (AT180)
-
Total Tau (e.g., Tau-5)
-
Loading Control (e.g., β-Actin or GAPDH)
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager.
-
Quantification: Use densitometry software to measure the intensity of the p-tau bands and normalize them to the corresponding total tau and loading control bands. Compare the normalized values between treatment and vehicle control groups.
Conclusion and Future Directions
Elraglusib is a promising GSK-3β inhibitor with a well-documented mechanism of action and a favorable safety profile established in clinical oncology trials. Its ability to cross the blood-brain barrier and modulate pathways central to neurodegeneration—namely tau phosphorylation and neuroinflammation—provides a strong rationale for its investigation as a disease-modifying therapy for Alzheimer's disease and related disorders.
Future research should focus on comprehensive preclinical studies in a wider range of validated neurodegenerative animal models to establish efficacy and optimal dosing. Key experiments will need to quantify the dose-dependent effects of Elraglusib on p-tau levels, glial activation, synaptic markers, and cognitive outcomes. Successful preclinical validation could pave the way for well-designed clinical trials to assess the safety and efficacy of Elraglusib in patients with these devastating diseases.
References
- 1. faieafrikanart.com [faieafrikanart.com]
- 2. Tau and neuroinflammation: What impact for Alzheimer's Disease and Tauopathies? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Models for Alzheimer's Disease: Past, Present, and Future Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elraglusib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. GSK-3 Inhibitor Elraglusib Enhances Tumor-Infiltrating Immune Cell Activation in Tumor Biopsies and Synergizes with Anti-PD-L1 in a Murine Model of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Elraglusib Induces Cytotoxicity via Direct Microtubule Destabilization Independently of GSK3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elraglusib (this compound), a selective small-molecule inhibitor of glycogen synthase kinase-3 beta, reduces expression of immune checkpoint molecules PD-1, TIGIT and LAG-3 and enhances CD8+ T cell cytolytic killing of melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. actuatetherapeutics.com [actuatetherapeutics.com]
- 10. Tau and neuroinflammation in Alzheimer's disease: interplay mechanisms and clinical translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. GSK-3 inhibitor elraglusib enhances tumor-infiltrating immune cell activation in tumor biopsies and synergizes with anti-PD-L1 in a murine model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase II study of elraglusib (this compound), a GSK-3β inhibitor, in combination with gemcitabine plus nab-paclitaxel in previously untreated metastatic pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase I Study of Elraglusib (this compound), a Glycogen Synthase Kinase-3β Inhibitor, as Monotherapy or Combined with Chemotherapy in Patients with Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of 9-ING-41: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-ING-41, also known as elraglusib, is a potent and selective small-molecule inhibitor of glycogen synthase kinase-3β (GSK-3β) that has demonstrated significant preclinical and clinical antitumor activity across a broad range of malignancies. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound. It includes a compilation of quantitative data from various studies, detailed experimental protocols for key biological assays, and visualizations of the critical signaling pathways modulated by this compound. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the fields of oncology, drug discovery, and development.
Introduction
Glycogen synthase kinase-3 (GSK-3) is a ubiquitously expressed serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis.[1] The two isoforms, GSK-3α and GSK-3β, are highly conserved and have been implicated in the pathogenesis of various diseases, including cancer.[1] Aberrant overexpression and activity of GSK-3β have been linked to tumor progression, chemotherapy resistance, and the modulation of key oncogenic signaling pathways.[2][3]
This compound is a first-in-class, intravenously administered, maleimide-based small molecule designed to be a potent and selective inhibitor of GSK-3β.[2] Its development was driven by the need for novel therapeutic agents that could overcome resistance to standard anticancer therapies. Preclinical studies have shown that this compound exhibits broad-spectrum antitumor activity as a single agent and in combination with chemotherapy in various cancer models.[3][4][5] This has led to its evaluation in clinical trials for patients with advanced cancers.[6]
Discovery and Synthesis
The synthesis of this compound, a member of the benzofuran-3-yl-(indol-3-yl)maleimide class of compounds, was first described by Gaisina et al. in 2009.[4] The synthetic strategy is based on the condensation of appropriately substituted 3-indolylglyoxylic acid esters and benzofuranyl-3-acetamides.[4]
General Synthetic Pathway
The synthesis involves a multi-step process:
-
Preparation of Indolyl-based Glyoxalates: This begins with the N-alkylation of an indole precursor, followed by acylation with ethyl oxalyl chloride to yield the desired glyoxalate.[4]
-
Preparation of Benzofuranyl-3-acetamides: This step starts from substituted 3-benzofuranones, which undergo a Horner-Emmons reaction to produce ethyl (1-benzofuran-3-yl)acetates. These esters are subsequently converted to the corresponding acetamides.[4]
-
Condensation: The final step involves the condensation of the benzofuranyl-3-acetamides with the indolyl-based glyoxalates to form the maleimide core of this compound.[4]
References
- 1. Synthesis and preliminary characterization of radioiodinated benzofuran-3-yl-(indol-3-yl)maleimide derivatives as potential SPECT imaging probes for the detection of glycogen synthase kinase-3β (GSK-3β) in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound, a small molecule Glycogen Synthase Kinase-3 inhibitor, is active in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From a Natural Product Lead to the Identification of Potent and Selective Benzofuran-3-yl-(indol-3-yl)maleimides as Glycogen Synthase Kinase 3β Inhibitors that Suppress Proliferation and Survival of Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinically relevant GSK-3β inhibitor this compound is active as a single agent and in combination with other antitumor therapies in human renal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
Methodological & Application
Application Notes and Protocols for 9-ING-41 In Vitro Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-ING-41 is a potent and selective small molecule inhibitor of glycogen synthase kinase-3 beta (GSK-3β), a serine/threonine kinase implicated in numerous cellular processes, including cell proliferation, apoptosis, and differentiation.[1][2] Aberrant GSK-3β activity has been linked to the pathogenesis of various diseases, including cancer, making it a compelling target for therapeutic intervention.[1][3][4][5] Preclinical studies have demonstrated the anti-tumor activity of this compound in a variety of cancer cell lines and patient-derived xenograft models.[6] These application notes provide detailed protocols for assessing the in vitro cell viability of cancer cells upon treatment with this compound, a critical step in preclinical drug evaluation.
Mechanism of Action of this compound
This compound exerts its anti-tumor effects by inhibiting GSK-3β, which in turn modulates the activity of several downstream signaling pathways critical for cancer cell survival and proliferation. A key pathway affected is the NF-κB signaling cascade. By inhibiting GSK-3β, this compound leads to the downregulation of NF-κB and its target genes, such as the anti-apoptotic proteins Bcl-2 and XIAP, thereby promoting apoptosis.[6][7] Additionally, this compound has been shown to impact other oncogenic pathways, including c-MYC signaling.[3][4]
Quantitative Data Summary
The following table summarizes the reported 50% growth inhibition (GI50) and 50% inhibitory concentration (IC50) values for this compound in various cancer cell lines. These values highlight the variable sensitivity of different cancer types to this compound.
| Cell Line | Cancer Type | Assay Type | GI50/IC50 (µM) | Reference |
| ACHN | Renal Cell Carcinoma | MTS | 0.8 | [1] |
| Caki-1 | Renal Cell Carcinoma | MTS | 1.7 | [1] |
| KRCY | Renal Cell Carcinoma | MTS | 1.0 | [1] |
| KU19-20 | Renal Cell Carcinoma | MTS | 0.5 | [1] |
| SK-N-DZ | Neuroblastoma | Cell Viability Assay | 0.05 - 0.1 | [6] |
| SK-N-BE(2) | Neuroblastoma | Cell Viability Assay | 0.05 - 0.1 | [6] |
| SUDHL-4 | B-cell Lymphoma | MTS | IC50 < 1 | [3] |
| KPUM-UH1 | B-cell Lymphoma | MTS | IC50 < 1 | [3] |
| Karpas 422 | B-cell Lymphoma | MTS | IC50 < 1 | [3] |
| TMD8 | B-cell Lymphoma | MTS | IC50 < 1 | [3] |
| HT-29 | Colorectal Cancer | MTS | ~2 | [8] |
Experimental Protocols
Two common and robust methods for assessing in vitro cell viability in response to this compound treatment are the MTS assay and the Sulforhodamine B (SRB) assay. The MTS assay measures the metabolic activity of viable cells, while the SRB assay quantifies total cellular protein content.
Protocol 1: MTS Cell Viability Assay
This protocol is adapted from methodologies used in studies of this compound.[1][3][4][8]
1. Materials and Reagents:
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well flat-bottom sterile tissue culture plates
-
Phosphate-buffered saline (PBS), sterile
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 490 nm
2. Cell Preparation and Seeding: a. Culture cells in appropriate medium to ~80% confluency. b. Harvest cells using standard trypsinization methods for adherent cells or by centrifugation for suspension cells. c. Resuspend cells in fresh medium and perform a cell count (e.g., using a hemocytometer or automated cell counter). d. Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well). e. Seed 100 µL of the cell suspension into each well of a 96-well plate. f. Include wells with medium only for background control. g. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach (for adherent cells).
3. This compound Treatment: a. Prepare a serial dilution of this compound in complete culture medium from the stock solution. A typical concentration range to test is 0.01 µM to 10 µM. b. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration). c. Carefully remove the medium from the wells and add 100 µL of the appropriate this compound dilution or control medium to each well. d. Incubate the plate for the desired treatment duration (e.g., 72 hours).
4. Assay Procedure: a. After the incubation period, add 20 µL of MTS reagent to each well. b. Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO2 incubator. c. Measure the absorbance at 490 nm using a microplate reader.
5. Data Analysis: a. Subtract the average absorbance of the medium-only wells (background) from all other absorbance readings. b. Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle-treated cells) x 100 c. Plot the percentage of cell viability against the log of the this compound concentration to determine the GI50 or IC50 value using a non-linear regression curve fit.
Protocol 2: Sulforhodamine B (SRB) Cell Viability Assay
This protocol is a robust alternative for adherent cell lines.
1. Materials and Reagents:
-
Selected adherent cancer cell line(s)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris-base solution, 10 mM, pH 10.5
-
Acetic acid, 1% (v/v)
-
96-well flat-bottom sterile tissue culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 510-570 nm
2. Cell Preparation, Seeding, and Treatment: a. Follow steps 2a-2g and 3a-3d from the MTS Assay Protocol.
3. Assay Procedure: a. After the treatment incubation, gently add 50 µL of cold 10% TCA to each well without aspirating the medium. b. Incubate the plate at 4°C for 1 hour to fix the cells. c. Wash the plate five times with slow-running tap water and allow it to air dry completely. d. Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes. e. Quickly wash the plate four times with 1% acetic acid to remove unbound dye. f. Allow the plate to air dry completely. g. Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye. h. Shake the plate on an orbital shaker for 5-10 minutes. i. Measure the absorbance at 510 nm (or up to 570 nm) using a microplate reader.
4. Data Analysis: a. Follow the same data analysis steps (5a-5c) as described in the MTS Assay Protocol.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background absorbance | Contamination; Reagent instability | Use fresh, sterile reagents; Ensure aseptic technique; Check expiration dates. |
| High variability between replicates | Uneven cell seeding; Pipetting errors; Edge effects | Ensure a single-cell suspension before seeding; Use a multichannel pipette carefully; Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
| Low signal-to-noise ratio | Suboptimal cell number; Insufficient incubation time | Optimize cell seeding density for linear growth over the assay period; Increase incubation time with the viability reagent (within the recommended range). |
| Inconsistent IC50/GI50 values | Variation in cell passage number; Inconsistent timing | Use cells within a consistent passage number range; Standardize all incubation times precisely. |
References
- 1. Clinically relevant GSK-3β inhibitor this compound is active as a single agent and in combination with other antitumor therapies in human renal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oncotarget.com [oncotarget.com]
- 4. GSK-3β inhibitor, this compound, reduces cell viability and halts proliferation of B-cell lymphoma cell lines as a single agent and in combination with novel agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. This compound, a small molecule Glycogen Synthase Kinase-3 inhibitor, is active in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound, a Small Molecule Inhibitor of GSK-3β, Potentiates the Effects of Chemotherapy on Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Elraglusib Administration in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elraglusib (also known as 9-ING-41) is a potent and selective small-molecule inhibitor of glycogen synthase kinase-3 beta (GSK-3β), a serine/threonine kinase implicated in numerous cellular processes critical to cancer cell proliferation, survival, and chemoresistance.[1][2] Preclinical studies have demonstrated the anti-tumor activity of Elraglusib in a variety of cancer models, including patient-derived xenografts (PDX), which are considered more predictive of clinical outcomes due to their retention of the histological and genetic characteristics of the original patient tumors.[1][3][4][5][6]
These application notes provide a comprehensive overview and detailed protocols for the administration and evaluation of Elraglusib in PDX models, intended to guide researchers in designing and executing preclinical studies to assess the efficacy and mechanism of action of this promising therapeutic agent.
Mechanism of Action
Elraglusib exerts its anti-cancer effects through a multi-pronged mechanism. Primarily, as a GSK-3β inhibitor, it modulates several key signaling pathways involved in tumorigenesis, including the Wnt/β-catenin, PI3K/AKT/mTOR, and NF-κB pathways.[7][8][9][10][11] Inhibition of GSK-3β by Elraglusib can lead to decreased cancer cell survival and proliferation.
Recent evidence also suggests that Elraglusib can function as a direct microtubule destabilizer, independent of its GSK-3β inhibitory activity.[3] This dual mechanism may contribute to its broad anti-cancer activity. Furthermore, Elraglusib has demonstrated immunomodulatory effects, including the downregulation of immune checkpoint proteins such as PD-1, TIGIT, and LAG-3, and the enhancement of T-cell and NK-cell-mediated anti-tumor responses.[1][2][12]
Data Presentation
Table 1: Summary of Preclinical Efficacy of Elraglusib in PDX Models
| Cancer Type | PDX Model | Treatment Regimen | Key Findings | Reference |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Patient-Derived | Elraglusib in combination with gemcitabine | Inhibition of tumor growth and regression of tumors. | [3][13] |
| Glioblastoma | Orthotopic Chemoresistant Patient-Derived | Elraglusib in combination with CCNU | Cured orthotopic chemoresistant glioblastoma. |
Table 2: Clinical Dosing Information for Elraglusib (for preclinical study design reference)
| Study Phase | Administration Route | Dosing Schedule | Dosage Range | Reference |
| Phase 1/2 Clinical Trial | Intravenous | Twice weekly | 1 to 15 mg/kg | [14][15] |
| Phase 2 Clinical Trial (Pancreatic Cancer) | Intravenous | Twice weekly | 9.3 mg/kg and 15 mg/kg | [4][5][16][17] |
Experimental Protocols
Protocol 1: Establishment and Maintenance of Patient-Derived Xenograft (PDX) Models
This protocol outlines the general procedure for establishing and passaging PDX models for subsequent use in Elraglusib efficacy studies.
1. Materials:
-
Fresh tumor tissue from consenting patients
-
Immunodeficient mice (e.g., NOD/SCID, NSG)
-
Surgical tools (scalpels, forceps, scissors)
-
Matrigel (optional)
-
Growth media (e.g., DMEM/F12) with antibiotics
-
Sterile PBS
-
Anesthesia (e.g., isoflurane)
-
Analgesics
2. Procedure:
-
Tumor Tissue Acquisition: Obtain fresh, sterile tumor tissue from surgical resection or biopsy. Transport the tissue to the laboratory on ice in a sterile container with a suitable transport medium (e.g., DMEM/F12 with antibiotics).
-
Tumor Processing: In a sterile biosafety cabinet, wash the tumor tissue with cold, sterile PBS to remove any blood clots or necrotic tissue. Mince the tumor into small fragments (approximately 2-3 mm³).
-
Implantation:
-
Anesthetize the immunodeficient mouse.
-
Make a small incision in the skin on the flank of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
(Optional) Mix the tumor fragment with Matrigel to enhance engraftment.
-
Implant one tumor fragment into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
-
Monitoring:
-
Monitor the mice regularly for tumor growth by visual inspection and palpation.
-
Measure tumor dimensions with calipers twice weekly once tumors become palpable.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Passaging:
-
When the tumor reaches a predetermined size (e.g., 1000-1500 mm³), euthanize the mouse.
-
Aseptically resect the tumor.
-
Process the tumor as described in step 2 and implant fragments into new recipient mice for expansion.
-
Protocol 2: Administration of Elraglusib in PDX-bearing Mice
This protocol details the intravenous administration of Elraglusib to mice bearing established PDX tumors.
1. Materials:
-
Elraglusib (this compound)
-
Vehicle solution (e.g., sterile saline, 5% dextrose)
-
PDX-bearing mice with established tumors (e.g., 100-200 mm³)
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Mouse restrainer
-
Warming lamp or pad (optional)
2. Procedure:
-
Preparation of Elraglusib Solution: Reconstitute and dilute Elraglusib to the desired concentration in the appropriate vehicle according to the manufacturer's instructions or study design. Ensure the final solution is sterile.
-
Animal Preparation:
-
Randomize mice with established PDX tumors into treatment and control groups.
-
Warm the mouse tail using a warming lamp or by immersing it in warm water to dilate the lateral tail veins, facilitating injection.
-
Place the mouse in a suitable restrainer.
-
-
Intravenous Injection:
-
Disinfect the tail with an alcohol swab.
-
Insert the needle into one of the lateral tail veins.
-
Slowly inject the calculated volume of the Elraglusib solution or vehicle control. The typical injection volume for a mouse is 5-10 µL/g of body weight.
-
-
Dosing Schedule: Administer Elraglusib according to the predetermined schedule. Based on clinical trial data, a twice-weekly administration schedule is a reasonable starting point for preclinical studies.[14][15]
-
Monitoring: Monitor the animals for any adverse reactions during and after injection.
Protocol 3: Assessment of Tumor Response
This protocol describes the methods for evaluating the anti-tumor efficacy of Elraglusib in PDX models.
1. Materials:
-
Calipers
-
Animal scale
2. Procedure:
-
Tumor Volume Measurement: Measure the length and width of the tumors with calipers two to three times per week. Calculate the tumor volume as previously described.
-
Body Weight Measurement: Record the body weight of each mouse at the same frequency as tumor measurements to monitor for signs of toxicity.
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each treatment group over time.
-
Calculate the percent tumor growth inhibition (% TGI) at the end of the study using the formula: % TGI = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
Perform statistical analysis to determine the significance of the observed differences between treatment groups.
-
Protocol 4: Pharmacodynamic (PD) and Mechanism of Action Studies
This protocol provides a framework for investigating the molecular effects of Elraglusib on signaling pathways within the PDX tumors.
1. Materials:
-
Tumor tissue from treated and control mice
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting apparatus
-
Primary antibodies against GSK-3β, p-GSK-3β (Ser9), β-catenin, Cyclin D1, c-Myc, p-NF-κB, total NF-κB, and other relevant pathway components.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Formalin and paraffin for immunohistochemistry (IHC)
-
IHC staining reagents and antibodies
2. Procedure:
-
Tumor Sample Collection: At the end of the efficacy study, or at predetermined time points, euthanize a subset of mice from each group and excise the tumors.
-
Western Blot Analysis:
-
Homogenize a portion of the tumor tissue in lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine changes in protein expression and phosphorylation levels.
-
-
Immunohistochemistry (IHC):
-
Fix a portion of the tumor tissue in 10% neutral buffered formalin and embed it in paraffin.
-
Section the paraffin-embedded tumors and mount them on slides.
-
Perform IHC staining using antibodies against key biomarkers to assess their expression and localization within the tumor microenvironment.
-
Visualization of Pathways and Workflows
Caption: Elraglusib's multi-faceted mechanism of action.
References
- 1. actuatetherapeutics.com [actuatetherapeutics.com]
- 2. Elraglusib (this compound), a selective small-molecule inhibitor of glycogen synthase kinase-3 beta, reduces expression of immune checkpoint molecules PD-1, TIGIT and LAG-3 and enhances CD8+ T cell cytolytic killing of melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. targetedonc.com [targetedonc.com]
- 6. researchgate.net [researchgate.net]
- 7. GSK-3 inhibitor elraglusib enhances tumor-infiltrating immune cell activation in tumor biopsies and synergizes with anti-PD-L1 in a murine model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elraglusib Induces Cytotoxicity via Direct Microtubule Destabilization Independently of GSK3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase II study of elraglusib (this compound), a GSK-3β inhibitor, in combination with gemcitabine plus nab-paclitaxel in previously untreated metastatic pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase II study of elraglusib (this compound), a GSK-3β inhibitor, in combination with gemcitabine plus nab-paclitaxel in previously untreated metastatic pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Elraglusib (this compound), a selective small-molecule inhibitor of glycogen synthase kinase-3 beta, reduces expression of immune checkpoint molecules PD-1, TIGIT and LAG-3 and enhances CD8+ T cell cytolytic killing of melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. actuatetherapeutics.com [actuatetherapeutics.com]
- 13. Phase 2 study of elraglusib (this compound), a glycogen synthase kinase-3b inhibitor, in combination with gemcitabine plus nab-paclitaxel (GnP) in patients with previously untreated advanced pancreatic ductal adenocarcinoma (PDAC). - ASCO [asco.org]
- 14. targetedonc.com [targetedonc.com]
- 15. actuatetherapeutics.com [actuatetherapeutics.com]
- 16. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 17. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research [e-crt.org]
Determining the IC50 of 9-ING-41 in Colon Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of 9-ING-41, a selective glycogen synthase kinase-3β (GSK-3β) inhibitor, in various colon cancer cell lines. This compound has demonstrated anti-tumor activity and the ability to potentiate the effects of chemotherapy in colorectal cancer (CRC) cells.[1][2][3] The protocols outlined herein describe the necessary steps for cell culture, preparation of this compound, and the execution of cell viability assays to accurately calculate IC50 values. Additionally, this document includes a summary of reported IC50 values and a diagram of the relevant signaling pathway affected by this compound.
Introduction
Colorectal cancer (CRC) remains a significant cause of cancer-related mortality worldwide.[3] The development of novel therapeutic agents that can overcome drug resistance is a critical area of research. This compound, also known as elraglusib, is a small molecule inhibitor of GSK-3β, a serine/threonine kinase implicated in various oncogenic processes.[4][5][6] Inhibition of GSK-3β by this compound has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells.[6] In colon cancer, this compound has been observed to inhibit cell growth and enhance the efficacy of standard-of-care chemotherapies like 5-FU and oxaliplatin.[1][2][3] The determination of the IC50 value is a crucial first step in evaluating the potency of this compound in different colon cancer cell line models, which can possess varying genetic backgrounds, including mutations in KRAS, BRAF, and TP53.
Data Presentation: IC50 Values of this compound in Colon Cancer Cell Lines
The following table summarizes the reported IC50 values for this compound in various human colon cancer cell lines. It is important to note that experimental conditions, such as treatment duration, can influence the observed IC50 values.
| Cell Line | KRAS Status | BRAF Status | TP53 Status | Treatment Duration (hours) | IC50 (µM) | Reference |
| HT-29 | Wild-Type | V600E Mutant | Mutant | 72 | Not explicitly stated, but the cell line was found to be resistant to transient inhibition.[1] | [1] |
| RKO | Wild-Type | Wild-Type | Wild-Type | 72 | Sensitive to this compound, but a specific IC50 value is not provided.[1] | [1] |
| SW480 | Mutant | Wild-Type | Mutant | 72 | Resistant to this compound as a single agent.[1] | [1] |
| HCT116 | Mutant | Wild-Type | Wild-Type | 72 | Not explicitly stated, but other GSK-3β inhibitors showed a decrease in viability.[7] | [7] |
| KM12C | Not specified | Not specified | Not specified | 72 | Not explicitly stated, but used in studies evaluating this compound's effects.[8] | [8] |
Note: Specific IC50 values for this compound in colon cancer cell lines are not consistently reported in a quantitative format across the reviewed literature. The table reflects the reported sensitivity or resistance. Researchers are encouraged to determine the IC50 empirically in their cell lines of interest.
Signaling Pathway
This compound is a potent and selective inhibitor of GSK-3β.[4][5] One of the key mechanisms of its anti-tumor activity is the downregulation of the NF-κB pathway, which is involved in cell survival and proliferation.[4][5]
References
- 1. This compound, a Small Molecule Inhibitor of GSK-3β, Potentiates the Effects of Chemotherapy on Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Small Molecule Inhibitor of GSK-3β, Potentiates the Effects of Chemotherapy on Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. GSK-3 Inhibitor Elraglusib Enhances Tumor-Infiltrating Immune Cell Activation in Tumor Biopsies and Synergizes with Anti-PD-L1 in a Murine Model of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Western Blot Analysis of Phospho-GSK3β (Ser9) Following 9-ING-41 Treatment
Introduction
Glycogen Synthase Kinase-3β (GSK3β) is a constitutively active serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, and survival.[1][2] Aberrant GSK3β activity has been implicated in the progression and chemoresistance of various cancers, making it an attractive therapeutic target.[2][3][4][5] GSK3β activity is inhibited by phosphorylation at the Serine 9 (Ser9) residue, a key regulatory event mediated by upstream kinases such as Akt.[3][6]
9-ING-41 is a first-in-class, potent, and selective small molecule inhibitor of GSK3β currently under clinical investigation.[5][7][8][9] It has demonstrated broad-spectrum preclinical antitumor activity, both as a single agent and in combination with standard chemotherapies.[5][9][10] The mechanism of action for this compound involves the downregulation of oncogenic pathways, including NF-κB, which is critical for malignant cell survival and therapy resistance.[4][5][7][8]
This document provides a detailed protocol for performing Western blot analysis to measure the phosphorylation status of GSK3β at Ser9 in cancer cells following treatment with this compound. This analysis is critical for confirming target engagement and understanding the molecular response to this compound treatment.
Signaling Pathway of GSK3β Regulation and Inhibition
GSK3β is a central node in multiple signaling pathways. Its activity is tightly regulated, primarily through inhibitory phosphorylation at Ser9 by kinases like Akt. As a direct ATP-competitive inhibitor, this compound blocks the kinase activity of GSK3β, preventing the phosphorylation of its downstream substrates, such as those involved in the NF-κB pathway.[4][7]
Experimental Workflow
The following diagram outlines the major steps for conducting a Western blot analysis to determine p-GSK3β levels.
Data Presentation
Quantitative data from the Western blot analysis should be obtained through densitometry. The band intensity of p-GSK3β should be normalized to the band intensity of total GSK3β to account for any variations in protein loading. The results can be summarized in a table for clear comparison across different treatment conditions.
Table 1: Sample Data Table for p-GSK3β / Total GSK3β Densitometry
| Treatment Group | Concentration (µM) | Treatment Time (hours) | Normalized p-GSK3β/Total GSK3β Ratio (Mean ± SD) | Fold Change vs. Control |
|---|---|---|---|---|
| Vehicle Control (DMSO) | 0 | 24 | 1.00 ± 0.12 | 1.0 |
| This compound | 0.5 | 24 | Data | Data |
| This compound | 1.0 | 24 | Data | Data |
| This compound | 2.5 | 24 | Data | Data |
| Positive Control (e.g., Akt activator) | Varies | 24 | Data | Data |
Detailed Experimental Protocol
This protocol provides a step-by-step guide for assessing p-GSK3β (Ser9) levels in cell lysates treated with this compound.
Cell Culture and Treatment
-
Seed cancer cells of interest (e.g., pancreatic, colorectal, or glioma cell lines) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[10][11]
-
Allow cells to adhere and grow for 24 hours in standard culture conditions.
-
Prepare fresh dilutions of this compound in complete culture medium from a stock solution (typically in DMSO). Include a vehicle-only control (DMSO).
-
Aspirate the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle.
-
Incubate the cells for the desired time points (e.g., 6, 12, 24 hours).
Protein Extraction (Cell Lysis)
-
After treatment, place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein) to a new, pre-chilled tube, avoiding the pellet.
Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the Bicinchoninic acid (BCA) or Bradford assay, according to the manufacturer's instructions.
-
Based on the concentrations, calculate and prepare aliquots of each sample containing equal amounts of protein (e.g., 20-30 µg) in Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
SDS-PAGE
-
Load the denatured protein samples into the wells of a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder in one lane to monitor migration.
-
Run the gel in 1X Tris-Glycine-SDS running buffer at 100-120V until the dye front reaches the bottom of the gel.
Western Blotting (Protein Transfer)
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's protocol (e.g., 100V for 60-90 minutes in a cold room or with an ice pack).
-
After transfer, confirm successful transfer by staining the membrane with Ponceau S solution for 1-2 minutes. Destain with deionized water.
Immunoblotting
-
Blocking: Place the membrane in a container with a blocking solution (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)). Incubate for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Discard the blocking solution and add the primary antibody against Phospho-GSK3β (Ser9) , diluted in blocking buffer (e.g., 1:1000 dilution for antibodies like Cell Signaling Technology #14630 or Thermo Fisher PA5-97339).[6][12] Incubate overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Add the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG), diluted in blocking buffer (typically 1:2000 to 1:10,000). Incubate for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
Detection
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane in the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
Stripping and Re-probing for Total GSK3β
-
To normalize the data, the membrane should be stripped and re-probed for total GSK3β.
-
Wash the membrane with TBST, then incubate in a mild stripping buffer for 15-30 minutes at room temperature.
-
Wash thoroughly with TBST.
-
Repeat the immunoblotting process starting from the Blocking step (Section 6.1), this time using a primary antibody against Total GSK3β .
-
Detect the signal as described in Section 7.
Data Analysis
-
Use image analysis software (e.g., ImageJ) to perform densitometry on the captured bands.
-
For each sample, calculate the ratio of the p-GSK3β band intensity to the Total GSK3β band intensity.
-
Express the results as a fold change relative to the vehicle-treated control.
Materials and Reagents
| Reagent/Material | Supplier Example |
| Primary Antibodies | |
| Phospho-GSK3β (Ser9) Antibody | Cell Signaling Technology (#14630), Thermo Fisher (PA5-97339)[6][12] |
| GSK3β (Total) Antibody | Cell Signaling Technology, Santa Cruz Biotechnology |
| Secondary Antibody | |
| HRP-conjugated Anti-Rabbit/Mouse IgG | Any major life science supplier |
| Buffers & Solutions | |
| RIPA Lysis Buffer | Thermo Fisher, Cell Signaling Technology |
| Protease/Phosphatase Inhibitor Cocktail | Roche, Thermo Fisher |
| BCA Protein Assay Kit | Thermo Fisher |
| Laemmli Sample Buffer | Bio-Rad |
| Precast Polyacrylamide Gels | Bio-Rad, Thermo Fisher |
| PVDF or Nitrocellulose Membranes | Millipore, Bio-Rad |
| ECL Western Blotting Substrate | Thermo Fisher (SuperSignal), Bio-Rad (Clarity) |
| General Reagents | |
| This compound | Available from specialized chemical suppliers |
| Cell Culture Media, FBS, Antibiotics | Gibco, ATCC |
| DMSO, PBS, Tris, Glycine, SDS, Tween-20 | Sigma-Aldrich, Fisher Scientific |
References
- 1. The Role of Glycogen Synthase Kinase 3β (GSK3β) in Tumorigenesis and Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Glycogen Synthase Kinase 3β in Cancer Biology and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Phospho-GSK-3 beta (Ser9) (D2Y9Y) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. UCSF Cancer, General Trial → this compound in Patients with Advanced Cancers [clinicaltrials.ucsf.edu]
- 10. This compound, a Small Molecule Inhibitor of GSK-3β, Potentiates the Effects of Chemotherapy on Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GSK-3β in Pancreatic Cancer: Spotlight on this compound, Its Therapeutic Potential and Immune Modulatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phospho-GSK3B (Ser9) Polyclonal Antibody (PA5-97339) [thermofisher.com]
Unraveling Protein Interactions of 9-ING-41: An Application Note and Protocol for Co-Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-ING-41 is a first-in-class, small molecule inhibitor of Glycogen Synthase Kinase-3 Beta (GSK-3β), a serine/threonine kinase implicated in numerous cellular processes and pathological conditions, including cancer.[1][2] Its mechanism of action involves the modulation of various signaling pathways critical for tumor cell survival, proliferation, and immune evasion. Understanding the protein-protein interactions influenced by this compound is paramount for elucidating its therapeutic effects and identifying potential biomarkers. This document provides a detailed protocol for co-immunoprecipitation (Co-IP) to investigate the protein interactions of GSK-3β, the direct target of this compound, and presents key signaling pathways affected by this investigational drug.
Introduction
This compound (elraglusib) is an intravenous maleimide-based small molecule that potently and selectively inhibits GSK-3β.[1][2] Aberrant GSK-3β activity is associated with tumor progression and resistance to therapy through its influence on pathways such as NF-κB, p53, and Wnt/β-catenin.[1][3] By inhibiting GSK-3β, this compound has demonstrated preclinical and clinical anti-tumor activity across a range of malignancies, both as a monotherapy and in combination with chemotherapy and immunotherapy.[1][4][5]
The study of protein-protein interactions is crucial for deciphering the molecular mechanisms underlying drug action. Co-immunoprecipitation is a powerful and widely used technique to identify and validate in vivo protein interactions.[6][7] This application note details a generalized Co-IP protocol that can be adapted to study the interactions of GSK-3β with its downstream substrates in the presence and absence of this compound, thereby providing insights into the drug's mode of action.
Key Signaling Pathways Modulated by this compound
The anti-tumor effects of this compound are attributed to its ability to modulate multiple oncogenic signaling pathways through the inhibition of GSK-3β.
Figure 1. this compound inhibits GSK-3β, modulating key downstream signaling pathways.
Key Downstream Targets and Effects of this compound
| Pathway | Key Proteins Modulated | Effect of this compound (via GSK-3β inhibition) | Reference |
| NF-κB Pathway | c-MYC, XIAP, Bcl-2, Bcl-xL, Cyclin D1 | Downregulation of target genes, leading to apoptosis and reduced proliferation. | [1][8][9] |
| p53 Pathway | p53, p-H2A.X | Increased p53 signaling and DNA damage response, inducing apoptosis. | [8][10] |
| Apoptosis Signaling | Survivin, Caspase-3 | Reduction in survivin and increase in cleaved caspase-3, promoting apoptosis. | [8][10] |
| Immune Checkpoint | PD-1, TIGIT, LAG-3 | Downregulation of inhibitory checkpoints, enhancing T-cell and NK cell anti-tumor activity. | [2][4][11] |
Experimental Protocol: Co-Immunoprecipitation to Study GSK-3β Interactions
This protocol provides a framework for investigating the interaction of GSK-3β with a putative interacting partner (Protein X) in cells treated with this compound.
Figure 2. A generalized workflow for co-immunoprecipitation.
Materials and Reagents
-
Cell line of interest expressing GSK-3β and the putative interacting protein
-
This compound (and appropriate vehicle control, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)
-
Primary antibody against GSK-3β for immunoprecipitation
-
Primary antibodies against GSK-3β and the putative interacting protein for Western blotting
-
Protein A/G magnetic beads or agarose beads
-
SDS-PAGE gels and buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Secondary antibodies conjugated to HRP
-
Enhanced chemiluminescence (ECL) substrate
Protocol
1. Cell Culture and Treatment: a. Plate cells to achieve 80-90% confluency at the time of harvest. b. Treat cells with the desired concentration of this compound or vehicle control for the specified duration.
2. Cell Lysis: a. Aspirate the culture medium and wash the cells twice with ice-cold PBS. b. Add ice-cold Co-IP Lysis Buffer to the cells and incubate on ice for 30 minutes with gentle agitation. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. e. Transfer the supernatant (protein lysate) to a new pre-chilled tube. Determine the protein concentration using a standard protein assay (e.g., BCA).
3. Pre-clearing the Lysate: a. To 1 mg of protein lysate, add 20 µL of Protein A/G beads. b. Incubate for 1 hour at 4°C on a rotator to reduce non-specific binding. c. Pellet the beads by centrifugation (or using a magnetic rack) and transfer the pre-cleared supernatant to a new tube.
4. Immunoprecipitation: a. To the pre-cleared lysate, add 2-5 µg of the anti-GSK-3β antibody. As a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of pre-cleared lysate. b. Incubate overnight at 4°C on a rotator. c. Add 30 µL of Protein A/G beads and incubate for 2-4 hours at 4°C on a rotator to capture the antibody-protein complexes.
5. Washing: a. Pellet the beads and discard the supernatant. b. Wash the beads three to five times with 1 mL of ice-cold Co-IP Wash Buffer. After the final wash, carefully remove all residual buffer.
6. Elution: a. Resuspend the beads in 40 µL of 2x Laemmli sample buffer. b. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them. c. Pellet the beads and collect the supernatant containing the eluted proteins.
7. Western Blot Analysis: a. Resolve the eluted proteins and a sample of the input lysate by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against GSK-3β and the putative interacting protein (Protein X) overnight at 4°C. e. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Expected Results and Interpretation
Successful co-immunoprecipitation will be indicated by the presence of a band corresponding to the putative interacting protein (Protein X) in the lane containing the GSK-3β immunoprecipitate, but not in the isotype control IgG lane. The intensity of this band may be altered in cells treated with this compound, suggesting that the drug modulates the interaction between GSK-3β and Protein X. The input lanes serve as a control to show the presence of both proteins in the initial lysate.
Conclusion
This compound represents a promising therapeutic agent that exerts its anti-tumor effects by inhibiting GSK-3β and modulating a network of downstream signaling pathways. The provided co-immunoprecipitation protocol offers a robust method for researchers to investigate the specific protein-protein interactions that are influenced by this compound. Elucidating these interactions will deepen our understanding of its mechanism of action and may facilitate the development of more effective cancer therapies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | this compound, a Small Molecule Inhibitor of GSK-3β, Potentiates the Effects of Chemotherapy on Colorectal Cancer Cells [frontiersin.org]
- 4. actuatetherapeutics.com [actuatetherapeutics.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Protein-Protein Interactions: Co-immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein-Protein Interactions: Co-Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GSK-3β inhibitor, this compound, reduces cell viability and halts proliferation of B-cell lymphoma cell lines as a single agent and in combination with novel agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinically relevant GSK-3β inhibitor this compound is active as a single agent and in combination with other antitumor therapies in human renal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. GSK-3β in Pancreatic Cancer: Spotlight on this compound, Its Therapeutic Potential and Immune Modulatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
Mimicking the Effects of the GSK3β Inhibitor 9-ING-41 with Lentiviral shRNA Knockdown of GSK3β
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen Synthase Kinase 3β (GSK3β) is a serine/threonine kinase that has emerged as a critical regulator in a multitude of cellular processes, including metabolism, cell cycle progression, and apoptosis.[1][2] Its dysregulation is implicated in the pathogenesis of numerous diseases, including cancer.[3] The small molecule inhibitor 9-ING-41 (also known as elraglusib) is an ATP-competitive inhibitor of GSK3β currently under clinical investigation for the treatment of various cancers.[4] this compound has demonstrated potent anti-tumor activity by inducing cell cycle arrest, apoptosis, and modulating immune responses.[2][5][6]
To validate the on-target effects of this compound and to provide a complementary approach for studying GSK3β function, lentiviral-mediated short hairpin RNA (shRNA) knockdown offers a powerful genetic tool to specifically silence GSK3β expression. This allows for a direct comparison between pharmacological inhibition and genetic suppression of GSK3β, providing robust evidence for its role in cancer biology and as a therapeutic target.
These application notes provide detailed protocols for utilizing lentiviral shRNA to knockdown GSK3β and mimic the anti-cancer effects of this compound. The subsequent sections include experimental procedures for lentivirus production, cell transduction, and downstream functional assays, along with data presentation tables and illustrative diagrams of the experimental workflow and relevant signaling pathways.
Data Presentation
The following tables summarize quantitative data on the effects of this compound and GSK3β knockdown on various cancer cell lines, compiled from multiple studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SUDHL-4 | B-cell Lymphoma | ~1.0 | [7] |
| KPUM-UH1 | B-cell Lymphoma | ~1.0 | [7] |
| T24 | Bladder Cancer | ~0.5-1.0 | |
| HT1376 | Bladder Cancer | ~0.5-1.0 | |
| RT4 | Bladder Cancer | ~0.5-1.0 | |
| ACHN | Renal Cancer | ~0.5-1.7 | [2] |
| Caki-1 | Renal Cancer | ~0.5-1.7 | [2] |
| KRCY | Renal Cancer | ~0.5-1.7 | [2] |
| KU19-20 | Renal Cancer | ~0.5-1.7 | [2] |
| RKO | Colorectal Cancer | Sensitive | [8] |
| HT-29 | Colorectal Cancer | Resistant | [8] |
Table 2: Effects of this compound and GSK3β Knockdown on Cell Viability and Apoptosis
| Treatment | Cell Line | Cancer Type | Effect on Cell Viability | Apoptosis Induction | Reference |
| 1 µM this compound | Daudi, SUDHL-4, Karpas 422, KPUM-UH1, TMD8 | B-cell Lymphoma | 40-70% reduction | Significant increase in active caspase 3 | [7] |
| GSK3β shRNA | Neuro-2A | Neuroblastoma | Decreased | Increased Annexin V staining | [9] |
| SB415286 (GSK3β inhibitor) | Neuro-2A | Neuroblastoma | Decreased | 9-16% increase in apoptotic cells | [9] |
| GSK3β siRNA | KYSE-30, KYSE-70 | Esophageal Squamous Cell Carcinoma | Significantly reduced | Not specified | [10] |
Table 3: Effects of this compound and GSK3β Inhibition on Cell Cycle Distribution
| Treatment | Cell Line | Cancer Type | G0/G1 Phase | S Phase | G2/M Phase | Reference | |---|---|---|---|---|---| | 0.5 µM this compound | Karpas-422 | Double-Hit Lymphoma | Increased (43.00% to 74.27%) | Decreased | Increased (8.27% to 22.97%) |[11] | | 4 µM this compound | SuDHL2 | Double-Hit Lymphoma | Increased | Decreased | Increased |[11] | | 25 µM AR-A014418 (GSK3β inhibitor) | Sarcoma cells | Sarcoma | Increased | Decreased | Increased | | | SB415286 (GSK3β inhibitor) | Neuro-2A | Neuroblastoma | No significant change | Decreased | Accumulation |[9] |
Experimental Protocols
Lentiviral shRNA Production and Titration
This protocol outlines the generation of high-titer lentiviral particles carrying shRNA targeting GSK3β.
Materials:
-
HEK293T cells
-
Lentiviral transfer vector with GSK3β shRNA insert (e.g., pLKO.1)
-
Packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., FuGENE6 or calcium phosphate)
-
DMEM with 10% FBS
-
Opti-MEM I
-
0.45-µm PES filter
-
Ultracentrifuge (optional)
Procedure:
-
Cell Seeding: Two days prior to transfection, seed 1.3–1.5 x 10^6 HEK293T cells in a 10-cm dish with 10 ml of DMEM supplemented with 10% FBS to achieve 70–80% confluency at the time of transfection.
-
Transfection:
-
In a sterile tube, mix 2.5 µg of the lentiviral transfer plasmid and 5.0 µl of the packaging plasmid mix in 200 µl of Opti-MEM I.
-
In a separate tube, dilute 15 µl of transfection reagent in 200 µl of Opti-MEM I.
-
Add the diluted transfection reagent to the DNA solution dropwise while gently vortexing.
-
Incubate the mixture for 15-20 minutes at room temperature.
-
Add the transfection complex to the HEK293T cells.
-
-
Virus Harvest:
-
18 hours post-transfection, replace the medium with fresh DMEM with 10% FBS.
-
Harvest the lentiviral supernatant 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45-µm PES filter to remove cell debris.
-
-
Virus Concentration (Optional): For higher titers, concentrate the viral supernatant by ultracentrifugation at 50,000 x g for 2 hours at 4°C. Resuspend the viral pellet in a small volume of PBS or serum-free medium.
-
Virus Titration:
-
Seed target cells (e.g., HEK293T) in a 24-well plate.
-
The next day, infect the cells with serial dilutions of the concentrated virus in the presence of 8 µg/ml polybrene.
-
After 72 hours, determine the percentage of transduced cells (e.g., by fluorescence if the vector contains a fluorescent reporter, or by puromycin selection).
-
Calculate the viral titer as Transducing Units per ml (TU/ml).
-
Lentiviral Transduction of Target Cancer Cells
This protocol describes the infection of cancer cells with the produced lentivirus to achieve stable GSK3β knockdown.
Materials:
-
Target cancer cell line
-
Lentiviral particles (GSK3β shRNA and non-targeting control)
-
Complete culture medium for the target cell line
-
Polybrene (8 mg/ml stock)
-
Puromycin (for selection)
Procedure:
-
Cell Seeding: Plate the target cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.
-
Transduction:
-
On the day of transduction, replace the medium with fresh complete medium containing polybrene at a final concentration of 4-8 µg/ml.
-
Add the lentiviral particles at the desired Multiplicity of Infection (MOI). A range of MOIs (e.g., 1, 5, 10, 20) should be tested to determine the optimal condition.
-
Gently swirl the plate to mix.
-
-
Incubation and Selection:
-
Incubate the cells for 24-48 hours.
-
Replace the virus-containing medium with fresh complete medium.
-
After another 24 hours, begin selection by adding the appropriate concentration of puromycin (previously determined by a kill curve).
-
Maintain the cells under selection for 3-7 days, replacing the medium with fresh puromycin-containing medium every 2-3 days, until non-transduced control cells are eliminated.
-
-
Expansion: Expand the stable pool of GSK3β knockdown and control cells for downstream experiments.
Western Blot for GSK3β Knockdown Validation
This protocol is for confirming the reduction of GSK3β protein levels in transduced cells.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GSK3β (and p-GSK3β Ser9)
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the cells in lysis buffer, quantify protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-GSK3β antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Quantification: Quantify the band intensities using image analysis software and normalize to the loading control to determine the percentage of GSK3β knockdown.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or compare the viability of GSK3β knockdown cells to control cells.
-
MTT Addition: After the desired incubation period (e.g., 48-72 hours), add 10 µl of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µl of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and count.
-
Fixation: Resuspend approximately 1 x 10^6 cells in 200 µl of PBS. While vortexing gently, add 2 ml of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the cells on ice for at least 30 minutes (or at -20°C overnight).
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µl of PI staining solution.
-
-
Analysis: Incubate for 15-30 minutes at room temperature in the dark. Analyze the DNA content by flow cytometry.
Visualization
Signaling Pathway Diagram
Caption: Simplified GSK3β signaling pathway and points of intervention.
Experimental Workflow Diagram
Caption: Workflow for comparing pharmacological and genetic inhibition of GSK3β.
References
- 1. Glycogen synthase kinase 3β induces apoptosis in cancer cells through increase of survivin nuclear localization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinically relevant GSK-3β inhibitor this compound is active as a single agent and in combination with other antitumor therapies in human renal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteome and Phosphoproteome Analyses Reveal the Kinase Regulatory Network Involved in Glycogen Synthesis Kinase 3β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. actuatetherapeutics.com [actuatetherapeutics.com]
- 5. GSK-3β in Pancreatic Cancer: Spotlight on this compound, Its Therapeutic Potential and Immune Modulatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK-3β inhibitor, this compound, reduces cell viability and halts proliferation of B-cell lymphoma cell lines as a single agent and in combination with novel agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a Small Molecule Inhibitor of GSK-3β, Potentiates the Effects of Chemotherapy on Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GSK-3β inhibition promotes cell death, apoptosis, and in vivo tumor growth delay in neuroblastoma Neuro-2A cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Glycogen Synthase Kinase 3 beta (GSK3β) Suppresses the Progression of Esophageal Squamous Cell Carcinoma by Modifying STAT3 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming 9-ING-41 Resistance in Glioblastoma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-ING-41 in the context of glioblastoma (GBM).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound is proposed to overcome resistance in glioblastoma cells?
A1: this compound is a first-in-class, intravenously administered small molecule that acts as a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β).[1] Aberrant overexpression of GSK-3β in glioblastoma promotes tumor progression and resistance to chemotherapy.[1][2] The primary mechanism by which this compound is thought to overcome resistance is through the downregulation of key oncogenic pathways, including the NF-κB and DNA damage response (DDR) pathways.[1][3][4] By inhibiting GSK-3β, this compound suppresses these pro-survival signals, which can restore the sensitivity of resistant tumors to chemotherapeutic agents.[1][3]
Q2: What is the rationale for combining this compound with chemotherapy, specifically CCNU (lomustine), for glioblastoma?
A2: Chemotherapy resistance is a major hurdle in the treatment of glioblastoma.[5] GSK-3β is a positive regulator of NF-κB-mediated survival and chemoresistance in cancer cells.[5][6] Preclinical studies have shown that inhibiting GSK-3β with this compound significantly enhances the antitumor activity of the chemotherapeutic agent CCNU (lomustine) in chemoresistant patient-derived xenograft (PDX) models of glioblastoma.[5][7][8] This combination has been shown to lead to the regression of intracranial tumors and even histologically confirmed cures in these preclinical models.[1][3][7] The Actuate 1801 Phase 1/2 clinical trial (NCT03678883) is evaluating the safety and efficacy of this compound in combination with cytotoxic agents, including lomustine, in patients with refractory cancers.[9][10]
Q3: Are there known biomarkers to predict sensitivity or resistance to this compound in glioblastoma?
A3: While research is ongoing, the overexpression of GSK-3β is considered a potential biomarker for selecting patients who may benefit from this compound treatment.[11] The rationale is that tumors with higher levels of GSK-3β may be more dependent on the pathways it regulates for survival and resistance, making them more susceptible to its inhibition. Further clinical studies are needed to validate GSK-3β expression as a definitive predictive biomarker.
Q4: What is the safety profile of this compound in clinical trials?
A4: In a Phase I/II study (Actuate 1801), this compound has been shown to be safe as a single agent and in combination with lomustine in adults with gliomas.[1][2] In a broader study of patients with refractory tumors, this compound was well-tolerated, with the most common attributable adverse events being transient visual changes (color perception) and infusion reactions, all of which were mild to moderate (Grade 1/2).[10]
Troubleshooting Guides
Problem 1: Lack of synergistic effect when combining this compound with a chemotherapeutic agent in vitro.
-
Possible Cause 1: Suboptimal Dosing and Scheduling.
-
Troubleshooting Tip: The timing and concentration of both this compound and the chemotherapeutic agent are critical. In preclinical studies, this compound has been administered twice weekly.[8] It is recommended to perform a dose-response matrix experiment to identify the optimal concentrations and a scheduling experiment (e.g., pre-treatment, co-treatment, post-treatment with this compound) to determine the most effective sequence of administration.
-
-
Possible Cause 2: Cell Line Insensitivity.
-
Troubleshooting Tip: The GBM cell line being used may not have the molecular characteristics that confer sensitivity to this compound. Verify the expression and activity of GSK-3β and the activation status of the NF-κB pathway in your cell line using immunoblotting.[6] Consider testing a panel of GBM cell lines with varying molecular profiles.
-
-
Possible Cause 3: Inappropriate Assay for Synergy.
-
Troubleshooting Tip: Ensure you are using a robust method to assess synergy, such as the Chou-Talalay method to calculate a combination index (CI). Assays should measure clinically relevant endpoints such as apoptosis (e.g., Annexin V/PI staining, caspase-3 cleavage) in addition to cell viability (e.g., MTS or CellTiter-Glo assays).[11][12]
-
Problem 2: Inconsistent results in in vivo (xenograft) studies.
-
Possible Cause 1: Insufficient Drug Delivery to the Brain.
-
Troubleshooting Tip: this compound was selected for its optimal CNS penetration.[1] However, it is important to verify drug delivery to the tumor tissue. This can be assessed through pharmacokinetic analysis of brain and tumor tissue. Ensure the vehicle used for administration is appropriate and consistent across all experimental groups.
-
-
Possible Cause 2: Variability in Tumor Engraftment and Growth.
-
Possible Cause 3: Choice of Xenograft Model.
-
Troubleshooting Tip: Patient-derived xenograft (PDX) models, such as GBM6 and GBM12, have been shown to be effective in studying this compound as they better recapitulate the heterogeneity and chemoresistance of human tumors.[5][6][7] If using standard cell line-derived xenografts, consider transitioning to a PDX model for more clinically relevant results.
-
Data Presentation
Table 1: Summary of Preclinical Efficacy of this compound and CCNU Combination Therapy in Orthotopic GBM PDX Models
| Model | Treatment Group | Median Survival (days) | Outcome | Reference |
| GBM12 (CCNU-resistant) | Vehicle Control | 24 | - | [8] |
| This compound (70 mg/kg) | 24 | - | [8] | |
| CCNU (5 mg/kg) | 26 | - | [8] | |
| CCNU + this compound | Not Reached (Significant increase) | Histologically confirmed cures | [7][8] | |
| GBM6 (partial CCNU response) | Vehicle Control | Not specified | - | [5] |
| CCNU | Not specified (partial response) | Partial response | [5] | |
| CCNU + this compound | Not specified (Significant increase) | Histologically confirmed cures | [5][7] |
Experimental Protocols
Immunoblotting for GSK-3β and Downstream Targets
-
Cell Lysis: Lyse glioblastoma cells or tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 30-50 µg of protein lysate on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against GSK-3β, phospho-GS (a direct substrate of GSK-3), NF-κB (p65), Cyclin D1, Bcl-2, XIAP, and a loading control (e.g., β-actin or GAPDH).[1][4][6]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Orthotopic Patient-Derived Xenograft (PDX) Model for Glioblastoma
-
Cell Preparation: Resuspend patient-derived glioblastoma cells that have been transfected with a luciferase reporter construct in a suitable medium.[5]
-
Intracranial Injection: Under anesthesia, stereotactically inject the tumor cells into the brains of immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth and animal health regularly. Use bioluminescence imaging (BLI) to non-invasively track tumor progression.
-
Staging and Treatment: Once tumors reach a predetermined size (as measured by BLI), randomize the animals into treatment groups (e.g., vehicle, this compound alone, CCNU alone, this compound + CCNU).[8]
-
Drug Administration: Administer this compound and CCNU via intraperitoneal (i.p.) injections according to the predetermined schedule and dosage.[8]
-
Efficacy Assessment: Monitor tumor bioluminescence and overall survival. At the end of the study, perform histological analysis of the brains to confirm tumor regression.[7][8]
Mandatory Visualizations
Caption: Signaling pathway of this compound in overcoming chemoresistance.
Caption: Troubleshooting workflow for in vitro synergy experiments.
Caption: Experimental workflow for in vivo PDX model studies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Malignant glioma subset from actuate 1801: Phase I/II study of this compound, GSK-3β inhibitor, monotherapy or combined with chemotherapy for refractory malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
- 6. Combination Treatment with the GSK-3 Inhibitor this compound and CCNU Cures Orthotopic Chemoresistant Glioblastoma in Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination Treatment with the GSK-3 Inhibitor this compound and CCNU Cures Orthotopic Chemoresistant Glioblastoma in Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. This compound, a small molecule Glycogen Synthase Kinase-3 inhibitor, is active in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 9-ING-41 for In Vivo Mouse Studies
This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting advice for utilizing 9-ING-41 (elraglusib) in preclinical in vivo mouse studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a first-in-class, potent, and selective small-molecule inhibitor of Glycogen Synthase Kinase-3 Beta (GSK-3β).[1][2] GSK-3β is a serine/threonine kinase that is overexpressed in many cancers and contributes to tumor growth and chemotherapy resistance.[1][3] By inhibiting GSK-3β, this compound disrupts several pro-survival signaling pathways. Its anti-tumor effects are primarily mediated through the downregulation of the NF-κB pathway, leading to decreased expression of target genes like c-MYC, Cyclin D1, and the anti-apoptotic proteins XIAP and Bcl-2.[1][2][4] This disruption induces cell cycle arrest and apoptosis.[1][5]
Q2: What are the recommended starting doses and administration routes for this compound in mice?
The optimal dose of this compound can vary depending on the mouse model, tumor type, and whether it is used as a monotherapy or in combination. Based on preclinical studies, intravenous (IV) and intraperitoneal (i.p.) injections are common administration routes. A dose of 70 mg/kg administered twice weekly has shown significant efficacy in glioblastoma and neuroblastoma xenograft models.[6][7] For pharmacokinetic assessments, a single 20 mg/kg IV dose has been used, achieving significant plasma and brain concentrations within 30 minutes.[4][8]
| Parameter | Study 1: Glioblastoma (GBM6 & GBM12 PDX) [7] | Study 2: Neuroblastoma (SK-N-DZ Xenograft) [6] | Study 3: Pharmacokinetics [4][8] |
| Mouse Model | Intracranial Patient-Derived Xenograft (PDX) | Subcutaneous Xenograft | Xenograft Mice |
| Dosage | 70 mg/kg | 70 mg/kg | 20 mg/kg |
| Administration | Intraperitoneal (i.p.) | Not specified, likely i.p. or IV | Intravenous (IV) |
| Schedule | Twice a week for 3 weeks | Injections as indicated by arrows in study | Single dose |
| Key Outcome | Cured chemoresistant tumors, significantly prolonged survival | Greater antitumor effect in combination with CPT-11 | Plasma: ~8 μM, Brain: ~40 μM (at 30 min) |
Q3: How can I confirm that this compound is engaging its target in vivo?
Target engagement can be confirmed by analyzing downstream biomarkers in tumor lysates via Western blot. Since this compound inhibits GSK-3β, you should observe a decrease in the phosphorylation of its direct target, Glycogen Synthase (p-GS). Additionally, assessing the expression of proteins regulated by the NF-κB pathway, such as a decrease in XIAP and c-MYC, can serve as pharmacodynamic markers of this compound activity.[4][6]
Troubleshooting Guide
Problem: Suboptimal or no significant anti-tumor effect is observed.
This is a common challenge in preclinical studies. The lack of efficacy could stem from issues with dosage, scheduling, administration, or inherent tumor resistance. Follow this workflow to troubleshoot the problem.
-
Verify Formulation and Administration: Ensure this compound is properly solubilized in a suitable vehicle (e.g., DMSO for stock, diluted for injection) and that the administration (e.g., tail vein injection for IV) is being performed correctly.
-
Confirm Target Engagement: Before escalating the dose, collect a tumor sample from a satellite group of animals after a few doses. Perform a Western blot to check for a reduction in p-GS and XIAP. If the target is not being modulated, it could point to a formulation or dosing issue.
-
Dose Escalation: If target engagement is present but efficacy is low, consider increasing the dose. Studies have successfully used up to 70 mg/kg.[6][7]
-
Combination Therapy: this compound has shown synergistic effects with chemotherapy. In glioblastoma PDX models, combining 70 mg/kg this compound with CCNU resulted in cures, and in neuroblastoma models, it enhanced the effect of CPT-11 (irinotecan).[6][7]
Problem: Mice are showing signs of toxicity (e.g., weight loss, lethargy).
While preclinical studies report good tolerability, it's crucial to monitor for adverse effects.[6]
-
Confirm Link to this compound: Rule out other experimental factors (e.g., tumor burden, infection, other compounds).
-
Dose De-escalation: Reduce the dose of this compound. A lower dose may still provide a therapeutic window with reduced toxicity.
-
Adjust Dosing Schedule: Change the administration from twice a week to once a week to allow for a longer recovery period between doses.
-
Supportive Care: Provide supportive care as per your institution's animal care guidelines, such as supplemental nutrition and hydration.
Detailed Experimental Protocols
Protocol: Intravenous (IV) Administration of this compound
This protocol is a general guideline and should be adapted to specific experimental needs and institutional policies.
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
On the day of injection, dilute the stock solution to the final desired concentration (e.g., for a 20 mg/kg dose in a 20g mouse, you would need 0.4 mg). The final injection volume should typically be around 100 µL. Use a vehicle compatible with intravenous injection, such as saline or PBS with a low percentage of a solubilizing agent (e.g., Tween 80, Cremophor EL), ensuring the final DMSO concentration is minimal (<5%).
-
Vortex thoroughly and ensure the solution is clear before drawing it into an insulin syringe.
-
-
Animal Preparation:
-
Properly restrain the mouse. Warming the tail with a heat lamp or warm water can help dilate the lateral tail veins, making injection easier.
-
Clean the tail with an alcohol swab.
-
-
Injection Procedure:
-
Identify one of the lateral tail veins.
-
Insert a 27-30 gauge needle, bevel up, into the vein.
-
Slowly inject the this compound solution. You should see the vein blanch. If a subcutaneous bleb forms, the needle is not in the vein; withdraw and try again at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Continue daily monitoring for signs of toxicity, including weight loss, changes in behavior, or ruffled fur.
-
Protocol: Western Blot for Pharmacodynamic Markers
-
Sample Collection and Lysis:
-
Euthanize the mouse at the designated time point post-treatment.
-
Excise the tumor quickly and snap-freeze it in liquid nitrogen or place it directly into ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Homogenize the tumor tissue using a mechanical homogenizer.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane).
-
Separate the proteins on a polyacrylamide gel (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-GS, total GS, XIAP, c-MYC, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Quantify band intensity using software like ImageJ to determine the relative changes in protein expression compared to vehicle-treated controls.
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. GSK-3β inhibitor, this compound, reduces cell viability and halts proliferation of B-cell lymphoma cell lines as a single agent and in combination with novel agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound, a small molecule Glycogen Synthase Kinase-3 inhibitor, is active in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination Treatment with the GSK-3 Inhibitor this compound and CCNU Cures Orthotopic Chemoresistant Glioblastoma in Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinically relevant GSK-3β inhibitor this compound is active as a single agent and in combination with other antitumor therapies in human renal cancer - PMC [pmc.ncbi.nlm.nih.gov]
9-ING-41 solubility and stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of 9-ING-41 in cell culture media. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is highly soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO. The compound has poor solubility in aqueous solutions like water and ethanol.
Q2: How should I prepare this compound stock solutions?
A2: It is advisable to prepare a stock solution of 10 mM or higher in DMSO. To ensure complete dissolution, sonication may be beneficial. Once prepared, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.
Q3: What is the recommended method for diluting this compound for cell culture experiments?
A3: To prevent precipitation, a serial dilution method is recommended. First, dilute the high-concentration DMSO stock solution to an intermediate concentration with DMSO. Then, add the intermediate DMSO solution to your pre-warmed (37°C) cell culture medium to achieve the final desired concentration. Direct dilution of the high-concentration DMSO stock into the aqueous culture medium can cause the compound to precipitate.
Q4: What are the typical working concentrations of this compound in cell culture?
A4: The effective concentration of this compound can vary depending on the cell line and the specific assay. However, published studies have reported working concentrations typically ranging from 0.1 µM to 10 µM. In some specific experimental setups, concentrations up to 25 µM have been used.
Q5: What is the known stability of this compound in cell culture media?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in cell culture media | - Direct dilution of high-concentration DMSO stock into aqueous media.- Low temperature of the cell culture media.- Supersaturation of the compound in the final solution. | - Use a serial dilution method, first diluting the stock in DMSO before adding to the media.- Ensure the cell culture media is pre-warmed to 37°C.- If precipitation persists, gentle warming and sonication of the final solution may help redissolve the compound. |
| Inconsistent experimental results | - Degradation of this compound in the working solution.- Repeated freeze-thaw cycles of the stock solution. | - Prepare fresh working solutions for each experiment from a properly stored stock aliquot.- Aliquot the initial high-concentration DMSO stock solution to avoid multiple freeze-thaw cycles. |
| No observable effect on cells | - Use of a concentration that is too low for the specific cell line.- Inactivation of the compound due to improper storage or handling. | - Perform a dose-response experiment to determine the optimal working concentration for your cell line.- Ensure stock solutions are stored correctly at -20°C or -80°C and are protected from light. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | High | Recommended for stock solution preparation. |
| Water | Poor | Avoid using as a primary solvent. |
| Ethanol | Poor | Not recommended for creating stock solutions. |
Table 2: Recommended Storage Conditions for this compound Stock Solutions (in DMSO)
| Temperature | Duration | Recommendations |
| -20°C | Short- to mid-term | Suitable for regular use. |
| -80°C | Long-term | Ideal for archival purposes. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening. b. Weigh the required amount of this compound powder in a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM. d. Vortex the solution until the powder is completely dissolved. If necessary, sonicate for a few minutes to aid dissolution. e. Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. f. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solution for Cell Culture
-
Materials: 10 mM this compound stock solution in DMSO, anhydrous DMSO, pre-warmed (37°C) cell culture medium.
-
Procedure: a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Perform a serial dilution in DMSO to create an intermediate stock (e.g., 1 mM). To do this, mix 10 µL of the 10 mM stock with 90 µL of DMSO. c. Add the desired volume of the intermediate stock solution to the pre-warmed cell culture medium to reach the final experimental concentration (e.g., add 1 µL of 1 mM intermediate stock to 1 mL of medium for a final concentration of 1 µM). d. Gently mix the final working solution by pipetting or inverting the tube. e. Immediately add the working solution to your cell cultures.
Signaling Pathways and Mechanisms of Action
Recent research has elucidated two primary mechanisms of action for this compound. The first is through the inhibition of Glycogen Synthase Kinase-3β (GSK-3β), which subsequently affects downstream pathways like NF-κB, leading to apoptosis and cell cycle arrest. The second is a more recently discovered GSK-3β-independent mechanism involving the direct destabilization of microtubules, which also results in mitotic arrest and apoptosis.
Caption: GSK-3β Dependent Signaling Pathway of this compound.
Caption: GSK-3β Independent Microtubule Destabilization by this compound.
Caption: Experimental Workflow for Cell Treatment with this compound.
References
Troubleshooting inconsistent results with 9-ING-41 experiments
Welcome to the technical support center for 9-ING-41 (elraglusib). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer answers to frequently asked questions related to experiments involving this potent GSK-3β inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as elraglusib, is a first-in-class, intravenously administered, maleimide-based small molecule that is a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β).[1] GSK-3β is a serine/threonine kinase that is a key regulator of many cellular processes, including metabolism, cell cycle, and apoptosis.[1][2] In many cancers, aberrant overexpression of GSK-3β promotes tumor growth and resistance to chemotherapy.[3] this compound exerts its anti-tumor effects by inhibiting GSK-3β, which in turn downregulates pro-survival pathways like NF-κB and c-MYC, leading to cell cycle arrest and apoptosis.[1][4]
Q2: I am observing inconsistent IC50 values for this compound in my cell viability assays. What are the potential causes?
A2: Inconsistent IC50 values are a common challenge in in-vitro experiments. Several factors could be contributing to this variability:
-
Cell Line Specificity: The effects of this compound can be cell-type dependent.[5] Different cell lines have varying levels of GSK-3β expression and activation of downstream signaling pathways, which can influence their sensitivity to the inhibitor.
-
Cell Density and Confluency: The number of cells seeded per well and their confluency at the time of treatment can significantly impact the experimental outcome. Higher cell densities may require higher concentrations of the inhibitor to achieve the same effect. It is crucial to maintain consistent cell seeding and treatment confluency across experiments.
-
Compound Solubility and Stability: While this compound is a well-characterized compound, improper storage or handling can affect its stability and solubility in culture media. Ensure the compound is fully dissolved in the recommended solvent (e.g., DMSO) at a high concentration before preparing working dilutions.[6] Avoid repeated freeze-thaw cycles of the stock solution.
-
Assay Incubation Time: The duration of exposure to this compound will influence the observed IC50 value. Longer incubation times may result in lower IC50 values. Standardize the incubation time for all experiments to ensure comparability.
-
ATP Concentration: Since this compound is an ATP-competitive inhibitor, variations in intracellular ATP levels can affect its potency.[4][7] Cellular ATP concentrations are typically much higher than those used in biochemical assays, which can lead to a rightward shift in the IC50 value in cellular versus enzymatic assays.[6]
Q3: My Western blot results for downstream targets of GSK-3β are not showing the expected changes after this compound treatment. How can I troubleshoot this?
A3: If you are not observing the expected changes in downstream signaling, consider the following:
-
Antibody Specificity and Validation: Ensure that the primary antibodies you are using for targets like phospho-GSK-3β (Ser9), β-catenin, c-MYC, or Cyclin D1 are specific and validated for the application (e.g., Western blotting).
-
Treatment Duration and Concentration: The kinetics of pathway modulation can vary. Perform a time-course and dose-response experiment to determine the optimal treatment duration and this compound concentration to observe changes in your specific cell line.
-
Lysis Buffer Composition: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status and integrity of your target proteins.
-
Cellular Context: The regulation of GSK-3β and its downstream targets can be complex and context-dependent.[2][8] In some cell lines, compensatory signaling pathways may be activated, masking the effect of GSK-3β inhibition.
Q4: I am planning a combination study with this compound and another chemotherapeutic agent. What is a good starting point for the experimental design?
A4: this compound has shown synergistic effects with various chemotherapeutic agents.[9][10][11] A common starting point is to determine the IC50 value of each drug individually in your cell line of interest. Then, you can test combinations at, above, and below the individual IC50 values. A checkerboard titration is a robust method to assess synergy. It is also important to consider the sequence of administration (e.g., co-treatment, pre-treatment with one agent followed by the other) as this can impact the outcome.
Troubleshooting Guides
Guide 1: Inconsistent Cell Viability Results
This guide addresses common issues leading to variability in cell viability assays (e.g., MTS, MTT).
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding; Edge effects in the microplate. | Ensure a homogenous single-cell suspension before seeding. To mitigate edge effects, avoid using the outer wells of the plate or fill them with sterile PBS or media.[12] |
| IC50 values differ significantly between experiments | Inconsistent cell passage number or confluency; Variability in reagent lots (media, serum). | Use cells within a consistent passage number range. Seed cells at a standardized density and treat them at a consistent confluency. Use the same lot of reagents for a set of comparative experiments.[12] |
| Observed cell viability is greater than 100% at low inhibitor concentrations | This can sometimes be observed and may be due to the metabolic activity of the cells being stimulated at sub-inhibitory concentrations. | This is not necessarily an error. Report the data as observed. Ensure your vehicle control (e.g., DMSO) is not causing any cytotoxicity.[12] |
| Precipitation of this compound in the culture medium | Poor solubility at the working concentration. | Prepare a high-concentration stock solution in DMSO. When preparing working dilutions, add the DMSO stock to the aqueous buffer in a stepwise manner with gentle mixing. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity.[6] |
Guide 2: Unexpected Western Blot Results
This guide provides troubleshooting steps for common issues encountered during Western blot analysis of this compound treated cells.
| Problem | Potential Cause | Recommended Solution |
| No change in phospho-GSK-3β (Ser9) levels | GSK-3β is constitutively active and phosphorylation at Ser9 is an inhibitory mark. Inhibition of GSK-3β by this compound would not be expected to increase p-GSK-3β (Ser9). | To confirm target engagement, assess the phosphorylation of a direct GSK-3β substrate, such as glycogen synthase (GS). A decrease in phospho-GS is a better indicator of GSK-3β inhibition.[13] |
| No change in total β-catenin levels | In many cancer cells with aberrant Wnt signaling, β-catenin is already stabilized and may not show further accumulation upon GSK-3β inhibition. | Investigate the subcellular localization of β-catenin. GSK-3β inhibition can lead to its nuclear translocation. Consider performing cellular fractionation followed by Western blotting. |
| Weak or no signal for target proteins | Insufficient protein loading; Inefficient antibody binding. | Ensure adequate protein concentration in your lysates. Optimize antibody concentrations and incubation times. Use a positive control lysate from a cell line known to express the target protein. |
| High background on the blot | Non-specific antibody binding; Insufficient blocking. | Increase the duration or change the composition of your blocking buffer (e.g., from milk to BSA or vice versa). Ensure adequate washing steps. |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| MiaPaCa-2 | Pancreatic Cancer | Proliferation | 5 | [14] |
| BxPC-3 | Pancreatic Cancer | Proliferation | 1 | [14] |
| HuP-T3 | Pancreatic Cancer | Proliferation | 0.6 | [14] |
| ACHN | Renal Cell Carcinoma | Proliferation (GI50) | 0.8 | [13] |
| Caki-1 | Renal Cell Carcinoma | Proliferation (GI50) | 1.7 | [13] |
| KRCY | Renal Cell Carcinoma | Proliferation (GI50) | 1 | [13] |
| KU19-20 | Renal Cell Carcinoma | Proliferation (GI50) | 0.5 | [13] |
| SUDHL-4 | B-cell Lymphoma | Viability | ~1 | [5] |
| KPUM-UH1 | B-cell Lymphoma | Viability | ~1 | [5] |
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium from a concentrated DMSO stock. Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).
-
Treatment: Remove the existing medium from the cells and add the prepared this compound dilutions or controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[15]
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.[5]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[5]
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Western Blotting for GSK-3β Signaling
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your target proteins (e.g., phospho-GS, total GS, β-catenin, c-MYC, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control.
Mandatory Visualization
Caption: Simplified signaling pathway of this compound action.
Caption: Logical workflow for troubleshooting inconsistent this compound results.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. GSK-3β: A Bifunctional Role in Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. actuatetherapeutics.com [actuatetherapeutics.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GSK-3β inhibitor, this compound, reduces cell viability and halts proliferation of B-cell lymphoma cell lines as a single agent and in combination with novel agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Inhibition of GSK‐3β activity attenuates proliferation of human colon cancer cells in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination Treatment with the GSK-3 Inhibitor this compound and CCNU Cures Orthotopic Chemoresistant Glioblastoma in Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase I Study of Elraglusib (this compound), a Glycogen Synthase Kinase-3β Inhibitor, as Monotherapy or Combined with Chemotherapy in Patients with Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a Small Molecule Inhibitor of GSK-3β, Potentiates the Effects of Chemotherapy on Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Clinically relevant GSK-3β inhibitor this compound is active as a single agent and in combination with other antitumor therapies in human renal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. Frontiers | this compound, a Small Molecule Inhibitor of GSK-3β, Potentiates the Effects of Chemotherapy on Colorectal Cancer Cells [frontiersin.org]
Impact of serum concentration on 9-ING-41 efficacy in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-ING-41. The following information addresses common issues and questions related to the impact of serum concentration on the in vitro efficacy of this GSK-3β inhibitor.
Troubleshooting Guides
Issue: High Variability in this compound Potency (IC50) Between Experiments
Possible Cause 1: Inconsistent Serum Concentration
Serum contains numerous growth factors and proteins that can influence cell signaling pathways and potentially interact with this compound. Variations in serum concentration between experiments can lead to inconsistent results.
Troubleshooting Steps:
-
Standardize Serum Lot and Concentration: Use a single lot of fetal bovine serum (FBS) for the duration of a study and maintain a consistent concentration (e.g., 10%) in your cell culture medium.
-
Serum Starvation: For mechanistic studies, consider serum-starving the cells for a defined period (e.g., 12-24 hours) before adding this compound. This can help to reduce the confounding effects of serum components. Note that GSK-3β activity has been reported to increase after serum deprivation, which could influence the cellular response to this compound.[1]
-
Test in Reduced Serum: If clinically relevant, consider performing assays in reduced serum conditions (e.g., 1-2% FBS) to minimize interference while still maintaining cell health.
Possible Cause 2: Serum Protein Binding
This compound may bind to proteins present in serum, such as albumin, reducing its effective concentration available to the cells.
Troubleshooting Steps:
-
Quantify Free Drug Concentration: If feasible, measure the concentration of unbound this compound in your cell culture medium.
-
Use Serum-Free Medium (with caution): For certain short-term assays, a serum-free medium can be used. However, be aware that this can induce stress and alter cellular physiology, so appropriate controls are crucial.
-
Bovine Serum Albumin (BSA) Control: As a control, you can supplement serum-free media with a defined concentration of BSA to assess the specific impact of protein binding.
Issue: Lower Than Expected Efficacy of this compound
Possible Cause: Serum-Induced Resistance
Growth factors in serum can activate pro-survival signaling pathways that may counteract the pro-apoptotic effects of this compound.
Troubleshooting Steps:
-
Analyze Key Signaling Pathways: Perform western blots to assess the phosphorylation status of key proteins in pathways downstream of GSK-3β (e.g., β-catenin, NF-κB) and in parallel survival pathways (e.g., PI3K/Akt) in the presence and absence of serum.
-
Combination Therapy: In some cell lines, the efficacy of this compound is significantly enhanced when used in combination with other chemotherapeutic agents.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the recommended serum concentration for in vitro assays with this compound?
A1: Most published studies on this compound utilize a standard cell culture medium supplemented with 10% Fetal Bovine Serum (FBS)[3][4]. However, the optimal serum concentration can be cell-line dependent and assay-specific. For initial screening, 10% FBS is a reasonable starting point. For mechanistic studies aiming to reduce the influence of exogenous growth factors, a lower serum concentration or serum starvation prior to treatment may be considered.
Q2: How does serum starvation affect cellular response to this compound?
A2: Serum starvation can increase the activity of GSK-3β[1]. This could potentially sensitize cells to GSK-3β inhibitors like this compound. However, serum starvation also induces cellular stress, which could have confounding effects. It is recommended to perform pilot experiments to determine the optimal duration of serum starvation for your specific cell line and to include appropriate controls.
Q3: Can this compound bind to serum albumin?
Q4: My IC50 value for this compound is different from published values. What could be the reason?
A4: Discrepancies in IC50 values can arise from several factors:
-
Cell Line Differences: Different cell lines exhibit varying sensitivity to this compound.[3]
-
Assay Duration: The length of drug exposure can significantly impact the apparent potency.
-
Cell Seeding Density: The initial number of cells plated can influence the outcome of viability assays.
-
Serum Lot Variability: Different lots of FBS can have varying compositions of growth factors and other components.
-
Specific Assay Method: The type of viability or proliferation assay used (e.g., MTS, BrdU) can yield different results.[2][4]
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound observed in various in vitro studies. Note that these studies were generally conducted in media containing 10% FBS, and a direct comparison of efficacy at different serum concentrations is not available in the literature reviewed.
| Cell Line Type | Assay | This compound Concentration | Observed Effect | Serum Condition | Citation |
| B-cell lymphoma | MTS Viability | 0.5 - 10 µM | Reduction in cell viability | Not specified, likely 10% FBS | [2] |
| Renal Cancer | MTS Viability | 0.5 - 5 µM | Decreased cell proliferation | 10% FBS | [4] |
| Colorectal Cancer | Growth Inhibition | 2 µM | Varied response, some sensitive, some resistant | Complete medium (likely 10% FBS) | [3] |
| Neuroblastoma | Cell Viability | 0.1 - 1 µM | Inhibition of GSK-3 and induction of apoptosis | Not specified, likely 10% FBS | [5] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS)
This protocol is adapted from studies on B-cell lymphoma and renal cancer cell lines.[2][4]
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640) with 10% FBS
-
This compound stock solution (in DMSO)
-
MTS reagent (e.g., Promega CellTiter 96 AQueous One Solution)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. A final DMSO concentration should be kept constant and low (e.g., <0.1%).
-
Remove the overnight culture medium and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubate the plate for the desired duration (e.g., 24, 48, 72, or 96 hours).
-
Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for GSK-3β Activity
This protocol is based on the methodology described for renal cancer cell lines.[4]
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium with 10% FBS
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-GSK-3β, anti-GSK-3β, anti-phospho-Glycogen Synthase, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with desired concentrations of this compound or vehicle control for the specified time.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Troubleshooting logic for variable this compound in vitro efficacy.
Caption: GSK-3β signaling and potential interference by serum growth factors.
Caption: A typical workflow for in vitro testing of this compound.
References
- 1. GSK-3β promotes cell survival by modulating Bif-1-dependent autophagy and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK-3β inhibitor, this compound, reduces cell viability and halts proliferation of B-cell lymphoma cell lines as a single agent and in combination with novel agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Small Molecule Inhibitor of GSK-3β, Potentiates the Effects of Chemotherapy on Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinically relevant GSK-3β inhibitor this compound is active as a single agent and in combination with other antitumor therapies in human renal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a small molecule Glycogen Synthase Kinase-3 inhibitor, is active in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Elraglusib Toxicity Assessment in Non-Cancerous Cell Lines: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the toxicity of Elraglusib in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Elraglusib?
Elraglusib was initially developed as a potent, ATP-competitive small-molecule inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1] GSK-3 is a serine/threonine kinase involved in various cellular processes, and its inhibition is being explored for cancer therapy. However, recent studies suggest that the cytotoxic effects of Elraglusib, particularly in cancer cells, may not be solely dependent on GSK-3 inhibition.
Q2: What are the known off-target effects of Elraglusib that could contribute to toxicity in non-cancerous cells?
Emerging evidence strongly indicates that Elraglusib can act as a direct microtubule destabilizer.[2] This action is independent of its GSK-3 inhibitory activity and can lead to mitotic arrest, DNA damage, and ultimately apoptosis in proliferating cells.[2] This off-target effect is a critical consideration when assessing toxicity, as it can affect any rapidly dividing non-cancerous cells in a culture.
Q3: Is there any available data on the toxicity of Elraglusib in non-cancerous human cell lines?
Publicly available data on a wide range of non-cancerous cell lines is limited. However, one study investigated the effects of Elraglusib on primary human T cells. The findings indicate that the proliferation state of the cells is a key determinant of their sensitivity to the drug.
-
Unstimulated (non-proliferating) primary human T cells: Viability was largely unaffected at concentrations of 0.1, 1, and 5 µmol/L, with a reduction in viability observed at 10 µmol/L.[2]
-
Activated (proliferating) primary human T cells: A dose-dependent decrease in viability was observed at concentrations of 1 µmol/L and above.[2]
This suggests that Elraglusib's toxicity in non-cancerous cells is likely higher in tissues or cell populations with a significant proliferative index.
Quantitative Data Summary
The following table summarizes the available quantitative data on Elraglusib's effect on non-cancerous cells. Researchers should determine the IC50 values in their specific non-cancerous cell lines of interest as part of their experimental controls.
| Cell Line Type | Proliferation Status | Elraglusib Concentration | Observed Effect on Cell Viability |
| Primary Human T Cells | Unstimulated | 0.1, 1, 5 µmol/L | No significant effect |
| 10 µmol/L | Reduced viability | ||
| Primary Human T Cells | Activated (CD3/CD28 co-stimulation) | ≥ 1 µmol/L | Dose-dependent reduction in viability |
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity in Non-Cancerous Control Cell Lines
-
Possible Cause 1: High Proliferation Rate. Non-cancerous cell lines with a high proliferation rate will be more susceptible to Elraglusib's microtubule-destabilizing effects.
-
Solution: Characterize the proliferation rate of your control cell line. If it is highly proliferative, consider using a cell line with a lower growth rate or inducing quiescence through methods like serum starvation before treatment to assess baseline toxicity.
-
-
Possible Cause 2: Off-Target Effects. The observed toxicity may be independent of GSK-3 inhibition.
-
Solution: To differentiate between on-target and off-target effects, consider using other structurally different GSK-3 inhibitors as controls. If these inhibitors do not produce similar cytotoxicity at concentrations that effectively inhibit GSK-3, the toxicity of Elraglusib is likely due to its off-target activities.
-
-
Possible Cause 3: Experimental Artifacts in Cytotoxicity Assays.
-
Solution: Review the troubleshooting guides for the specific assay being used (MTT, LDH) below. Certain kinase inhibitors have been reported to interfere with the reagents in these assays.[3]
-
Issue 2: Inconsistent Results in MTT Assay
-
Possible Cause 1: Interference with MTT Reduction. Some kinase inhibitors can interfere with cellular metabolism and the mitochondrial activity that the MTT assay measures, leading to an over- or underestimation of cell viability.[4]
-
Solution: Corroborate MTT assay results with an alternative cytotoxicity assay that measures a different cellular parameter, such as membrane integrity (LDH assay) or apoptosis (Annexin V staining).
-
-
Possible Cause 2: Cell Density. The optimal cell seeding density is crucial for reliable MTT results.
-
Solution: Perform a cell titration experiment to determine the linear range of absorbance for your specific cell line. Ensure that the cell number used in your experiments falls within this range.
-
Issue 3: High Background in LDH Assay
-
Possible Cause 1: Serum in Culture Medium. Animal-derived serum contains endogenous LDH, which can lead to high background readings.[5]
-
Solution: Whenever possible, perform the final incubation step with the test compound in a serum-free medium. If serum is required for cell health, use a low concentration (e.g., 1-2%) and include a "medium only" background control.
-
-
Possible Cause 2: Phenol Red in Culture Medium. Phenol red can interfere with the colorimetric readings of the LDH assay.[6]
-
Solution: Use a phenol red-free medium for the assay.
-
Issue 4: Ambiguous Results in Annexin V Apoptosis Assay
-
Possible Cause 1: Mechanical Cell Damage. Harsh cell handling, especially with adherent cells, can cause membrane damage and lead to false-positive Annexin V and Propidium Iodide (PI) staining.[7]
-
Solution: Handle cells gently during harvesting and staining. Use a non-enzymatic cell dissociation method if possible.
-
-
Possible Cause 2: Inappropriate Gating in Flow Cytometry. Incorrectly set gates can lead to misinterpretation of early apoptotic, late apoptotic, and necrotic populations.
-
Solution: Always include unstained, single-stained (Annexin V only and PI only), and positive control (cells treated with a known apoptosis inducer) samples to set up proper compensation and gating.
-
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of Elraglusib and appropriate vehicle controls. Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a "maximum LDH release" control by treating a set of wells with a lysis buffer.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum LDH release controls.
Annexin V Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cell Seeding and Treatment: Treat cells with Elraglusib in a suitable culture vessel.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation method.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Visualizations
Caption: General experimental workflow for assessing Elraglusib toxicity.
References
- 1. Frontiers | The microtubule cytoskeleton: An old validated target for novel therapeutic drugs [frontiersin.org]
- 2. Elraglusib Induces Cytotoxicity via Direct Microtubule Destabilization Independently of GSK3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT ASSAYS CANNOT BE UTILIZED TO STUDY THE EFFECTS OF STI571/GLEEVEC ON THE VIABILITY OF SOLID TUMOR CELL LINES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. bosterbio.com [bosterbio.com]
Technical Support Center: Measuring 9-ING-41 (Elraglusib) Target Engagement In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for measuring the in vivo target engagement of 9-ING-41 (elraglusib), a potent and selective Glycogen Synthase Kinase-3β (GSK-3β) inhibitor.
Troubleshooting Guides and FAQs
This section addresses common issues and questions that may arise during the in vivo assessment of this compound target engagement.
| Question | Answer |
| How can I confirm that this compound is engaging its target, GSK-3β, in my in vivo model? | Direct measurement of GSK-3β phosphorylation at inhibitory sites (Ser9 for GSK-3β) can be challenging due to dynamic regulation. A reliable method is to measure the phosphorylation status of a direct downstream substrate of GSK-3β, such as glycogen synthase (GS). Inhibition of GSK-3β by this compound is expected to lead to a decrease in the phosphorylation of GS (p-GS). This can be assessed in tumor tissue or relevant biological samples via immunohistochemistry (IHC) or western blotting.[1] |
| I am not observing a significant change in p-GS levels after this compound treatment. What could be the issue? | Several factors could contribute to this: • Timing of sample collection: The effect of this compound on p-GS may be transient. It is crucial to perform a time-course experiment to identify the optimal time point for observing maximal target engagement after drug administration. • Dose of this compound: The dose might be insufficient to achieve adequate target inhibition in the tissue of interest. A dose-response study is recommended. • Tissue-specific effects: Target engagement can vary between different tissues. Ensure that the tissue being analyzed is relevant to the therapeutic hypothesis. • Antibody quality: The specificity and sensitivity of the anti-p-GS antibody are critical. Validate your antibody to ensure it specifically recognizes the phosphorylated form of GS. |
| Are there any clinically observed pharmacodynamic markers of this compound target engagement? | Yes, in clinical trials, transient, reversible visual changes have been reported in patients receiving this compound. This is considered a potential on-target effect due to the known presence and activity of GSK-3β in the retina.[2][3] |
| What are some downstream pharmacodynamic biomarkers that can indicate this compound activity in vivo? | This compound has been shown to have immunomodulatory effects.[4][5] Therefore, changes in the plasma concentrations of cytokines and the composition of immune cell populations in peripheral blood can serve as pharmacodynamic markers. Key markers to consider include: • Plasma Cytokines: Increased levels of Granzyme B and decreased levels of TGF-β have been associated with this compound treatment.[6] • Immune Cell Populations: Expansion of specific T-cell clonotypes and changes in T-cell and NK cell populations can be monitored by flow cytometry.[4] |
| My cytokine measurements from plasma are highly variable. How can I improve the consistency of my results? | High variability in cytokine measurements can be due to pre-analytical and analytical factors. To minimize this: • Standardize sample collection and processing: Use a consistent method for blood collection (e.g., EDTA or heparin tubes) and plasma separation. Process samples promptly after collection and store them at -80°C. Avoid multiple freeze-thaw cycles. • Use a validated multiplex assay: Luminex-based assays are suitable for measuring multiple cytokines from a small sample volume.[4][7][8] Ensure the use of a validated kit and follow the manufacturer's protocol precisely. • Include appropriate controls: Run standard curves and quality controls with each assay to ensure accuracy and reproducibility. |
| What is the mechanism of action of this compound? | This compound is a potent and selective small-molecule inhibitor of GSK-3β.[7][9] By inhibiting GSK-3β, it downregulates the NF-κB pathway, leading to decreased expression of anti-apoptotic genes and induction of apoptosis in tumor cells.[7][10] It also has immunomodulatory effects, including the downregulation of immune checkpoint molecules like PD-1, TIGIT, and LAG-3.[4][5] |
Data Presentation
The following tables summarize quantitative data related to this compound's effects, which can be used as a reference for experimental design and data interpretation.
Table 1: In Vivo Target Engagement and Pharmacodynamic Markers
| Marker | Method | Sample Type | Expected Change with this compound | Reference |
| Phospho-Glycogen Synthase (p-GS) | Immunohistochemistry (IHC), Western Blot | Tumor Tissue | Decrease | [1] |
| Granzyme B | Luminex Assay | Plasma | Increase | [6] |
| TGF-β | Luminex Assay | Plasma | Decrease | [6] |
| T-cell Clonality | TCR Sequencing | Peripheral Blood Mononuclear Cells (PBMCs) | Reduced Clonality, Expansion of Specific Clonotypes | [4] |
| Immune Cell Populations (T-cells, NK cells) | Flow Cytometry | Whole Blood/PBMCs | Changes in population frequencies | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Measurement of Phospho-Glycogen Synthase (p-GS) in Tumor Tissue by Immunohistochemistry (IHC)
This protocol outlines the steps for detecting p-GS in formalin-fixed, paraffin-embedded (FFPE) tumor sections.
Materials:
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: anti-phospho-Glycogen Synthase (specific for the GSK-3β phosphorylation site)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Immerse in 100% ethanol (2 x 3 minutes).
-
Immerse in 95% ethanol (1 x 3 minutes).
-
Immerse in 70% ethanol (1 x 3 minutes).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Incubate slides in pre-heated antigen retrieval buffer at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (2 x 5 minutes).
-
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary anti-p-GS antibody (diluted in blocking buffer) overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with biotinylated secondary antibody for 1 hour at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with Streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
-
Chromogenic Detection:
-
Incubate sections with DAB substrate until the desired stain intensity develops.
-
Rinse with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol series and xylene.
-
Mount with permanent mounting medium.
-
Analysis of Plasma Cytokines using Luminex Assay
This protocol describes the measurement of multiple cytokines in plasma samples.
Materials:
-
Plasma samples
-
Luminex multiplex cytokine assay kit (e.g., Bio-Plex Pro Human Cytokine 27-plex Assay)
-
Luminex instrument (e.g., Bio-Plex 200)
-
Assay buffer
-
Detection antibodies
-
Streptavidin-PE
-
Wash buffer
Procedure:
-
Reagent Preparation:
-
Prepare standards, controls, and samples according to the kit manufacturer's instructions. Thaw plasma samples on ice.
-
-
Assay Procedure:
-
Add antibody-coupled magnetic beads to each well of a 96-well plate.
-
Wash the beads using a magnetic plate washer.
-
Add standards, controls, and plasma samples to the appropriate wells.
-
Incubate for the recommended time with shaking.
-
Wash the beads.
-
Add detection antibodies and incubate.
-
Wash the beads.
-
Add Streptavidin-PE and incubate.
-
Wash the beads and resuspend in assay buffer.
-
-
Data Acquisition and Analysis:
-
Acquire data on the Luminex instrument.
-
Analyze the data using the instrument's software to determine the concentration of each cytokine based on the standard curve.
-
Immunophenotyping of Peripheral Blood Mononuclear Cells (PBMCs) by Flow Cytometry
This protocol details the analysis of immune cell populations in whole blood.
Materials:
-
Whole blood collected in EDTA or heparin tubes
-
Fluorochrome-conjugated antibodies against immune cell surface markers (e.g., CD3, CD4, CD8, CD56)
-
RBC lysis buffer
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Antibody Staining:
-
Aliquot 100 µL of whole blood into a flow cytometry tube.
-
Add the pre-titered antibody cocktail.
-
Incubate for 20-30 minutes at room temperature in the dark.
-
-
Red Blood Cell Lysis:
-
Add 2 mL of 1X RBC lysis buffer.
-
Incubate for 10-15 minutes at room temperature in the dark.
-
-
Washing and Sample Acquisition:
-
Centrifuge the cells and discard the supernatant.
-
Resuspend the cell pellet in flow cytometry staining buffer.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Analyze the data using flow cytometry analysis software (e.g., FlowJo, FCS Express) to identify and quantify different immune cell populations based on their marker expression.
-
Visualizations
The following diagrams illustrate key concepts related to this compound's mechanism of action and experimental workflows.
Caption: this compound inhibits GSK-3β, affecting downstream pathways.
Caption: Workflow for assessing this compound target engagement in vivo.
References
- 1. paulogentil.com [paulogentil.com]
- 2. rndsystems.com [rndsystems.com]
- 3. research.pasteur.fr [research.pasteur.fr]
- 4. Detection of Plasma Cytokines. [bio-protocol.org]
- 5. actuatetherapeutics.com [actuatetherapeutics.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. protocols.io [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. bosterbio.com [bosterbio.com]
Technical Support Center: Mitigating Elraglusib-Induced Cellular Stress Responses
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for navigating the experimental use of Elraglusib (9-ING-41). Our aim is to help you mitigate and understand the cellular stress responses induced by this compound, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: Is Elraglusib a selective GSK-3β inhibitor?
A1: While Elraglusib was developed as an ATP-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3), recent studies indicate that its primary mechanism of cytotoxic action is independent of GSK-3 inhibition.[1][2] It has been shown to act as a direct microtubule destabilizer, leading to mitotic arrest, DNA damage, and subsequent apoptosis.[1][3]
Q2: What are the primary cellular stress responses induced by Elraglusib?
A2: Elraglusib induces a potent cellular stress response primarily through the disruption of microtubule dynamics. This leads to:
-
Mitotic Arrest: Cells are unable to form a proper mitotic spindle, causing them to arrest in the M-phase of the cell cycle.[1][4]
-
DNA Damage: Prolonged mitotic arrest can lead to mitotic slippage, resulting in chromosome missegregation and DNA damage, often indicated by an increase in γH2AX.[1]
-
Apoptosis: The accumulation of DNA damage and cellular stress ultimately triggers programmed cell death (apoptosis), characterized by PARP cleavage.[1][5]
-
NF-κB Pathway Disruption: Elraglusib has been shown to disrupt NF-κB signaling, which is a key pathway for tumor cell survival.[6][7]
Q3: What are the known off-target effects of Elraglusib?
A3: The primary "off-target" effect, which is now considered its main mechanism of cytotoxicity, is the direct destabilization of microtubules.[1][3] This is distinct from its intended target, GSK-3. It is crucial to consider this when interpreting experimental data, as the observed phenotypes are more likely due to microtubule disruption than GSK-3 inhibition.[2]
Q4: What are the reported side effects of Elraglusib in clinical trials?
A4: In clinical trials, common Elraglusib-related adverse events include transient visual changes and fatigue.[8][9] When used in combination with chemotherapy, it can exacerbate chemotherapy-related toxicities such as neutropenia.[10][11][12]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly High Cytotoxicity at Low Concentrations | The cell line may be highly sensitive to microtubule-destabilizing agents. | Perform a detailed dose-response curve starting from very low nanomolar concentrations to determine the precise IC50 value for your specific cell line. Consider using a cell line with known resistance to microtubule inhibitors as a negative control. |
| Inconsistent Results Between Experiments | 1. Compound instability in media. 2. Cell passage number and confluency. | 1. Prepare fresh stock solutions of Elraglusib in an appropriate solvent like DMSO and make fresh dilutions in media for each experiment. Avoid repeated freeze-thaw cycles. 2. Ensure consistent cell passage numbers and seeding densities for all experiments. Mycoplasma testing is also recommended.[13] |
| Observed Phenotype Does Not Correlate with GSK-3 Inhibition | The observed effects are likely due to microtubule destabilization, which is independent of GSK-3. | To confirm this, include a positive control for microtubule destabilization (e.g., nocodazole or vincristine) and a different, structurally unrelated GSK-3 inhibitor as a control.[2][3] Assess microtubule integrity via immunofluorescence. |
| Difficulty in Detecting Apoptosis | 1. The time point of analysis is not optimal. 2. The concentration of Elraglusib is causing rapid necrosis instead of apoptosis. | 1. Perform a time-course experiment to identify the optimal window for apoptosis detection (e.g., 24, 48, 72 hours). 2. Use a range of concentrations in your assay. High concentrations may lead to necrosis, which can mask apoptotic markers. |
Data Summary
Table 1: Elraglusib (this compound) IC50 Values and Observed Clinical Effects
| Parameter | Value/Observation | Cell Lines/Patient Population | Reference |
| In Vitro IC50 against GSK3 | 0.37 µM | Cell-free assay | [2] |
| Effective Concentration for Anti-Lymphoma Properties | 1-5 µM | B- and T-cell NHL cell lines | [2] |
| Recommended Phase II Dose (Monotherapy) | 9.3 mg/kg once weekly | Patients with advanced malignancies | [8] |
| Common Adverse Events (Monotherapy) | Transient visual changes, fatigue | Patients with advanced malignancies | [8][9] |
| Common Grade ≥3 Adverse Events (Combination Therapy) | Neutropenia, anemia, febrile neutropenia | Patients with advanced pancreatic cancer | [10][14] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of Elraglusib (e.g., ranging from 1 nM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 72 hours).[15]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[15]
-
Solubilization: Add a solubilization buffer (e.g., DMSO or a dedicated solubilizing agent) to dissolve the formazan crystals.[15]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.[15]
Protocol 2: Western Blotting for Apoptosis and DNA Damage Markers
-
Cell Lysis: After treatment with Elraglusib, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[16]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Following electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[15]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat dry milk in TBST) and then incubate with primary antibodies against proteins of interest (e.g., cleaved PARP, γH2AX, total PARP, and a loading control like β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16]
-
Analysis: Quantify the band intensities and normalize the protein of interest to the loading control.
Protocol 3: Immunofluorescence for Microtubule Integrity
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.
-
Treatment: Treat cells with Elraglusib, a vehicle control, and a positive control for microtubule disruption (e.g., nocodazole).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.
-
Blocking: Block non-specific antibody binding using a blocking buffer (e.g., BSA in PBS).
-
Primary Antibody Staining: Incubate the cells with a primary antibody against α-tubulin.
-
Secondary Antibody Staining: Wash and incubate with a fluorescently-labeled secondary antibody. A nuclear counterstain like DAPI can also be included.
-
Imaging: Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.
Visualizations
Caption: Elraglusib-induced apoptosis pathway via microtubule destabilization.
Caption: Experimental workflow for troubleshooting unexpected cytotoxicity.
Caption: Relationship between Elraglusib's on-target and off-target effects.
References
- 1. Elraglusib Induces Cytotoxicity via Direct Microtubule Destabilization Independently of GSK3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elraglusib (formerly this compound) possesses potent anti-lymphoma properties which cannot be attributed to GSK3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Apoptosis: The Deadly Process Manipulated by Novel Therapeutics and Natural Products | Blog | Biosynth [biosynth.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Actuate Publishes Scientific Report on Elraglusib's New Immunomodulatory Mechanism as GSK-3β Inhibitor [synapse.patsnap.com]
- 8. Phase I Study of Elraglusib (this compound), a Glycogen Synthase Kinase-3β Inhibitor, as Monotherapy or Combined with Chemotherapy in Patients with Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. actuatetherapeutics.com [actuatetherapeutics.com]
- 10. targetedonc.com [targetedonc.com]
- 11. Phase II study of elraglusib (this compound), a GSK-3β inhibitor, in combination with gemcitabine plus nab-paclitaxel in previously untreated metastatic pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. Phase 2 study of elraglusib (this compound), a glycogen synthase kinase-3b inhibitor, in combination with gemcitabine plus nab-paclitaxel (GnP) in patients with previously untreated advanced pancreatic ductal adenocarcinoma (PDAC). - ASCO [asco.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 9-ING-41 and Other GSK3β Inhibitors in Melanoma
For Researchers, Scientists, and Drug Development Professionals
The landscape of melanoma therapeutics is continually evolving, with a growing focus on targeted therapies that can overcome resistance and enhance anti-tumor immunity. One such promising target is Glycogen Synthase Kinase 3 Beta (GSK3β), a serine/threonine kinase implicated in various oncogenic pathways. This guide provides a comparative analysis of 9-ING-41 (elraglusib), a clinical-stage GSK3β inhibitor, against other notable GSK3β inhibitors, with a focus on their application in melanoma.
Mechanism of Action: The Role of GSK3β Inhibition in Melanoma
GSK3β is a key regulator of numerous cellular processes, including cell proliferation, survival, and differentiation. In melanoma, aberrant GSK3β activity has been linked to tumor progression and resistance to therapy. Inhibition of GSK3β can lead to a multi-pronged anti-cancer effect:
-
Induction of Apoptosis: GSK3β inhibitors can promote cancer cell death by modulating pro- and anti-apoptotic proteins.
-
Inhibition of Cell Proliferation and Motility: By interfering with signaling pathways that control cell cycle and migration, these inhibitors can slow tumor growth and metastasis.[1]
-
Immunomodulation: A key mechanism, particularly for this compound, is the enhancement of the anti-tumor immune response. This is achieved by reducing the expression of immune checkpoint molecules such as PD-1, TIGIT, and LAG-3 on T cells, thereby unleashing their cancer-killing capabilities.[2][3]
Comparative Analysis of GSK3β Inhibitors
This section provides a summary of the performance of this compound and other selected GSK3β inhibitors based on available preclinical and clinical data in melanoma.
Table 1: In Vitro Efficacy of GSK3β Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line(s) | IC50 | Reference |
| This compound (Elraglusib) | General | - | 0.71 µM | [4] |
| CHIR-99021 | Melanoma | M111031, M980513, M121224 | 3.087 µM, 3.642 µM, 2.386 µM | [5] |
| Lithium Chloride (LiCl) | Choroidal Melanoma | OCM1, M619 | 6.25 mM - 93.8 mM (time-dependent) | [6] |
| Kenpaullone | General | - | 0.023 µM (for GSK3β) | [7] |
| Tideglusib | Neuroblastoma | SK-N-SH, SH-SY5Y | ~25 µM | [8] |
Note: IC50 values can vary depending on the cell line and assay conditions.
Table 2: In Vivo Efficacy of GSK3β Inhibitors in Melanoma Mouse Models
| Inhibitor | Mouse Model | Treatment Details | Key Findings | Reference |
| This compound (Elraglusib) | B16 Melanoma | Single agent and in combination with anti-PD-1 mAb | Suppressed tumor growth, enhanced anti-PD-1 therapy efficacy, reduced immune checkpoint molecule expression.[3][9] | [3][9] |
| CHIR-99021 | MAPK inhibitor-resistant human melanoma xenograft | Intraperitoneal injection | Blocked tumor growth. | [10] |
| Lithium Chloride (LiCl) | B16 Melanoma | Daily intraperitoneal injection | In combination with bleomycin and vinblastine, significantly delayed tumor appearance and increased survival.[11] | [11] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: GSK3β Signaling Pathway in Melanoma.
References
- 1. "GSK3β inhibition blocks melanoma cell/host interactions by downregulat" by Jobin K John, Kim H T Paraiso et al. [jdc.jefferson.edu]
- 2. actuatetherapeutics.com [actuatetherapeutics.com]
- 3. Elraglusib (this compound), a selective small-molecule inhibitor of glycogen synthase kinase-3 beta, reduces expression of immune checkpoint molecules PD-1, TIGIT and LAG-3 and enhances CD8+ T cell cytolytic killing of melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. LiCl induces apoptosis via CHOP/NOXA/Mcl-1 axis in human choroidal melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Elraglusib (this compound), a selective small-molecule inhibitor of glycogen synthase kinase-3 beta, reduces expression of immune checkpoint molecules PD-1, TIGIT and LAG-3 and enhances CD8+ T cell cytolytic killing of melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The effect of lithium chloride on tumour appearance and survival of melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
Elraglusib: A Comparative Analysis of Monotherapy Versus Combination Chemotherapy in Advanced Cancers
Elraglusib (9-ING-41), a potent and selective small-molecule inhibitor of Glycogen Synthase Kinase-3 Beta (GSK-3β), is an investigational drug showing promise in the treatment of various advanced and refractory cancers.[1] GSK-3β is a critical enzyme involved in numerous cellular processes that, when dysregulated, can promote tumor growth, survival, and resistance to conventional therapies.[2][3] This guide provides a detailed comparison of Elraglusib administered as a monotherapy versus its use in combination with standard chemotherapy, supported by the latest preclinical and clinical experimental data.
Mechanism of Action: A Dual Approach to Cancer Therapy
Elraglusib's primary mechanism of action is the inhibition of GSK-3β, a kinase that influences multiple oncogenic pathways.[2] By blocking GSK-3β, Elraglusib can disrupt key tumor survival mechanisms, including NF-κB and c-Myc signaling, thereby sensitizing cancer cells to apoptosis.[2][4] Preclinical studies have demonstrated that this inhibition can overcome chemoresistance and potentiate the effects of cytotoxic agents.[2]
Recent research has also uncovered a secondary mechanism: Elraglusib can act as a direct microtubule destabilizer, leading to mitotic arrest, DNA damage, and apoptosis, independent of its GSK3-inhibitory function.[5] This dual activity helps explain its broad pan-cancer efficacy.[5] Furthermore, Elraglusib exhibits significant immunomodulatory effects, including the downregulation of immune checkpoint molecules like PD-1, TIGIT, and LAG-3, and the enhancement of CD8+ T cell activity, suggesting a role in boosting anti-tumor immunity.[6][7][8]
Preclinical Evidence
Extensive preclinical research has provided a strong rationale for evaluating Elraglusib in clinical settings. In various animal models, Elraglusib has demonstrated significant anti-tumor activity, both alone and in combination with chemotherapy. For instance, in models of pancreatic cancer, Elraglusib enhanced the anti-tumor effects of gemcitabine, nab-paclitaxel, and irinotecan.[2] Similarly, in a B16 metastatic melanoma mouse model, Elraglusib not only suppressed tumor growth as a single agent but also showed a synergistic effect when administered sequentially with an anti-PD-1 antibody, leading to the shrinkage of CNS metastases.[2][7]
| Cancer Model | Treatment | Key Finding | Reference |
| Pancreatic Cancer (Xenograft) | Elraglusib + Gemcitabine | Enhanced tumor growth inhibition and regression compared to either agent alone. | [4] |
| Melanoma (B16 Mouse Model) | Elraglusib Monotherapy | Suppressive effect on tumor growth. | [7] |
| Melanoma (B16 Mouse Model) | Elraglusib + anti-PD-1 mAb | Synergistic and enhanced anti-tumor effect, especially with sequential therapy. | [7] |
| Colorectal Cancer (Murine Model) | Elraglusib + anti-PD-L1 | Synergistic activity; responders showed increased tumor-infiltrating T-cells. | [9] |
| Various Cancers (In vivo) | Elraglusib Monotherapy | Demonstrated anti-tumor activity across a spectrum of human cancers. | [2] |
Clinical Evaluation: The Actuate-1801 Trial
The primary source of clinical data for this comparison is the multi-part Phase 1/2 Actuate-1801 (NCT03678883) study, which evaluated the safety and efficacy of Elraglusib as a monotherapy and in combination with various chemotherapy regimens in patients with advanced malignancies.[2][10]
Experimental Protocol Overview: Actuate-1801 Study
-
Study Design: A Phase 1/2, open-label, multicenter trial.
-
Part 1 (Monotherapy): Patients (n=67) with relapsed/refractory advanced solid tumors or hematologic malignancies received Elraglusib intravenously twice weekly in 3-week cycles in a dose-escalation design.[10][11]
-
Part 2 (Combination): Patients (n=171) received Elraglusib in a dose-escalation design combined with one of eight standard chemotherapy regimens, including gemcitabine/nab-paclitaxel (GnP), for which they had been previously treated.[10][12]
-
Randomized Phase 2 (Pancreatic Cancer): Based on promising signals, the study advanced to a randomized evaluation of Elraglusib plus GnP versus GnP alone in previously untreated patients with metastatic pancreatic ductal adenocarcinoma (mPDAC).[13][14]
-
Response Evaluation: Clinical outcomes were assessed using standard criteria (e.g., RECIST for solid tumors) and included Overall Response Rate (ORR), Progression-Free Survival (PFS), and Overall Survival (OS).[2]
Elraglusib as Monotherapy: Clinical Outcomes
In the monotherapy arm of the Phase 1 trial, Elraglusib demonstrated a favorable safety profile and modest single-agent activity in a heavily pre-treated patient population.[2][10]
| Metric | Result (N=67 Patients) | Reference |
| Objective Response Rate (ORR) | 3.2% (1 Complete Response in melanoma, 1 Partial Response in T-cell leukemia/lymphoma) | [2][15] |
| Median Progression-Free Survival (PFS) | 1.6 months | [15] |
| Median Overall Survival (OS) | 7.7 months | [15] |
| Median Treatment Duration | 39 days | [2] |
| Grade ≥3 Treatment-Emergent AEs | 55.2% | [10][11] |
| Common Elraglusib-Related AEs | Transient visual changes, fatigue, catheter blockages. | [10][11] |
Elraglusib in Combination with Chemotherapy: Clinical Outcomes
The combination of Elraglusib with chemotherapy showed enhanced clinical benefit and manageable toxicity. The most robust data comes from the cohort of patients with metastatic pancreatic cancer receiving Elraglusib with gemcitabine and nab-paclitaxel (GnP).
Phase 1 Combination Arm (All Cancers) In Part 2 of the initial study, seven partial responses were observed across various tumor types. The median PFS was 2.1 months and the median OS was 6.9 months.[2][10]
Randomized Phase 2 (Metastatic Pancreatic Cancer: Elraglusib + GnP vs. GnP Alone) Interim and topline results from the randomized portion of the trial demonstrated a statistically significant improvement in survival for the combination arm.[13][14][16]
| Metric | Elraglusib + GnP | GnP Alone | Reference |
| Median Overall Survival (OS) | 10.1 months | 7.2 months | [16] |
| Hazard Ratio for Death (HR) | 0.63 (37% reduced risk of death) | - | [16] |
| 12-Month Survival Rate | 44.1% | 22.3% | [16] |
| 18-Month Survival Rate | 19.7% | 4.4% | [16] |
| 24-Month Survival Rate | 13.8% | 0% | [16] |
| Median Progression-Free Survival (PFS) | 5.6 months | 5.1 months | [16] |
| Objective Response Rate (ORR) | 29.0% | 21.8% | [16] |
| Grade ≥3 Treatment-Emergent AEs | Similar rates to GnP alone, with manageable increases in neutropenia. | ~56.4% (Serious TEAEs) | [16] |
| Key Elraglusib-Related AEs | Low-grade, transient visual disturbances (67.7% vs 9.0% for GnP alone). | - | [16] |
Comparative Summary and Conclusion
The available data clearly indicates that while Elraglusib has a favorable safety profile and shows signs of single-agent activity, its clinical potential is significantly enhanced when combined with standard chemotherapy.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. actuatetherapeutics.com [actuatetherapeutics.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Phase 2 study of elraglusib (this compound), a glycogen synthase kinase-3b inhibitor, in combination with gemcitabine plus nab-paclitaxel (GnP) in patients with previously untreated advanced pancreatic ductal adenocarcinoma (PDAC). - ASCO [asco.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. GSK-3 inhibitor elraglusib enhances tumor-infiltrating immune cell activation in tumor biopsies and synergizes with anti-PD-L1 in a murine model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase I Study of Elraglusib (this compound), a Glycogen Synthase Kinase-3β Inhibitor, as Monotherapy or Combined with Chemotherapy in Patients with Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. rarecancernews.com [rarecancernews.com]
- 14. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 15. researchgate.net [researchgate.net]
- 16. targetedonc.com [targetedonc.com]
Synergistic Alliance: 9-ING-41 Amplifies Immune Checkpoint Inhibition to Combat Cancer
For Immediate Release
[City, State] – [Date] – A growing body of preclinical and clinical research reveals the potent synergistic effects of 9-ING-41 (elraglusib), a first-in-class GSK-3β inhibitor, when combined with immune checkpoint inhibitors (ICIs). This combination strategy shows significant promise in overcoming resistance to immunotherapy and enhancing anti-tumor immune responses across a range of malignancies, including melanoma and colorectal cancer. This guide provides an objective comparison of this compound's performance in combination with ICIs against alternative approaches, supported by experimental data, for researchers, scientists, and drug development professionals.
Abstract
This compound, a selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), has demonstrated a multi-faceted mechanism of action that extends beyond direct tumor cell cytotoxicity to robust immunomodulation. Preclinical studies have shown that this compound can re-sensitize tumors to immune checkpoint blockade by downregulating key inhibitory receptors on T cells, such as PD-1, LAG-3, and TIGIT, and by promoting a more favorable tumor microenvironment.[1][2] In syngeneic mouse models of melanoma and colorectal cancer, the combination of this compound with anti-PD-1 or anti-PD-L1 antibodies has resulted in significantly improved tumor growth inhibition and overall survival compared to either agent alone.[3][4] Early clinical data from the Phase 1/2 ACT1801 trial (NCT03678883) further support the immunomodulatory role of this compound in patients with advanced cancers.[2]
Preclinical Performance Data
Synergistic Anti-Tumor Efficacy in Murine Cancer Models
The combination of this compound with immune checkpoint inhibitors has been evaluated in various preclinical cancer models, consistently demonstrating enhanced anti-tumor activity.
| Cancer Model | Treatment Groups | Key Findings | Reference |
| B16 Melanoma | 1. Vehicle | - | [Shaw et al., 2022] |
| 2. This compound (elraglusib) | Suppressed tumor growth as a single agent. | [Shaw et al., 2022] | |
| 3. Anti-PD-1 mAb | - | [Shaw et al., 2022] | |
| 4. This compound + Anti-PD-1 mAb (Simultaneous) | Synergistic effect on tumor growth suppression. | [Shaw et al., 2022] | |
| 5. This compound + Anti-PD-1 mAb (Sequential) | Even greater synergistic effect on tumor growth suppression and survival. | [Shaw et al., 2022] | |
| CT-26 Colorectal Cancer | 1. Vehicle | - | [Kaufman et al., 2023] |
| 2. This compound (elraglusib) | - | [Kaufman et al., 2023] | |
| 3. Anti-PD-L1 | - | [Kaufman et al., 2023] | |
| 4. This compound + Anti-PD-L1 | Significantly prolonged survival compared to single-agent treatments. | [Kaufman et al., 2023] |
Immunomodulatory Effects of this compound in Combination Therapy
The synergistic anti-tumor activity is underpinned by profound changes in the tumor immune microenvironment.
| Cancer Model | Biomarker | Effect of this compound + ICI Combination | Reference |
| B16 Melanoma | PD-1, TIGIT, LAG-3 expression on T cells | Reduced expression of these immune checkpoint molecules.[2][3] | [Shaw et al., 2022] |
| CXCR3 expression on T cells | Upregulation, suggesting enhanced T cell trafficking. | [Shaw et al., 2022] | |
| CT-26 Colorectal Cancer | Tumor-Infiltrating T-cells | Increased infiltration into the tumor.[3] | [Kaufman et al., 2023] |
| Regulatory T-cells (Tregs) in tumor | Fewer tumor-infiltrating Tregs.[3] | [Kaufman et al., 2023] | |
| Granzyme B expression | Augmented expression, indicating enhanced cytotoxic T cell activity.[4] | [Kaufman et al., 2023] | |
| Circulating Cytokines | Lower tumorigenic cytokines (e.g., VEGF, VEGFR2) and higher immunostimulatory cytokines (e.g., GM-CSF, IL-12p70).[3][4] | [Kaufman et al., 2023] |
Mechanism of Action: A Dual Approach
This compound's synergistic effect with immune checkpoint inhibitors stems from its dual action on both tumor cells and the immune system. As a potent GSK-3β inhibitor, this compound downregulates the NF-κB signaling pathway, which is crucial for the survival and proliferation of many cancer cells.[5][6] This direct anti-tumor activity is complemented by its ability to modulate the immune response.
Caption: this compound and ICIs work in concert to suppress tumor growth.
By inhibiting GSK-3β, this compound leads to the downregulation of immune checkpoint molecules like PD-1, TIGIT, and LAG-3 on T cells, thereby reducing T cell exhaustion.[2][3] Furthermore, it can upregulate MHC class I expression on tumor cells, making them more visible to the immune system.[2] This creates a more inflamed tumor microenvironment, ripe for an effective anti-tumor immune response, which is then amplified by the action of immune checkpoint inhibitors.
Experimental Protocols
In Vivo Syngeneic Mouse Models
A general workflow for evaluating the in vivo efficacy of this compound in combination with immune checkpoint inhibitors is outlined below.
Caption: A typical workflow for preclinical in vivo studies.
1. Cell Lines and Animal Models:
-
B16-F10 melanoma cells were used for the melanoma model, implanted into C57BL/6 mice.
-
CT-26 murine colon carcinoma cells were used for the colorectal cancer model, implanted into BALB/c mice.[3]
2. Tumor Implantation and Treatment:
-
Tumor cells are injected subcutaneously into the flank of the mice.
-
Once tumors reach a palpable size, mice are randomized into treatment groups.
-
This compound (elraglusib) is typically administered intravenously.
-
Immune checkpoint inhibitors (e.g., anti-PD-1 or anti-PD-L1 antibodies) are administered intraperitoneally.
-
Treatment schedules can be simultaneous or sequential to evaluate optimal combination strategies.[2]
3. Efficacy and Immune Monitoring:
-
Tumor volumes are measured regularly using calipers.
-
Overall survival is monitored.
-
At the study endpoint, tumors and lymphoid organs are harvested.
-
Tumor-infiltrating lymphocytes are isolated for analysis.
-
Flow cytometry is used to phenotype immune cell populations and assess the expression of checkpoint molecules.
-
Circulating cytokine levels in plasma or serum are measured using multiplex assays.[3]
Conclusion and Future Directions
The synergistic effects of this compound with immune checkpoint inhibitors represent a promising therapeutic strategy to enhance the efficacy of immunotherapy, particularly in patients with resistant tumors. The ability of this compound to modulate the tumor microenvironment and reduce T cell exhaustion provides a strong rationale for its continued clinical development in combination with ICIs. Ongoing and future clinical trials will be crucial to fully elucidate the clinical benefits of this combination therapy and to identify patient populations most likely to respond. The findings from these studies could pave the way for a new standard of care in various solid tumors.
References
- 1. actuatetherapeutics.com [actuatetherapeutics.com]
- 2. Elraglusib (this compound), a selective small-molecule inhibitor of glycogen synthase kinase-3 beta, reduces expression of immune checkpoint molecules PD-1, TIGIT and LAG-3 and enhances CD8+ T cell cytolytic killing of melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. GSK-3 Inhibitor Elraglusib Enhances Tumor-Infiltrating Immune Cell Activation in Tumor Biopsies and Synergizes with Anti-PD-L1 in a Murine Model of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GSK-3 Inhibitor Elraglusib Enhances Tumor-Infiltrating Immune Cell Activation in Tumor Biopsies and Synergizes with Anti-PD-L1 in a Murine Model of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Validating 9-ING-41 Efficacy in 3D Organoid Cultures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of three-dimensional (3D) organoid cultures has revolutionized preclinical cancer research, offering a more physiologically relevant model to assess drug efficacy compared to traditional 2D cell cultures. This guide provides a comparative analysis of 9-ING-41, a potent Glycogen Synthase Kinase-3β (GSK-3β) inhibitor, and its alternatives, with a focus on their validation in 3D organoid and spheroid models. This document summarizes key experimental data, details methodologies for reproducing these studies, and visualizes the underlying biological pathways and experimental workflows.
Comparative Efficacy of GSK-3β Inhibitors in 3D Cancer Models
The following tables summarize the available data on the efficacy of this compound and other GSK-3β inhibitors in 3D cancer models. It is important to note that direct head-to-head comparative studies in the same organoid model are limited, and the presented data is compiled from different studies and cancer types.
| Compound | 3D Model | Cancer Type | Key Findings | Reported IC50/Effective Concentration |
| This compound | Patient-Derived Organoids | Colorectal Cancer | Markedly reduced the growth rate of CRC organoids by 44%–62% both alone and in combination with standard-of-care drugs. | Not explicitly stated for organoids, but effective at low micromolar concentrations in cell lines. |
| Tideglusib | Neurospheres | Neuroblastoma | Significantly reduced neurosphere formation and the self-renewal ability of cancer stem cells. | A 50% inhibitory effect was achieved at a concentration of 25 µM in 2D cell lines. Lower concentrations were effective in 3D cultures. |
| TDZD-8 | No Data Available | N/A | Has shown anti-proliferative and pro-apoptotic effects on glioblastoma cells in 2D culture. | 20 µM showed a significant decrease in proliferation in 2D glioblastoma cell lines. |
| Manzamine A | No Data Available | N/A | Has demonstrated cytotoxic effects and cell cycle arrest in various cancer cell lines in 2D culture. | IC50 of 4.5 µM in HCT116 colorectal cancer cells (2D). |
| CHIR99021 | Organoids | Bladder Cancer | Promoted proliferation of bladder cancer organoids by activating the Wnt/β-catenin pathway. | Used at 1 µM to stimulate organoid growth. |
Note: The data for TDZD-8 and Manzamine A is from 2D cell culture experiments and their efficacy in 3D organoid models has not been reported. CHIR99021 is included to highlight its role as a Wnt pathway activator in organoid growth, contrasting with the inhibitory effects of the other compounds.
Experimental Protocols
Patient-Derived Colorectal Cancer Organoid Culture and Drug Sensitivity Assay (for this compound)
This protocol is based on the methodology described for testing this compound on patient-derived colorectal cancer (CRC) organoids.
a. Organoid Establishment:
-
Resected metastatic CRC tissue is mechanically and enzymatically digested to obtain single cells and small cell clusters.
-
Cells are embedded in Matrigel® and plated as droplets in a multi-well plate.
-
After polymerization of the Matrigel®, organoid culture medium is added. The medium is typically supplemented with factors such as EGF, Noggin, R-spondin, Wnt3a, nicotinamide, and Y-27632 to support organoid growth.
-
Organoids are maintained in a humidified incubator at 37°C and 5% CO2, with medium changes every 2-3 days.
-
Organoids are passaged every 7-10 days by mechanical disruption and re-plating in fresh Matrigel®.
b. Drug Treatment and Viability Assay:
-
Established organoids are seeded into 96-well plates.
-
This compound, alone or in combination with other drugs (e.g., 5-FU, oxaliplatin), is added to the culture medium at various concentrations.
-
Organoids are incubated with the compounds for a defined period (e.g., 72 hours).
-
Cell viability is assessed using a luminescent-based assay, such as CellTiter-Glo® 3D, which measures ATP levels as an indicator of metabolically active cells.
-
The reduction in organoid growth/viability is calculated relative to vehicle-treated controls.
Neurosphere Formation Assay (for Tideglusib)
This protocol is adapted from studies on the effect of Tideglusib on neuroblastoma spheroids.
a. Neurosphere Culture:
-
Neuroblastoma cell lines (e.g., SH-SY5Y) are cultured in serum-free medium supplemented with EGF, bFGF, and B27 supplement to promote the growth of undifferentiated cancer stem-like cells.
-
Cells are plated in ultra-low attachment plates to prevent adherence and encourage spheroid formation.
-
Cells are incubated at 37°C and 5% CO2, and fresh medium with growth factors is added every 2-3 days.
b. Drug Treatment and Sphere Formation Quantification:
-
Single-cell suspensions of neuroblastoma cells are plated in ultra-low attachment 96-well plates.
-
Tideglusib is added to the culture medium at the time of seeding at various concentrations.
-
After a defined culture period (e.g., 7-10 days), the number and size of the formed neurospheres are quantified using light microscopy and image analysis software.
-
The sphere-forming efficiency is calculated as the percentage of cells that formed spheres from the initial number of seeded cells.
Mandatory Visualizations
Signaling Pathway of GSK-3β Inhibition by this compound
Caption: GSK-3β signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Validating this compound Efficacy in 3D Organoids
Caption: Workflow for assessing this compound efficacy in patient-derived organoids.
Elraglusib in Colorectal Cancer: A Comparative Analysis of Efficacy in KRAS Mutant vs. Wild-Type Tumors
For Researchers, Scientists, and Drug Development Professionals
Elraglusib (9-ING-41), a novel small molecule inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), is under investigation for the treatment of various advanced cancers, including colorectal cancer (CRC). A critical question for its clinical development is its efficacy in distinct molecular subtypes of CRC, particularly in relation to the notoriously difficult-to-treat KRAS-mutant patient population. This guide provides a comparative analysis of Elraglusib's efficacy in KRAS mutant versus KRAS wild-type colorectal cancer, based on available preclinical and clinical data.
Mechanism of Action: More Than Just GSK-3β Inhibition
Elraglusib's primary target is GSK-3β, a serine/threonine kinase implicated in multiple oncogenic signaling pathways. In the context of colorectal cancer, the interplay between GSK-3β and the KRAS pathway is of significant interest. In KRAS wild-type cells with a functional APC gene, GSK-3β is part of a destruction complex that phosphorylates β-catenin, marking it for degradation and thus suppressing the Wnt signaling pathway. However, in many CRC cells with APC mutations, this regulation is lost.
In KRAS-mutant CRC, the constitutively active KRAS protein can further inhibit GSK-3β activity through downstream signaling, leading to the stabilization and nuclear translocation of β-catenin and promoting cell proliferation.[1] Elraglusib, by inhibiting GSK-3β, would be expected to have a complex, context-dependent effect.
Recent studies suggest that Elraglusib's anti-cancer activity may not be solely dependent on GSK-3β inhibition. Evidence points towards additional mechanisms, including the disruption of microtubule dynamics and the modulation of the tumor immune microenvironment. Elraglusib has been shown to promote immune cell-mediated tumor cell killing and enhance the efficacy of immune checkpoint blockade.
Preclinical Efficacy: A Heterogeneous Response
A key study by Poloznikov et al. (2021) evaluated Elraglusib in combination with standard-of-care chemotherapy in CRC cell lines and PDOs.[1] The study included the KRAS wild-type cell lines HT-29 and SW480 (which is APC mutant), and the KRAS G13D mutant cell line HCT-116.
| Cell Line | KRAS Status | APC Status | Elraglusib (as single agent) Effect |
| HT-29 | Wild-Type | Wild-Type | Resistant to transient inhibition[1] |
| HCT-116 | G13D Mutant | Wild-Type | Sensitive, enhanced effect with chemotherapy |
| SW480 | Wild-Type | Mutant | Sensitive, enhanced effect with chemotherapy |
Table 1: Response of Colorectal Cancer Cell Lines with Different KRAS and APC Status to Elraglusib.
The findings from this study indicate that Elraglusib's efficacy is not simply correlated with the presence or absence of a KRAS mutation. For instance, the KRAS wild-type but APC mutant SW480 cell line showed sensitivity, while the KRAS wild-type HT-29 was resistant. This suggests that the genetic background of the tumor, including the status of key Wnt pathway components like APC, may be a critical determinant of response to Elraglusib.
In patient-derived organoids, Elraglusib demonstrated significant growth inhibition as a single agent in some cases, and in others, it potentiated the effects of 5-FU and oxaliplatin.[1] However, the KRAS mutational status of these specific patient samples was not detailed in a way that allows for a direct comparison of efficacy.
Clinical Data: Early Insights from the ACT1801 Trial
Elraglusib has been evaluated in a Phase 1/2 clinical trial (NCT03678883) in patients with advanced solid tumors, including colorectal cancer. Preliminary results have shown clinical benefit both as a monotherapy and in combination with chemotherapy. In a cohort of colorectal cancer patients, 4 out of 12 (33.3%) treated with Elraglusib monotherapy and 12 out of 15 (80%) who received Elraglusib plus irinotecan rechallenge remained on the study for more than two cycles. However, these clinical data have not yet been stratified by the KRAS mutational status of the patients' tumors, precluding a direct comparison of clinical efficacy in KRAS mutant versus wild-type CRC at this time.
Experimental Protocols
The following are summaries of the key experimental protocols used in the preclinical evaluation of Elraglusib.
Cell Viability and Drug Combination Studies
-
Cell Lines and Culture: Human colorectal cancer cell lines, including HT-29 (KRAS wild-type), HCT-116 (KRAS G13D mutant), and SW480 (KRAS wild-type, APC mutant), are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of Elraglusib, 5-fluorouracil (5-FU), oxaliplatin, or combinations of these agents.
-
Viability Assay: After a 72-hour incubation period, cell viability is assessed using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay. The absorbance is measured at 490 nm, and the results are used to calculate the half-maximal inhibitory concentration (IC50) for each treatment.
-
Synergy Analysis: The combination index (CI) is calculated using the Chou-Talalay method to determine if the combination of Elraglusib and chemotherapy is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Patient-Derived Organoid (PDO) Drug Testing
-
Organoid Culture: Patient-derived tumor organoids from colorectal cancer patients are established and maintained in a basement membrane matrix with a specialized growth medium.
-
Drug Sensitivity Assay: Organoids are dissociated into small fragments and seeded in 96-well plates. They are then treated with Elraglusib, standard-of-care chemotherapies, or combinations.
-
Viability Assessment: After a defined incubation period, organoid viability is measured using a 3D cell viability assay, such as the CellTiter-Glo® 3D Assay, which quantifies ATP levels.
Conclusion and Future Directions
The immunomodulatory effects of Elraglusib represent a promising avenue for its application, potentially independent of the tumor's KRAS status. Future research should focus on:
-
Head-to-head preclinical studies of Elraglusib in a larger, well-characterized panel of KRAS mutant (including various subtypes like G12V, G12D, etc.) and wild-type CRC cell lines and patient-derived models.
-
Retrospective analysis of clinical trial data from the ACT1801 study, stratifying patient outcomes by KRAS and other relevant biomarkers (e.g., APC, PIK3CA).
-
Further investigation into the immunomodulatory mechanisms of Elraglusib and their correlation with KRAS status in the tumor microenvironment.
A deeper understanding of these factors will be crucial for identifying the patient populations most likely to benefit from Elraglusib and for designing rational combination therapies for the treatment of colorectal cancer.
References
Unveiling the Molecular Blueprint: Gene Expression Profiling Validates 9-ING-41's Mechanism of Action
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a therapeutic candidate is paramount. In the landscape of oncology, 9-ING-41 (also known as elraglusib), a potent and selective Glycogen Synthase Kinase-3 Beta (GSK-3β) inhibitor, has emerged as a promising agent. This guide provides a comparative analysis of this compound's impact on gene expression, juxtaposed with other GSK-3β inhibitors, supported by experimental data to validate its therapeutic mechanism.
This compound exerts its anti-tumor effects by modulating key cellular pathways, a fact substantiated by comprehensive gene expression profiling studies. As a selective inhibitor of GSK-3β, this compound influences a cascade of downstream targets, leading to the inhibition of tumor growth and the induction of apoptosis.[1][2] Its mechanism of action involves the downregulation of the NF-κB pathway and a subsequent decrease in the expression of NF-κB target genes critical for cancer cell survival and proliferation, including Cyclin D1, Bcl-2, and XIAP.[1][2]
Recent transcriptomic analyses have provided a granular view of the molecular changes induced by this compound. In a study utilizing colorectal cancer (CRC) organoids, RNA sequencing revealed that treatment with this compound for 24 hours resulted in significant alterations in the expression of 325 genes, with 155 being upregulated and 170 downregulated (Fold Change > 1.5, FDR p-value < 0.05).[3] Gene Set Enrichment Analysis (GSEA) further highlighted the significant upregulation of 280 gene sets and downregulation of 118 gene sets, with the most enriched downregulated gene set being targets of the E2F transcription factors, which are crucial for cell cycle progression.[3]
Comparative Analysis of GSK-3β Inhibitors
While this compound has demonstrated a distinct gene expression signature, a direct, quantitative comparison with other GSK-3β inhibitors at the transcriptomic level is still an evolving area of research. However, existing studies on alternatives such as AR-A014418, SB-216763, CHIR-99021, and LY2090314 provide qualitative insights into their effects on gene expression, allowing for a comparative overview.
| Feature | This compound | AR-A014418 | SB-216763 | CHIR-99021 | LY2090314 |
| Primary Target | GSK-3β[1] | GSK-3α/β[4] | GSK-3α/β[5][6] | GSK-3α/β[7] | GSK-3α/β[8] |
| Reported Impact on Gene Expression | Downregulation of E2F targets, NF-κB pathway genes (Cyclin D1, Bcl-2, XIAP), and immune checkpoints (PD-1, TIGIT, LAG-3).[1][3][9] | Downregulation of splicing factors (SRSF1, SRSF5), anti-apoptotic genes (BCL2, BCL-xL, Survivin, MCL1), and Notch1 pathway members.[4][10] | Upregulation of pluripotency-associated genes (Oct4, Sox2, Nanog) in embryonic stem cells.[5] | Influences expression of genes involved in alveolar epithelial cell proliferation and lung regeneration.[7] | Dysregulation of genes involved in transcription regulation, cell proliferation, and chromatin remodeling.[11][12] |
| Key Pathways Modulated | NF-κB, Cell Cycle (E2F targets), Immune Response[1][3] | Splicing regulation, Apoptosis, Notch signaling[4][10] | Wnt/β-catenin, Pluripotency[5] | Wnt/β-catenin, Lung development and repair[7][13] | Wnt/β-catenin, Transcription regulation[8][11] |
Experimental Methodologies for Gene Expression Profiling
The validation of this compound's mechanism of action through gene expression profiling relies on robust experimental protocols. A representative methodology for RNA sequencing of colorectal cancer organoids treated with this compound is detailed below.
Experimental Protocol: RNA Sequencing of Colorectal Cancer Organoids Treated with this compound
1. Organoid Culture and Treatment:
-
Patient-derived colorectal cancer organoids are cultured in a suitable matrix (e.g., Matrigel) with appropriate growth media.
-
Organoids are treated with a clinically relevant concentration of this compound (e.g., 1-5 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours) to induce changes in gene expression.[3]
2. RNA Extraction and Quality Control:
-
Total RNA is extracted from the treated and control organoids using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
The quantity and quality of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA for sequencing.
3. Library Preparation and Sequencing:
-
RNA-sequencing libraries are prepared from the total RNA using a stranded mRNA library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).
-
The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads.
4. Data Analysis:
-
The raw sequencing reads are subjected to quality control checks.
-
Reads are then aligned to a reference human genome.
-
Gene expression levels are quantified, and differential gene expression analysis is performed between the this compound-treated and control groups to identify genes with significant changes in expression.
-
Gene Set Enrichment Analysis (GSEA) is conducted to identify enriched biological pathways and processes affected by this compound treatment.[3]
Visualizing the Molecular Pathways
The intricate signaling networks affected by this compound can be visualized to better understand its mechanism of action.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Frontiers | this compound, a Small Molecule Inhibitor of GSK-3β, Potentiates the Effects of Chemotherapy on Colorectal Cancer Cells [frontiersin.org]
- 4. Glycogen synthase kinase-3 inhibitor AR-A014418 suppresses pancreatic cancer cell growth via inhibition of GSK-3-mediated Notch1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycogen Synthase Kinase 3 (GSK3) Inhibitor, SB-216763, Promotes Pluripotency in Mouse Embryonic Stem Cells | PLOS One [journals.plos.org]
- 6. SB216763 | Cell Signaling Technology [cellsignal.com]
- 7. mdpi.com [mdpi.com]
- 8. Activating the Wnt/β-Catenin Pathway for the Treatment of Melanoma – Application of LY2090314, a Novel Selective Inhibitor of Glycogen Synthase Kinase-3 | PLOS One [journals.plos.org]
- 9. actuatetherapeutics.com [actuatetherapeutics.com]
- 10. AR-A 014418 Used against GSK3beta Downregulates Expression of hnRNPA1 and SF2/ASF Splicing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LY2090314 News - LARVOL Sigma [sigma.larvol.com]
- 12. LY2090314 / Eli Lilly [delta.larvol.com]
- 13. academic.oup.com [academic.oup.com]
A Comparative Analysis of In Vitro and In Vivo Efficacy of 9-ING-41
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo responses to 9-ING-41, a first-in-class, intravenously administered small molecule inhibitor of Glycogen Synthase Kinase-3β (GSK-3β). By examining its performance in both laboratory and living models, this document aims to offer valuable insights for researchers and professionals involved in drug development and cancer therapeutics.
Executive Summary
This compound has demonstrated significant anti-tumor activity as a single agent and in combination with chemotherapy across a spectrum of solid tumors and hematological malignancies.[1] Its primary mechanism of action is the inhibition of GSK-3β, a serine/threonine kinase that is overexpressed in many cancers and contributes to tumor progression and chemoresistance.[2][3] The inhibition of GSK-3β by this compound leads to the downregulation of the pro-survival NF-κB signaling pathway and its target genes, including cyclin D1, Bcl-2, and XIAP, ultimately inducing apoptosis and cell cycle arrest in cancer cells.[2][4][5] This guide will delve into the quantitative data from preclinical studies, detail the experimental methodologies, and visualize the key signaling pathways and workflows.
Data Presentation: In Vitro vs. In Vivo Efficacy
The following tables summarize the quantitative data on the efficacy of this compound in both in vitro and in vivo settings.
Table 1: In Vitro Response to this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Metric | Value | Reference |
| SK-N-DZ | Neuroblastoma | GI₅₀ | 50-100 nM | [4] |
| SK-N-BE(2) | Neuroblastoma | GI₅₀ | 50-100 nM | [4] |
| Renal Cancer Cell Lines | Renal Cell Carcinoma | GI₅₀ | 0.5-1.7 µM | [6] |
| B-cell Lymphoma Lines | B-cell Lymphoma | % Viability Reduction | 40-70% at 1 µM | |
| SUDHL-4 & KPUM-UH1 | B-cell Lymphoma | Fold reduction in Venetoclax IC₅₀ (with 0.5 µM this compound) | 2 to 8-fold | [7] |
Table 2: In Vivo Response to this compound in Xenograft and PDX Models
| Model | Cancer Type | Treatment | Key Findings | Reference |
| SK-N-BE(2) Xenograft | Neuroblastoma | This compound Monotherapy | Inhibition of tumor growth | [4] |
| SK-N-DZ Xenograft | Neuroblastoma | This compound + CPT-11 | Tumor regression | [4] |
| Glioblastoma PDX (GBM6 & GBM12) | Glioblastoma | This compound + CCNU | Complete regression and cures | [8] |
| Mantle Cell Lymphoma Mouse Model | Mantle Cell Lymphoma | This compound Monotherapy (40 mg/kg) | Single-agent antitumor activity | [9] |
Experimental Protocols
In Vitro Cell Viability and Proliferation Assays
Objective: To determine the effect of this compound on the viability and growth of cancer cells.
-
Cell Lines and Culture: Various cancer cell lines (e.g., neuroblastoma, renal, lymphoma) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells were seeded in 96-well plates and treated with a range of concentrations of this compound (typically 0.1 µM to 10 µM) or vehicle control (DMSO).
-
Assay: Cell viability was assessed at various time points (e.g., 72 hours) using the MTS assay (Promega CellTiter 96® AQueous One Solution Cell Proliferation Assay). This colorimetric assay measures the metabolic activity of viable cells. For proliferation, assays like BrdU incorporation were also used.
-
Data Analysis: The absorbance was measured using a microplate reader, and the percentage of cell viability was calculated relative to the vehicle-treated control cells. GI₅₀ (concentration for 50% growth inhibition) and IC₅₀ (concentration for 50% inhibition) values were determined from dose-response curves.
In Vivo Xenograft and Patient-Derived Xenograft (PDX) Models
Objective: To evaluate the anti-tumor efficacy of this compound as a single agent or in combination with other therapies in a living organism.
-
Animal Models: Athymic nude mice were used for establishing xenografts.
-
Tumor Implantation: Human cancer cell lines (for xenografts) or patient tumor fragments (for PDX models) were subcutaneously or orthotopically implanted into the mice. For intracranial models, cells were injected directly into the brain.
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment groups. This compound was administered intravenously, typically twice a week, at doses ranging from 40 to 70 mg/kg. For combination studies, it was administered with other chemotherapeutic agents like CPT-11 or CCNU.
-
Tumor Measurement: Tumor volume was measured regularly (e.g., twice a week) using calipers. For intracranial tumors, bioluminescence imaging was used to monitor tumor growth.
-
Endpoint: The study endpoint was typically determined by tumor volume, animal weight loss, or overall survival. At the end of the study, tumors were often excised for further analysis, such as immunohistochemistry for markers of apoptosis.
Mandatory Visualization
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action via GSK-3β inhibition and NF-κB pathway.
Experimental Workflow for In Vivo Studies
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. actuatetherapeutics.com [actuatetherapeutics.com]
- 4. This compound, a small molecule Glycogen Synthase Kinase-3 inhibitor, is active in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinically relevant GSK-3β inhibitor this compound is active as a single agent and in combination with other antitumor therapies in human renal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSK-3β inhibitor, this compound, reduces cell viability and halts proliferation of B-cell lymphoma cell lines as a single agent and in combination with novel agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination Treatment with the GSK-3 Inhibitor this compound and CCNU Cures Orthotopic Chemoresistant Glioblastoma in Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Autophagy | GSK-3 | Apoptosis | TargetMol [targetmol.com]
9-ING-41: A Comparative Analysis of its Anti-Tumor Activity Across Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-ING-41, also known as elraglusib, is a first-in-class, intravenously administered small molecule inhibitor of glycogen synthase kinase-3 beta (GSK-3β).[1] GSK-3β is a serine/threonine kinase that plays a crucial role in various cellular processes, and its aberrant overexpression has been linked to tumor progression and chemotherapy resistance in a range of malignancies.[2][3] This guide provides a comprehensive cross-validation of the anti-tumor activity of this compound in different cancer types, presenting a comparative analysis of its performance as a monotherapy and in combination with other anti-cancer agents. The information is supported by preclinical and clinical experimental data to aid researchers and drug development professionals in evaluating its therapeutic potential.
Mechanism of Action
This compound exerts its anti-tumor effects through a multi-modal mechanism, primarily by inhibiting GSK-3β. This inhibition leads to the downregulation of oncogenic pathways, induction of apoptosis, and modulation of the tumor microenvironment.
A key mechanism is the downregulation of the NF-κB pathway.[2] By inhibiting GSK-3β, this compound decreases the expression of NF-κB target genes such as Cyclin D1, Bcl-2, XIAP, and Bcl-xL, which are critical for tumor cell survival and proliferation.[4][5] This disruption of pro-survival signaling ultimately leads to tumor growth inhibition.
Furthermore, this compound has been shown to induce apoptosis, a form of programmed cell death, in cancer cells.[3] The inhibition of GSK-3β can also reverse chemotherapy resistance by interfering with the DNA damage response pathways, such as the TopBP1/ATR-mediated pathway.[3][4][5]
Recent studies have also highlighted the immunomodulatory properties of this compound. It has been observed to activate T and NK cells, promoting an anti-tumor immune response.[6][7] Preclinical studies have demonstrated that elraglusib can downregulate immune checkpoint proteins like PD-1, TIGIT, and LAG-3, and upregulate the expression of MHC class I proteins in tumor cells.[6][8]
Preclinical Anti-Tumor Activity
In vitro and in vivo preclinical studies have demonstrated the broad-spectrum anti-tumor activity of this compound across a variety of cancer models.
| Cancer Type | Model | This compound Monotherapy Effect | Combination Effect | Reference |
| Renal Cell Carcinoma (RCC) | Cell Lines (ACHN, Caki-1, KRCY, KU19-20) | Decreased cell proliferation (GI50 range of 0.5-1.7 µM) and induced cell cycle arrest and apoptosis. | Potentiated the anti-tumor effects of targeted therapeutics and autophagy inhibitors. Increased cytotoxic effects of cytokine-activated immune cells. | [9] |
| Colorectal Cancer (CRC) | Cell Lines and Patient-Derived Organoids | Inhibited growth of CRC cells. | Enhanced growth inhibition when combined with 5-FU and oxaliplatin in certain cell lines. | [10] |
| B-cell Lymphoma | Cell Lines (SUDHL-4, KPUM-UH1, Karpas 422, TMD8) | Reduced cell viability by 40-70% at 1 µM. | Showed an 8-fold reduction in the IC50 of Venetoclax and BAY-1143572 in SUDHL-4 cells. | [11] |
| Glioblastoma (GBM) | Patient-Derived Xenograft (PDX) models | Showed preclinical activity in chemo-resistant models. | Enhanced the anti-tumor effect of lomustine, leading to significant regression of intracranial tumors and cures in some models. | [2] |
| Pancreatic Cancer | Patient-Derived Xenograft (PDX) models | Demonstrated anti-tumor activity. | Enhanced the anti-tumor activity of gemcitabine. | [4][5] |
Clinical Trial Data (NCT03678883)
The Actuate 1801 Phase 1/2 clinical trial (NCT03678883) has evaluated the safety and efficacy of this compound as a single agent and in combination with various cytotoxic agents in patients with refractory cancers.[1]
Monotherapy
| Cancer Type | Number of Patients | Key Outcomes | Reference |
| Melanoma | 9 | 89% (8/9) stayed on study for >2 cycles. One patient with refractory melanoma achieved a confirmed and durable complete response (CR). | [6] |
| Colorectal Cancer | 12 | 33.3% (4/12) stayed on study for >2 cycles, with a median overall survival of 106 days. | [6] |
| Malignant Glioma | 4 | - | [2] |
Combination Therapy
| Cancer Type | Combination Regimen | Number of Patients | Key Outcomes | Reference |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Gemcitabine/nab-paclitaxel | 42 | Disease Control Rate (DCR): 62%; Overall Response Rate (ORR): 43% (2 confirmed CRs, 6 confirmed PRs). | [3] |
| Colorectal Cancer | Irinotecan rechallenge | 15 | 80% (12/15) stayed on study for >2 cycles, with a median overall survival of 211 days. | [6] |
| Malignant Glioma | Lomustine | 14 | Median days on therapy: 55; 1 partial response (>50%) was noted. Median OS was 5.5 months. | [2] |
Experimental Protocols
In Vitro Cell Proliferation and Viability Assays
A common method to assess the anti-tumor activity of this compound in vitro is the MTS assay.
Protocol:
-
Cancer cell lines are seeded in 96-well plates.
-
After 24 hours, cells are treated with varying concentrations of this compound (e.g., 0.5-5 µM) or in combination with other drugs.
-
Cell viability is measured at different time points (e.g., 24, 48, 72, 96 hours) using an MTS reagent.
-
The absorbance is read at 490 nm to determine the relative number of viable cells.
Another method used is the 5-bromo-2-deoxyuridine (BrdU) cell proliferation assay, which measures DNA synthesis.
Protocol:
-
Cells are treated with this compound for a specified period.
-
BrdU is added to the cell culture and is incorporated into the DNA of proliferating cells.
-
An anti-BrdU antibody conjugated to an enzyme is used to detect the incorporated BrdU.
-
A colorimetric substrate is added, and the absorbance is measured to quantify cell proliferation.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: NF-κB Pathway Inhibition
Caption: this compound inhibits GSK-3β, leading to the downregulation of the NF-κB pathway and its pro-survival target genes.
This compound Immunomodulatory Effects
References
- 1. This compound in Patients with Advanced Cancers [clin.larvol.com]
- 2. GSK-3β in Pancreatic Cancer: Spotlight on this compound, Its Therapeutic Potential and Immune Modulatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. actuatetherapeutics.com [actuatetherapeutics.com]
- 4. This compound, a Small Molecule Inhibitor of GSK-3β, Potentiates the Effects of Chemotherapy on Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical activity of this compound, a small molecule selective glycogen synthase kinase-3 beta (GSK-3β) inhibitor, in refractory adult T-Cell leukemia/lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. actuatetherapeutics.com [actuatetherapeutics.com]
- 10. Clinically relevant GSK-3β inhibitor this compound is active as a single agent and in combination with other antitumor therapies in human renal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
Efficacy of 9-ING-41 in chemo-sensitive vs chemo-resistant cell lines
The small molecule inhibitor 9-ING-41 is demonstrating significant efficacy in preclinical studies against a range of cancer cell lines, showing particular promise in overcoming resistance to conventional chemotherapy. By targeting Glycogen Synthase Kinase-3 Beta (GSK-3β), a key player in tumor progression and drug resistance, this compound resensitizes cancer cells to treatment, offering a new therapeutic avenue for researchers and drug development professionals.
This compound has shown effectiveness both as a standalone agent and in combination with standard chemotherapies in various cancer models, including lymphoma, glioblastoma, and colorectal and renal cancers.[1][2][3][4] Its mechanism of action involves the downregulation of critical survival pathways for cancer cells, such as the NF-κB pathway, and the induction of apoptosis.[5][6] This guide provides a comparative overview of the efficacy of this compound in chemo-sensitive versus chemo-resistant cell lines, supported by experimental data and detailed methodologies.
Comparative Efficacy of this compound
Extensive in vitro studies have demonstrated the potent anti-tumor effects of this compound. As a single agent, it has been shown to reduce cell viability by 40-70% in various lymphoma cell lines.[1][3] Its efficacy is even more pronounced when used in combination with other anti-cancer agents, where it can significantly reduce the required dosage of these drugs, thereby potentially lowering their toxicity.
Single Agent Activity in Chemo-Resistant Cell Lines
| Cell Line | Cancer Type | Key Findings | Reference |
| KPUM-UH1 | Double-Hit B-cell Lymphoma | Effective as a single agent in a typically chemotherapy-resistant cell line.[1] | [1] |
| GBM6, GBM12 | Glioblastoma (Patient-Derived Xenograft) | Showed anti-tumor activity in chemo-resistant models.[3] | [3] |
| Oxaliplatin-Resistant CRC cell lines | Colorectal Cancer | Demonstrated superior growth inhibition activity.[2] | [2] |
Combination Therapy: Enhancing Chemosensitivity
The true potential of this compound appears to lie in its ability to synergize with existing chemotherapeutic agents, effectively reversing drug resistance.
| Cell Line | Cancer Type | Combination Agent | Key Findings | Reference |
| SUDHL-4 | B-cell Lymphoma | Venetoclax | 8-fold reduction in the IC50 value of Venetoclax.[1] | [1] |
| KPUM-UH1 | Double-Hit B-cell Lymphoma | Venetoclax | 2-fold reduction in the IC50 value of Venetoclax.[1] | [1] |
| SUDHL-4 | B-cell Lymphoma | BAY-1143572 (CDK9 inhibitor) | 8-fold reduction in the IC50 value of BAY-1143572.[1] | [1] |
| GBM6, GBM12 | Glioblastoma (Patient-Derived Xenograft) | CCNU (Lomustine) | Significantly enhanced anti-tumor activity, leading to cures in mouse models.[3] | [3] |
| RKO | Colorectal Cancer | 5-FU, Oxaliplatin | Significantly enhanced the growth inhibitory effect of both drugs.[7] | [7] |
Mechanism of Action: Reversing Resistance
This compound's primary mechanism of action is the inhibition of GSK-3β, a serine/threonine kinase that is overexpressed in many cancers and contributes to chemotherapy resistance.[6][8] By inhibiting GSK-3β, this compound disrupts several downstream signaling pathways that promote cancer cell survival and proliferation.
Key mechanistic actions include:
-
Downregulation of the NF-κB Pathway: The NF-κB pathway is a crucial driver of inflammation and cell survival, and its constitutive activation is a hallmark of many chemo-resistant tumors. This compound suppresses this pathway, leading to decreased expression of anti-apoptotic proteins.[5][6]
-
Induction of Apoptosis: this compound promotes programmed cell death by increasing the activity of pro-apoptotic proteins like active caspase-3.[1]
-
Modulation of c-MYC and Survivin: In some cancer types, this compound has been shown to down-regulate the oncoprotein c-MYC and the apoptosis inhibitor survivin.[1]
-
Immunomodulation: Emerging evidence suggests that this compound can also enhance the anti-tumor immune response by activating T-cells and NK cells.[9][10]
References
- 1. GSK-3β inhibitor, this compound, reduces cell viability and halts proliferation of B-cell lymphoma cell lines as a single agent and in combination with novel agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinically relevant GSK-3β inhibitor this compound is active as a single agent and in combination with other antitumor therapies in human renal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. Elraglusib (this compound), a selective small-molecule inhibitor of glycogen synthase kinase-3 beta, reduces expression of immune checkpoint molecules PD-1, TIGIT and LAG-3 and enhances CD8+ T cell cytolytic killing of melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a Small Molecule Inhibitor of GSK-3β, Potentiates the Effects of Chemotherapy on Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. oncotarget.com [oncotarget.com]
- 10. actuatetherapeutics.com [actuatetherapeutics.com]
Safety Operating Guide
Proper Disposal of 9-ING-41: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of 9-ING-41 (also known as Elraglusib), a potent glycogen synthase kinase-3β (GSK-3β) inhibitor used in cancer research. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.
Summary of Key Safety and Disposal Information
The following table summarizes crucial quantitative and procedural data for the safe handling and disposal of this compound.
| Parameter | Specification | Source |
| Chemical Formula | C22H13FN2O5 | MedchemExpress, Cayman Chemical |
| Molecular Weight | 404.35 g/mol | MedchemExpress, Cayman Chemical |
| Appearance | Solid | MedchemExpress |
| Recommended Storage (Solid) | -20°C for up to 3 years | MedchemExpress |
| Recommended Storage (in Solvent) | -80°C for up to 2 years | MedchemExpress |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, impervious clothing, suitable respirator | MedchemExpress |
| Accidental Release Measures | Absorb with liquid-binding material (e.g., diatomite), decontaminate surfaces with alcohol. | MedchemExpress |
| Disposal Method | Dispose of as hazardous waste in accordance with local, state, and federal regulations. | MedchemExpress, Cayman Chemical |
Experimental Protocols for Safe Disposal
The proper disposal of this compound, whether in solid form or dissolved in a solvent such as DMSO, must be conducted in a manner that neutralizes its potential hazards and complies with all applicable regulations.
Protocol for Disposal of Solid this compound
-
Material Collection: Carefully collect all waste solid this compound and any contaminated consumables (e.g., weighing paper, spatulas) in a designated, clearly labeled hazardous waste container.
-
Container Sealing: Securely seal the hazardous waste container to prevent any leakage or airborne dust.
-
Labeling: Affix a hazardous waste label to the container that includes the chemical name ("this compound" or "Elraglusib"), the quantity, and the date of accumulation.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Waste Pickup: Arrange for collection by a certified hazardous waste disposal company.
Protocol for Disposal of this compound in Solvent (e.g., DMSO)
-
Waste Collection: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically resistant hazardous waste container.
-
Container Sealing and Labeling: Securely seal the container and label it as hazardous waste, specifying the contents (e.g., "this compound in DMSO"), concentration, and volume.
-
Storage: Store the container in a secondary containment bin within a designated hazardous waste storage area.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste management firm.
Disposal Procedure Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By following these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby fostering a secure research environment and upholding their commitment to environmental stewardship.
Essential Safety and Operational Guide for Handling 9-ING-41 (Elraglusib)
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 9-ING-41 (Elraglusib), a potent glycogen synthase kinase-3β (GSK-3β) inhibitor. Adherence to these guidelines is essential to ensure a safe laboratory environment and maintain the integrity of experimental protocols.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| PPE Category | Specification | Purpose |
| Eye Protection | ANSI-approved safety goggles or face shield | Protects against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. |
| Body Protection | Laboratory coat | Protects clothing and skin. |
| Respiratory | Use in a well-ventilated area or under a fume hood. A NIOSH-approved respirator may be required for handling large quantities or in case of inadequate ventilation. | Minimizes inhalation of dust or aerosols. |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the stability and purity of this compound.
| Procedure | Guideline |
| Receiving | Inspect packaging for damage upon arrival. |
| Handling | Avoid creating dust. Avoid contact with skin, eyes, and clothing. Handle in a designated area, preferably a chemical fume hood. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage for the solid is at -20°C. Solutions in DMSO should be used promptly and long-term storage is not recommended. |
| Incompatibility | Keep away from strong oxidizing agents. |
Disposal Plan
All waste materials contaminated with this compound must be disposed of in accordance with local, state, and federal regulations.
| Waste Type | Disposal Method |
| Unused this compound | Dispose of as hazardous chemical waste. Contact a licensed professional waste disposal service. |
| Contaminated Materials | All contaminated lab supplies (e.g., pipette tips, gloves, vials) should be collected in a designated, labeled hazardous waste container. |
| Empty Containers | Rinse with an appropriate solvent and dispose of as hazardous waste. Do not reuse empty containers. |
Experimental Protocols
While specific experimental protocols will vary based on the research objectives, the following provides a general methodology for preparing and using this compound in cell-based assays, based on its known properties as a GSK-3β inhibitor.[1][2][3][4][5][6]
Objective: To assess the effect of this compound on cancer cell viability.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO)
-
Appropriate cancer cell line (e.g., pancreatic, colorectal)[6]
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Stock Solution Preparation:
-
Aseptically prepare a stock solution of this compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate amount of this compound in DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C for short-term use. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Culture the chosen cancer cell line to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator.
-
-
Treatment:
-
Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and an untreated control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
Cell Viability Assessment:
-
After the incubation period, add the cell viability assay reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the results and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
-
Visualizations
Operational Workflow for Handling this compound
The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting.
Caption: Standard operational workflow for handling this compound.
Signaling Pathway of this compound (Elraglusib)
This compound is an inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme in various signaling pathways. By inhibiting GSK-3β, this compound can induce apoptosis and cell cycle arrest in cancer cells.[1][4]
Caption: Simplified signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. caymanchem.com [caymanchem.com]
- 4. abmole.com [abmole.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Frontiers | this compound, a Small Molecule Inhibitor of GSK-3β, Potentiates the Effects of Chemotherapy on Colorectal Cancer Cells [frontiersin.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
